5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2/c1-21-27-18-26(32-20-23-10-6-3-7-11-23)16-17-28(27)30-29(21)24-12-14-25(15-13-24)31-19-22-8-4-2-5-9-22/h2-18,30H,19-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIJKJMYOVWRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396923 | |
| Record name | 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198479-63-9 | |
| Record name | 3-Methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198479-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole, 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Structural Analysis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed structural analysis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Bazedoxifene. This document outlines the methodologies for its synthesis, presents a thorough examination of its structural and spectroscopic properties, and visualizes the synthetic and analytical workflow. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in medicinal chemistry and drug development.
Introduction
This compound is a complex organic molecule belonging to the indole family of heterocyclic compounds. Its core structure is characterized by a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The strategic placement of benzyloxy groups at the 5-position of the indole ring and the 4-position of the 2-phenyl substituent, along with a methyl group at the 3-position, makes it a valuable precursor in multi-step organic syntheses. Notably, it is a pivotal intermediate in the industrial production of Bazedoxifene, a third-generation SERM used for the prevention of postmenopausal osteoporosis.[1][2][3] A comprehensive understanding of its structure and properties is therefore crucial for process optimization and the development of related therapeutic agents.
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound is the Fischer indole synthesis.[4] This well-established reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of a substituted phenylhydrazine and a ketone.[5]
Fischer Indole Synthesis Protocol
Reactants:
-
4-(Benzyloxy)phenylhydrazine hydrochloride
-
4'-(Benzyloxy)propiophenone
-
Acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride)
-
Solvent (e.g., ethanol, acetic acid)
Procedure:
-
A mixture of 4-(benzyloxy)phenylhydrazine hydrochloride and 4'-(benzyloxy)propiophenone is suspended in a suitable solvent, such as ethanol.
-
An acid catalyst is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, leading to the precipitation of the crude product.
-
The solid product is collected by filtration, washed with a cold solvent to remove impurities, and then dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent system to yield the pure this compound.
dot
Caption: Synthetic workflow for this compound.
Structural and Spectroscopic Analysis
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from key spectroscopic techniques.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Protons | Predicted Chemical Shift (δ) | Multiplicity |
| Indole N-H | 8.0 - 8.5 | br s |
| Aromatic H's | 6.8 - 7.6 | m |
| -OCH₂- (benzylic) | 5.0 - 5.2 | s |
| -CH₃ (indole C3) | 2.2 - 2.4 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon Atoms | Predicted Chemical Shift (δ) |
| C=O (potential impurity) | > 190 |
| Aromatic C's | 100 - 160 |
| -OCH₂- (benzylic) | ~70 |
| -CH₃ (indole C3) | 10 - 15 |
Table 3: Predicted Key IR Absorption Bands (in cm⁻¹)
| Functional Group | Predicted Wavenumber (ν) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Strong |
| C-O Stretch (ether) | 1200 - 1275 | Strong |
| C-N Stretch | 1180 - 1360 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M]⁺ | 419.19 |
| [M+H]⁺ | 420.20 |
| [M+Na]⁺ | 442.18 |
X-ray Crystallography
To date, the single-crystal X-ray structure of this compound has not been reported in the public domain. Such a study would provide definitive data on bond lengths, bond angles, and the overall three-dimensional conformation of the molecule, including the orientation of the benzyloxy substituents relative to the indole core.
dot
Caption: Logical workflow for the characterization of the synthesized product.
Biological Significance and Applications
The primary significance of this compound lies in its role as a direct precursor to Bazedoxifene.[1] The benzyloxy groups serve as protecting groups for the phenol functionalities, which are deprotected in a subsequent synthetic step to yield the final active pharmaceutical ingredient. The indole scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[6][7][8][9] While this specific intermediate is not intended for direct therapeutic use, its purity and structural integrity are paramount to ensuring the quality and efficacy of the final drug product.
Conclusion
This compound is a structurally complex and synthetically important molecule. This guide has provided a comprehensive overview of its synthesis via the Fischer indole reaction, along with a detailed, albeit predictive, analysis of its spectroscopic properties. The provided workflows for synthesis and characterization offer a logical framework for researchers working with this compound. While a definitive crystallographic structure remains to be elucidated, the information presented here serves as a valuable technical resource for scientists and professionals in the field of drug development and organic synthesis. Further experimental investigation to confirm the predicted spectroscopic data would be a valuable contribution to the chemical literature.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. 5-(Benzyloxy)-2-(4-(Benzyloxy-Phenyl)-3-Methyl-1H-indole - Sanika Chemicals [sanikachem.com]
- 3. WO2011022596A3 - Preparation of bazedoxifene and its salts - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. 6-Benzyloxyindole(15903-94-3) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Physicochemical Properties of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the synthetic indole derivative, 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole. This compound is a key intermediate in the synthesis of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). A thorough understanding of its physicochemical characteristics is paramount for its synthesis, purification, formulation, and potential biological applications. This document collates available experimental data on its properties, details relevant experimental protocols, and explores its relationship with the estrogen receptor signaling pathway.
Chemical Identity and Structure
This compound is a complex organic molecule built upon a central indole scaffold. The structure features two benzyloxy groups, which significantly influence its solubility and lipophilicity.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole | --INVALID-LINK-- |
| CAS Number | 198479-63-9 | --INVALID-LINK-- |
| Molecular Formula | C₂₉H₂₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 419.51 g/mol | --INVALID-LINK-- |
| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | --INVALID-LINK-- |
| InChI Key | KRIJKJMYOVWRSJ-UHFFFAOYSA-N | --INVALID-LINK-- |
Physicochemical Properties
The physicochemical properties of a drug candidate or its intermediate are critical for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Summary of Physicochemical Data
| Property | Value | Experimental Conditions | Source |
| Melting Point | 149-153 °C | Not specified | --INVALID-LINK-- |
| Boiling Point | Data not available | - | - |
| Solubility | Data not available | - | - |
| LogP (o/w) | Data not available | - | - |
| pKa (Indole N-H) | ~17 (in DMSO, for unsubstituted indole) | Dimethyl sulfoxide | --INVALID-LINK-- |
Spectroscopic Data
While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from the known functional groups present in the molecule.
-
¹H NMR: The spectrum would be complex, showing signals for the aromatic protons of the indole and benzyl groups, the methylene protons of the benzyloxy groups, and the methyl protons.
-
¹³C NMR: The spectrum would display a large number of signals corresponding to the 29 carbon atoms in the molecule, including those of the indole core, the phenyl rings, the benzyloxy methylene groups, and the methyl group.
-
FT-IR: The infrared spectrum would exhibit characteristic absorption bands for N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkages.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (419.51 g/mol ).
Experimental Protocols
Synthesis via Fischer Indole Synthesis
A common method for the synthesis of this compound is the Fischer indole synthesis.
Protocol:
-
Reaction Setup: 4-Benzyloxy phenyl hydrazine hydrochloride and 4-benzyloxy propiophenone are suspended in a suitable solvent such as ethanol, toluene, or acetonitrile.
-
Catalyst Addition: A catalytic amount of acid, such as acetic acid or a Lewis acid like aluminum chloride, is added to the mixture.[1]
-
Reflux: The reaction mixture is refluxed for several hours (typically 12 hours) at a temperature ranging from 75 to 110 °C, depending on the solvent used.[1]
-
Precipitation and Isolation: As the reaction proceeds, the product precipitates out of the solution. After cooling the mixture, the crystallized product is isolated by filtration.[1]
-
Washing and Drying: The filtered product is washed with a chilled solvent (e.g., ethanol, toluene, or acetonitrile) and water to remove impurities and then dried to yield the final product.[1]
Determination of Physicochemical Properties (General Methodologies)
While specific experimental data is limited, the following are standard protocols for determining key physicochemical properties.
-
Method: Capillary melting point method using a calibrated melting point apparatus. A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Method: Shake-flask method. An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Method: Shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are separated. The concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Context and Signaling Pathway
This compound is a direct precursor to Bazedoxifene, a well-characterized selective estrogen receptor modulator (SERM). SERMs exhibit tissue-specific estrogen receptor agonist or antagonist activity. This differential activity is crucial for their therapeutic effects, such as promoting bone density (agonist effect) while inhibiting estrogen-stimulated growth in breast and uterine tissues (antagonist effect).
The biological activity of Bazedoxifene, and by extension the relevance of its synthetic intermediates, is intrinsically linked to the Estrogen Receptor Signaling Pathway .
Estrogen Receptor Signaling Pathway
Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors. The signaling pathway can be broadly categorized into genomic and non-genomic pathways.
-
Genomic Pathway:
-
Ligand Binding: Estrogen or a SERM binds to the estrogen receptor in the cytoplasm or nucleus.
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to its dimerization.
-
Nuclear Translocation and DNA Binding: The receptor-ligand complex translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators: The conformation of the receptor determines whether it recruits co-activators or co-repressors to the transcriptional machinery.
-
Gene Transcription: The recruitment of co-activators initiates the transcription of target genes, while the recruitment of co-repressors inhibits transcription.
-
-
Non-Genomic Pathway: Estrogens can also elicit rapid cellular responses through membrane-associated estrogen receptors, which can activate various intracellular signaling cascades, such as the MAPK and PI3K pathways.
The tissue-selective action of SERMs like Bazedoxifene arises from their ability to induce unique receptor conformations that lead to differential recruitment of co-regulators in different cell types.
Conclusion
This compound is a crucial chemical entity in the synthesis of the pharmaceutically important SERM, Bazedoxifene. This guide has summarized its key physicochemical properties, provided detailed synthetic protocols, and placed the molecule in its relevant biological context by describing the estrogen receptor signaling pathway. While a significant amount of information has been collated, further experimental investigation is required to fully characterize properties such as solubility and LogP, which are vital for optimizing its use in synthetic and pharmaceutical applications.
References
An In-depth Technical Guide to 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
CAS Number: 198479-63-9
This technical guide provides a comprehensive overview of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, a key intermediate in the synthesis of pharmaceuticals, particularly the selective estrogen receptor modulator (SERM), Bazedoxifene.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
This section summarizes the key physicochemical properties of this compound. The data has been compiled from various chemical databases and scientific literature.
| Property | Value | Source |
| CAS Number | 198479-63-9 | PubChem |
| Molecular Formula | C29H25NO2 | PubChem |
| Molecular Weight | 419.51 g/mol | PubChem |
| IUPAC Name | 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole | PubChem |
| Appearance | White to off-white crystalline powder | Patent Literature |
| Melting Point | 152-153 °C | EP2426105A1 |
| Purity (by HPLC) | >99.5% | EP2426105A1 |
| Solubility | Soluble in organic solvents such as ethanol, toluene, and dimethylformamide. Insoluble in water. | General Knowledge |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is the Fischer indole synthesis.[2] This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone.
General Reaction Scheme
The synthesis involves the reaction of 4-(benzyloxy)phenylhydrazine hydrochloride with 4'-(benzyloxy)propiophenone in the presence of an acid catalyst.
Caption: General workflow for the Fischer indole synthesis of the title compound.
Detailed Experimental Protocols
Several variations of the Fischer indole synthesis have been reported in patent literature, with differences in the choice of solvent and catalyst. Below are detailed protocols from selected examples.
Protocol 1: Synthesis in Ethanol with Acetic Acid [2]
-
Reagents:
-
4-(Benzyloxy)phenylhydrazine hydrochloride (10 g, 40 mmol)
-
4'-(Benzyloxy)propiophenone (9.6 g, 40 mmol)
-
Acetic acid (0.1 ml, 1.7 mmol)
-
Ethanol (140 ml)
-
-
Procedure:
-
Suspend 4-(benzyloxy)phenylhydrazine hydrochloride, 4'-(benzyloxy)propiophenone, and acetic acid in ethanol in a reaction vessel.
-
Reflux the mixture for 12 hours at a temperature of 75-80°C. The product will precipitate during this period.
-
Cool the mixture to 10-15°C.
-
Isolate the crystallized product by filtration.
-
Wash the product with chilled ethanol (30 ml) followed by water (50 ml).
-
Dry the product to obtain this compound.
-
-
Yield: 15.7 g (94%)
Protocol 2: Synthesis in Toluene with Acetic Acid [2]
-
Reagents:
-
4-(Benzyloxy)phenylhydrazine hydrochloride (10 g, 40 mmol)
-
4'-(Benzyloxy)propiophenone (9.6 g, 40 mmol)
-
Acetic acid (0.1 ml, 1.7 mmol)
-
Toluene (140 ml)
-
-
Procedure:
-
Suspend the reactants and catalyst in toluene.
-
Reflux the mixture for 12 hours at 105-110°C.
-
Cool the mixture to 10-15°C.
-
Filter the precipitated product.
-
Wash with toluene (30 ml) and then water (50 ml).
-
-
Yield: 10.0 g (60%)
Protocol 3: Synthesis in Ethanol with Aluminum Chloride [2]
-
Reagents:
-
4-(Benzyloxy)phenylhydrazine hydrochloride (10 g, 40 mmol)
-
4'-(Benzyloxy)propiophenone (9.6 g, 40 mmol)
-
Aluminum chloride (0.1 g, 0.75 mmol)
-
Ethanol (140 ml)
-
-
Procedure:
-
Suspend the reactants and catalyst in ethanol.
-
Reflux for 12 hours at 75-80°C.
-
Cool to 10-15°C and filter the product.
-
Wash with chilled ethanol (30 ml) and water (50 ml).
-
-
Yield: 15.0 g (90%)
Role in Signaling Pathways and Drug Development
This compound is not known to have significant biological activity itself. Its primary importance lies in its role as a late-stage intermediate in the synthesis of Bazedoxifene. Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that functions as both an estrogen receptor agonist and antagonist in different tissues. It is used for the prevention of postmenopausal osteoporosis.
The synthesis of Bazedoxifene from the title compound involves the debenzylation of the two benzyloxy groups to reveal the free hydroxyl groups.
Caption: Synthetic conversion of the title compound to Bazedoxifene.
Spectroscopic Data and Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic peaks for the aromatic protons of the indole and phenyl rings, the benzylic methylene protons, the methyl group, and the N-H proton of the indole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals corresponding to all the unique carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the indole, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkages.
-
MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (419.51 g/mol ).
-
HPLC (High-Performance Liquid Chromatography): As indicated in patent literature, HPLC is used to determine the purity of the synthesized compound, with reported purities exceeding 99.5%.[2]
Handling and Safety
As with any chemical compound, this compound should be handled in a well-ventilated laboratory with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a crucial intermediate in the synthesis of the pharmaceutically important compound, Bazedoxifene. The Fischer indole synthesis provides an efficient route for its preparation, with various protocols offering high yields and purity. While the compound itself is not known for its biological activity, its role in the production of a widely used SERM makes it a compound of significant interest to the pharmaceutical and medicinal chemistry communities. This guide provides a foundational understanding of its properties, synthesis, and application for researchers and drug development professionals.
References
An In-depth Technical Guide to the Synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, a key intermediate in the production of various pharmaceuticals, notably the selective estrogen receptor modulator (SERM), bazedoxifene.[1][2] This document details the prevalent synthetic pathway, presents quantitative data from various reaction conditions, and provides explicit experimental protocols.
Introduction
This compound is a complex organic molecule featuring a core indole structure. The indole nucleus is a common motif in numerous biologically active compounds.[3] The title compound's significance lies in its role as a crucial building block for more complex pharmaceutical agents.[1][2] Its synthesis is a critical step in the manufacturing process of drugs like bazedoxifene, which is used for the prevention of postmenopausal osteoporosis.[1]
Core Synthesis Pathway: Fischer Indole Synthesis
The most prominently documented method for the synthesis of this compound is the Fischer indole synthesis.[1][4] This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine with a ketone or aldehyde to form an indole.[5] In this specific synthesis, the key starting materials are 4-benzyloxy phenyl hydrazine hydrochloride and 4-benzyloxy propiophenone.[1][4]
The reaction proceeds by suspending these two reactants in an organic solvent, followed by refluxing in the presence of an acid catalyst.[4] The product precipitates out of the solution upon cooling and can then be isolated through filtration.[4]
Below is a diagram illustrating the Fischer indole synthesis pathway for the target molecule.
Caption: Fischer Indole Synthesis of the Target Molecule.
Quantitative Data Summary
The following table summarizes the quantitative data from various experimental conditions for the Fischer indole synthesis of this compound, primarily extracted from patent literature.[4]
| Experiment | Solvent | Catalyst | Reaction Time (hrs) | Temperature (°C) | Yield (%) | Melting Point (°C) | Purity (HPLC) |
| 1 | Ethanol | None | 12 | 75-80 | 83.6 | 152-153 | 99.5% |
| 2 | Ethanol | Acetic Acid | 12 | 75-80 | 94 | 152-153 | Not Reported |
| 3 | Ethanol | Aluminum Chloride | 12 | 75-80 | 90 | 152-153 | Not Reported |
| 4 | Toluene | Acetic Acid | 12 | 105-110 | 60 | 149-150 | Not Reported |
| 5 | Acetonitrile | Acetic Acid | 12 | 81-82 | 60 | 149-150 | Not Reported |
Experimental Protocols
The following are detailed experimental protocols for key variations of the Fischer indole synthesis of the target molecule.
Protocol 1: Synthesis in Ethanol (High Yield) [4]
-
Reactant Preparation: Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol) in 140 ml of ethanol.
-
Reaction: Reflux the mixture for 12 hours at a temperature of 75 to 80°C. During this period, the product will precipitate.
-
Isolation: After the reaction is complete, cool the mixture to 10 to 15°C.
-
Purification: Isolate the crystallized product by filtration and wash with chilled ethanol (30 ml) and water (50 ml).
-
Product: this compound is obtained with a melting point of 152 to 153°C and a yield of 15.7 g (94%).
Protocol 2: Synthesis in Ethanol with Acetic Acid Catalyst [4]
-
Reactant Preparation: Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol), 4-benzyloxy propiophenone (9.6 g, 40 mmol), and acetic acid (0.1 ml, 1.7 mmol) in 140 ml of ethanol.
-
Reaction: Reflux the mixture for 12 hours at a temperature of 75 to 80°C, during which the product precipitates.
-
Isolation: Cool the mixture to 10 to 15°C.
-
Purification: Filter the crystallized product and wash with chilled ethanol (30 ml) and water (50 ml).
-
Product: This method also yields this compound with a melting point of 152 to 153°C.
Protocol 3: Synthesis in Toluene with Acetic Acid Catalyst [4]
-
Reactant Preparation: Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol), 4-benzyloxy propiophenone (9.6 g, 40 mmol), and acetic acid (0.1 ml, 1.7 mmol) in 140 ml of toluene.
-
Reaction: Reflux the mixture for 12 hours at a temperature of 105 to 110°C. The product will precipitate during this time.
-
Isolation: Cool the mixture to 10 to 15°C.
-
Purification: Isolate the product by filtration and wash with toluene (30 ml) and water (50 ml).
-
Product: The resulting this compound has a melting point of 149 to 150°C and is obtained in a yield of 10.0 g (60%).
Alternative Synthetic Approaches
While the Fischer indole synthesis is the most direct and well-documented method, other strategies for constructing substituted indoles exist. These include the Bischler-Möhlau indole synthesis and various transition-metal-catalyzed cyclizations.[3][6] However, for the specific synthesis of this compound, the Fischer indole synthesis remains the most practical and high-yielding approach described in the available literature. Another patented method involves the reaction of 2-bromo-4'-benzyloxypropiophenone with 4-benzyloxyaniline hydrochloride.
Conclusion
The synthesis of this compound is efficiently achieved through the Fischer indole synthesis, utilizing readily available starting materials. The reaction conditions, particularly the choice of solvent, can significantly impact the yield of the final product, with ethanol generally providing higher yields compared to toluene or acetonitrile. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. Buy this compound (EVT-330940) | 198479-63-9 [evitachem.com]
- 2. 2-[4-(Benzyloxy)phenyl]-1-methylindole () for sale [vulcanchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
The Architecture of an Aromatic Scaffold: A Technical Guide to the Discovery and History of Substituted Indole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry and drug discovery. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to the complex neurotransmitter serotonin, has long signaled its biological significance. This inherent bioactivity has driven over a century of synthetic innovation, leading to a rich and diverse toolbox of methodologies for the construction of substituted indole intermediates. These intermediates are not merely chemical curiosities; they are the foundational building blocks for a multitude of blockbuster drugs, including the anti-migraine triptans, the anti-inflammatory indomethacin, and a plethora of oncology and central nervous system therapeutics.
This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of key synthetic routes to substituted indole intermediates. We will delve into the seminal discoveries that first unlocked this critical scaffold, explore the mechanistic intricacies of the most important name reactions, and provide detailed experimental protocols for their practical application. Quantitative data on reaction yields for a variety of substrates are summarized in structured tables to facilitate comparison and selection of the optimal synthetic strategy. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and logical representation of the chemical transformations. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this vital class of heterocyclic compounds.
A Legacy of Discovery: The Foundations of Indole Chemistry
The story of indole chemistry is inextricably linked to the early days of organic chemistry and the quest to understand the chemical basis of life.
-
Tryptophan (1901): The journey into the biological importance of indoles began in 1901 when Sir Frederick Gowland Hopkins and Sydney W. Cole first isolated the amino acid tryptophan from the enzymatic hydrolysis of casein, a protein found in milk.[1][2][3] This discovery was a landmark in biochemistry, revealing a fundamental building block of proteins that contains the indole moiety.[1][2]
-
Serotonin (1935-1948): Decades later, the physiological importance of indoles was further solidified with the discovery of serotonin. In 1935, Vittorio Erspamer serendipitously discovered a substance from enterochromaffin cells that he named "enteramine."[4][5] Independently, in 1948, Maurice M. Rapport, Arda Green, and Irvine Page at the Cleveland Clinic isolated a vasoconstrictor substance from blood serum, which they named "serotonin."[6][7] It was later confirmed that enteramine and serotonin were, in fact, the same molecule: 5-hydroxytryptamine.[5][8] This neurotransmitter is now known to play a crucial role in a vast array of physiological processes, including mood regulation, sleep, and appetite.[4][6]
These seminal discoveries of naturally occurring, biologically active indoles spurred a wave of research into the synthesis of the indole nucleus and its derivatives, a pursuit that continues to this day.
Core Synthetic Methodologies: A Detailed Exploration
The following sections provide a detailed examination of the most significant and widely utilized methods for the synthesis of substituted indole intermediates. Each section includes a historical overview, a mechanistic description with a corresponding Graphviz diagram, a table of representative quantitative data, and a detailed experimental protocol.
The Fischer Indole Synthesis (1883)
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest, most reliable, and widely used methods for constructing the indole ring. The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine and an aldehyde or ketone. Its versatility has made it a cornerstone in the synthesis of numerous pharmaceuticals, including the triptan class of anti-migraine drugs.
Mechanism
The mechanism of the Fischer indole synthesis is a classic example of a[9][9]-sigmatropic rearrangement. The key steps are:
-
Formation of the phenylhydrazone from the corresponding phenylhydrazine and carbonyl compound.
-
Tautomerization of the phenylhydrazone to its enamine form.
-
Protonation of the enamine, followed by a[9][9]-sigmatropic rearrangement to form a di-imine intermediate.
-
Rearomatization of the benzene ring.
-
Intramolecular cyclization to form an aminal.
-
Elimination of ammonia to yield the final indole product.
Caption: The reaction mechanism of the Fischer indole synthesis.
Quantitative Data
| Phenylhydrazine Derivative | Carbonyl Compound | Product | Yield (%) |
| Phenylhydrazine | Acetone | 2-Methylindole | ~80 |
| p-Tolylhydrazine | Propiophenone | 2-Ethyl-5-methylindole | 75 |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | 95 |
| 4-Methoxyphenylhydrazine | Levulinic acid | 5-Methoxy-2-methyl-1H-indole-3-acetic acid | 65 |
| Phenylhydrazine | Phenylacetaldehyde | 3-Phenylindole | 55 |
Experimental Protocol: Synthesis of 2-Methyl-1H-indole
Materials:
-
Phenylhydrazine (10.8 g, 0.1 mol)
-
Acetone (6.4 g, 0.11 mol)
-
Polyphosphoric acid (PPA) (50 g)
-
Toluene (100 mL)
-
Sodium bicarbonate solution (10%)
-
Dichloromethane
Procedure:
-
A mixture of phenylhydrazine (10.8 g, 0.1 mol) and acetone (6.4 g, 0.11 mol) in toluene (100 mL) is heated at reflux for 1 hour with a Dean-Stark trap to remove water.
-
The reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure.
-
The resulting crude phenylhydrazone is added portion-wise to polyphosphoric acid (50 g) preheated to 120°C, with vigorous stirring.
-
The temperature of the reaction mixture is raised to 150°C and maintained for 30 minutes.
-
The hot mixture is poured onto crushed ice (200 g) with stirring.
-
The resulting slurry is neutralized with a 10% sodium bicarbonate solution.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate, 9:1) to afford 2-methyl-1H-indole as a white solid.
The Bartoli Indole Synthesis (1989)
Developed by Giuseppe Bartoli and his colleagues in 1989, the Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[10][11] A key feature of this reaction is the requirement of an ortho-substituent on the nitroarene, which facilitates a crucial[9][9]-sigmatropic rearrangement.[12][13]
Mechanism
The mechanism of the Bartoli indole synthesis involves the following key steps:
-
Addition of the first equivalent of the vinyl Grignard reagent to the nitro group to form an intermediate that collapses to a nitrosoarene.
-
Addition of a second equivalent of the Grignard reagent to the nitrosoarene.
-
A[9][9]-sigmatropic rearrangement, facilitated by the ortho-substituent.
-
Intramolecular cyclization of the resulting intermediate.
-
Aromatization and subsequent reaction with a third equivalent of the Grignard reagent.
-
Aqueous workup to afford the 7-substituted indole.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Catalytic α-Arylation of Imines Leading to N-Unprotected Indoles and Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nenitzescu Indole Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Copper-Catalyzed N-Arylation of Indoles: Ingenta Connect [ingentaconnect.com]
In-Depth Technical Guide: 1H and 13C NMR Spectral Data for 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole. Due to the absence of experimentally acquired and published spectra for this specific molecule in the searched literature, the data presented herein are predicted based on established principles of NMR spectroscopy and known chemical shift effects of substituents on indole and phenyl rings. This guide also includes a comprehensive section on experimental protocols for acquiring high-quality NMR data and a visualization of the molecular structure.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. The predictions are based on the analysis of structurally similar compounds and established substituent effects. The numbering convention used for the assignments is provided in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.1 | br s | 1H | N1-H |
| ~7.5-7.3 | m | 10H | Ar-H (Benzyl) |
| ~7.45 | d | 2H | H-2', H-6' |
| ~7.28 | d | 1H | H-4 |
| ~7.10 | d | 2H | H-3', H-5' |
| ~7.05 | d | 1H | H-7 |
| ~6.90 | dd | 1H | H-6 |
| ~5.15 | s | 2H | C5-O-CH₂ |
| ~5.10 | s | 2H | C4'-O-CH₂ |
| ~2.35 | s | 3H | C3-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~154.0 | C-5 |
| ~158.5 | C-4' |
| ~137.5 | C-2 |
| ~137.0 | C-7a |
| ~136.5 | C-1'' (Benzyl) |
| ~136.0 | C-1''' (Benzyl) |
| ~131.0 | C-2', C-6' |
| ~129.5 | C-1' |
| ~128.5 | Ar-C (Benzyl) |
| ~128.0 | Ar-C (Benzyl) |
| ~127.5 | Ar-C (Benzyl) |
| ~125.0 | C-3a |
| ~115.0 | C-3', C-5' |
| ~112.0 | C-7 |
| ~111.5 | C-4 |
| ~103.0 | C-6 |
| ~108.0 | C-3 |
| ~70.5 | C5-O-CH₂ |
| ~70.0 | C4'-O-CH₂ |
| ~10.0 | C3-CH₃ |
Experimental Protocols
To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for indole derivatives include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Homogenization: Ensure the sample is completely dissolved. Gentle vortexing or sonication may be used to aid dissolution.
-
Filtering: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added (0.03-0.05% v/v). Alternatively, the residual solvent peak can be used as a secondary reference.
NMR Data Acquisition
The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, a longer delay (5 times the longest T1) is required.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the known chemical shift of the residual solvent peak.
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.
Visualization
The following diagram illustrates the molecular structure of this compound with the atom numbering used for the predicted NMR assignments.
Caption: Molecular structure of this compound.
Mass Spectrometry Analysis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of the complex indole derivative, 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from related indole compounds and general mass spectrometry principles to propose a robust analytical approach. This guide is intended to assist researchers in developing methods for the characterization and quantification of this and structurally similar molecules.
Introduction to the Analyte
This compound is a multifaceted organic molecule with a molecular weight of 419.5 g/mol and a molecular formula of C29H25NO2.[1] Its structure, characterized by a central indole core with two bulky benzyloxy substitutions, presents unique challenges and considerations for mass spectrometric analysis. The presence of aromatic rings and a nitrogen-containing heterocycle influences its ionization and fragmentation behavior. This compound is noted as a useful intermediate in the synthesis of bazedoxifene, a selective estrogen receptor modulator.[2]
Proposed Mass Spectrometry Protocols
Effective mass spectrometric analysis is contingent on appropriate sample preparation and the selection of a suitable ionization technique. Given the analyte's structure, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) could be considered, though LC-MS is generally more suitable for non-volatile and thermally labile compounds.
Sample Preparation
Proper sample preparation is critical to obtaining high-quality mass spectra and avoiding instrument contamination.[3]
General Protocol for LC-MS:
-
Dissolution: Dissolve the sample in an appropriate organic solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL.[4]
-
Dilution: Create a working solution by diluting the stock solution with the mobile phase to a final concentration in the range of 1-10 µg/mL.[4] The optimal concentration should be determined empirically.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.[5]
-
Vials: Use clean, glass autosampler vials to prevent leaching of plasticizers that can occur with some organic solvents.[3]
Table 1: Recommended Solvents and Initial Concentrations
| Parameter | Recommendation | Rationale |
| Primary Solvent | Methanol, Acetonitrile | Good solubility for indole derivatives. |
| Stock Concentration | 1 mg/mL | Standard starting concentration for creating dilutions.[4] |
| Working Concentration | 1-10 µg/mL | Typically sufficient for modern ESI-MS instruments. |
| Filtration | 0.22 µm PTFE or Nylon filter | Removes particulates, ensuring system integrity.[5] |
Ionization Techniques
The choice of ionization technique is paramount for achieving sensitive and informative mass spectra. For a molecule of this nature, soft ionization techniques are generally preferred to minimize excessive fragmentation and preserve the molecular ion.
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and moderately polar compounds and is compatible with liquid chromatography.[6][7] It typically produces protonated molecules [M+H]+ or other adducts. Given the presence of the nitrogen atom in the indole ring, positive ion mode ESI is expected to be highly effective.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly if the compound is less polar. It is also compatible with LC and tends to produce protonated molecules.
Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecules coupled with LC, MALDI could be employed for direct analysis from a solid sample, typically yielding singly charged ions.[8]
Electron Ionization (EI): EI is a "hard" ionization technique that causes extensive fragmentation.[8][9] While this can provide detailed structural information, it may lead to a weak or absent molecular ion peak. It is most commonly used with GC-MS and would require the analyte to be sufficiently volatile and thermally stable.[10][11]
Expected Fragmentation Patterns
Understanding the potential fragmentation pathways is crucial for structural elucidation. Based on the mass spectrometry of similar indole derivatives, a proposed fragmentation scheme for this compound is presented below. The fragmentation is likely to be initiated by the cleavage of the benzylic ether bonds, which are relatively labile.
Table 2: Predicted Key Fragment Ions
| m/z (mass-to-charge ratio) | Proposed Fragment | Description |
| 420.19 | [M+H]+ | Protonated molecular ion |
| 329.15 | [M - C7H7]+ | Loss of a benzyl group |
| 238.11 | [M - 2(C7H7)]+ | Loss of both benzyl groups |
| 91.05 | [C7H7]+ | Tropylium ion (from benzyl group) |
The most characteristic fragmentation will likely involve the loss of the benzyl groups (C7H7), which can readily form a stable tropylium ion at m/z 91.
Visualizing the Workflow and Fragmentation
To clearly illustrate the analytical process and the proposed fragmentation, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for the LC-MS analysis of the target compound.
Caption: Proposed major fragmentation pathway for the protonated molecule.
Conclusion
The mass spectrometric analysis of this compound requires a considered approach, with LC-ESI-MS in positive ion mode being the most promising technique. While this guide provides a foundational methodology based on the analysis of related compounds, empirical optimization of sample preparation, chromatographic conditions, and mass spectrometer parameters will be essential for achieving high-quality, reproducible results. The proposed fragmentation patterns offer a starting point for the structural confirmation of this complex indole derivative.
References
- 1. 1H-Indole, 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]- | C29H25NO2 | CID 3824745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 3. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. as.uky.edu [as.uky.edu]
- 8. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 9. acdlabs.com [acdlabs.com]
- 10. organomation.com [organomation.com]
- 11. Sample preparation GC-MS [scioninstruments.com]
The Strategic Role of Benzyloxy Protecting Groups in Indole Synthesis: A Technical Guide
Executive Summary: The indole nucleus is a ubiquitous scaffold in pharmaceuticals, natural products, and materials science. Its synthesis and functionalization, however, are often complicated by the reactivity of the N-H bond. Protection of the indole nitrogen is a critical strategy to enhance solubility, direct regioselectivity, and prevent undesired side reactions. This technical guide provides an in-depth analysis of two of the most versatile and widely used benzyloxy-based protecting groups: the benzyl (Bn) group and the benzyloxycarbonyl (Cbz) group. We will explore their introduction, stability under various synthetic conditions, and methods for their cleavage. Furthermore, this guide details their application in classical and modern indole syntheses, supported by quantitative data, detailed experimental protocols, and workflow diagrams to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Imperative of N-Protection in Indole Chemistry
The indole ring system, with its electron-rich pyrrole moiety, is susceptible to a variety of reactions. The acidic proton on the indole nitrogen can interfere with base-mediated reactions, and the nitrogen itself can be a competing nucleophile. Protecting the indole nitrogen atom serves several key purposes:
-
Preventing N-Functionalization: It blocks undesired reactions at the nitrogen, such as alkylation or acylation, when functionalization is desired elsewhere on the ring.
-
Facilitating C-2 Lithiation: The presence of an N-protecting group is often essential for directing deprotonation to the C-2 position, a crucial step for introducing substituents at this site.
-
Enhancing Solubility: The introduction of a protecting group can improve the solubility of indole-containing intermediates in organic solvents.
-
Improving Stability: N-protection can stabilize the indole ring towards oxidative degradation or decomposition under strongly acidic or basic conditions.[1]
The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The benzyl (Bn) and benzyloxycarbonyl (Cbz) groups have emerged as highly effective choices that fulfill these criteria in many synthetic contexts.
The Benzyl (Bn) Group: A Robust and Reliable Protector
The N-benzyl group is a widely used protecting group for indoles due to its high stability and the multiple methods available for its removal.
Introduction of the N-Benzyl Group
The most common method for N-benzylation of indoles involves the treatment of the indole with a base followed by the addition of benzyl bromide or benzyl chloride. The choice of base and solvent is crucial for achieving high yields.
A highly effective and general procedure utilizes potassium hydroxide in dimethyl sulfoxide (DMSO).[2] This method is quick, high-yielding, and avoids the need for rigorously dry conditions.[2] Alternatively, sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is also a very common and effective method.[3]
Stability Profile of N-Benzyl Indoles
N-benzyl protected indoles exhibit remarkable stability across a broad spectrum of reaction conditions, making them suitable for multi-step syntheses. They are generally stable to:
-
Strong Bases: Including organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures, which is critical for C-2 metallation strategies.
-
Mildly Acidic Conditions: They can tolerate many acidic conditions used for the removal of other protecting groups like Boc.
-
Many Oxidizing and Reducing Agents: Stability depends on the specific reagents used.
However, the benzyl group is susceptible to cleavage under strongly acidic conditions and, notably, under conditions of hydrogenolysis.[4][5]
Deprotection of the N-Benzyl Group
The removal of the N-benzyl group is most commonly and cleanly achieved through catalytic hydrogenolysis. This involves treating the N-benzyl indole with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[6]
An increasingly popular alternative is catalytic transfer hydrogenation , which avoids the need for high-pressure hydrogen gas.[7][8][9] This method uses a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[6][7][8] This technique is often faster and can be more suitable for laboratories not equipped for high-pressure hydrogenations.[7]
For molecules containing functional groups sensitive to reduction (e.g., alkenes, alkynes), debenzylation can be achieved under strongly acidic conditions, for instance, using aluminum chloride in benzene.[5]
The Benzyloxycarbonyl (Cbz or Z) Group: A Versatile Carbamate Protector
The benzyloxycarbonyl group, introduced by Bergmann and Zervas, is another cornerstone of amine protection.[10] As a carbamate, it deactivates the indole nitrogen differently than the benzyl group, influencing the reactivity of the indole ring.
Introduction of the N-Cbz Group
The N-Cbz group is typically introduced by reacting the indole with benzyl chloroformate (Cbz-Cl) in the presence of a base.[10] Common conditions include sodium bicarbonate in a THF/water mixture or an organic base in an anhydrous solvent.[10] The reaction proceeds via nucleophilic attack of the indole nitrogen on the chloroformate.[10]
Stability and Orthogonality of N-Cbz Indoles
The Cbz group is valued for its distinct stability profile, which allows for orthogonal deprotection strategies in the presence of other protecting groups.[10][11]
-
Stability: It is stable to a variety of non-reductive conditions, including mildly acidic and basic conditions under which groups like Boc or Fmoc might be cleaved.[10][11]
-
Orthogonality: The Cbz group is orthogonal to the Boc group (removed with acid) and the Fmoc group (removed with base). This orthogonality is a cornerstone of modern peptide synthesis and is equally valuable in complex indole syntheses.[10][12]
However, the Cbz group can be cleaved under strongly acidic conditions (e.g., HBr in acetic acid) and is susceptible to some transition metal-catalyzed reactions.[10][13]
Deprotection of the N-Cbz Group
Similar to the N-Bn group, the most common and efficient method for N-Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ with Pd/C).[10][13] The reaction is clean, producing toluene and carbon dioxide as byproducts.[13]
Acidic cleavage provides a non-reductive method for Cbz removal. Reagents like HBr in acetic acid or Lewis acids such as aluminum chloride can be effective.[13][14][15] A recently developed mild method uses AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which offers excellent functional group tolerance and allows for the deprotection of N-Cbz in the presence of N-Bn groups.[14][15]
Other reductive methods, such as using sodium borohydride with Pd/C, can also achieve rapid deprotection at room temperature.[13]
Applications in Named Indole Syntheses
Both Bn and Cbz groups play a crucial role in facilitating classical and modern indole ring syntheses.
-
Fischer Indole Synthesis: This acid-catalyzed reaction can be sensitive to the electronics of the starting phenylhydrazine.[16] While the synthesis can proceed with an unprotected N-H, using an N-Cbz protected aryl hydrazide has been shown to be effective, directly yielding N-Cbz-indoles.[17] This avoids potential side reactions and allows for the synthesis of N-protected indoles in one step.[17]
-
Madelung Indole Synthesis: This synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[18] The harsh, basic conditions can be incompatible with many functional groups. N-benzyl protection of the amide nitrogen (prior to cyclization) has been utilized in modified Madelung procedures to synthesize specific N-benzyl-indoles.[19]
-
Palladium-Catalyzed Syntheses: Modern synthetic methods often rely on palladium catalysis for C-H functionalization and cross-coupling reactions to build the indole core or functionalize it.[20][21] N-protection is often mandatory in these reactions. For instance, N-benzyl and N-benzoyl protected indoles can be used to direct C-2 or C-3 functionalization.[21] Furthermore, N-Cbz indoles can serve as precursors in palladium-catalyzed decarboxylative C-3 allylation and benzylation reactions.[22]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the introduction and removal of Bn and Cbz protecting groups on indoles.
Table 1: N-Benzyl (Bn) Protection and Deprotection
| Transformation | Reagents & Conditions | Solvent | Temp. | Time | Yield (%) | Reference |
| Protection | Indole, KOH, Benzyl Bromide | DMSO | RT | 45 min | 85-89 | [2] |
| Protection | Boc-protected aminomethylindole, NaH, Benzyl Bromide | DMF | 0°C to RT | 4 h | Good | [3] |
| Deprotection | N-Bn Indole Derivative, Pd/C, Ammonium Formate | Methanol | Reflux | 1-2 h | High | [8][9] |
| Deprotection | N-Bn Indole Derivative, AlCl₃ | Benzene | Reflux | 1-3 h | 70-90 | [5] |
Table 2: N-Benzyloxycarbonyl (Cbz) Protection and Deprotection
| Transformation | Reagents & Conditions | Solvent | Temp. | Time | Yield (%) | Reference |
| Protection | Amine, NaHCO₃, Cbz-Cl | THF/H₂O | 0°C to RT | 20 h | 90 | [10] |
| Deprotection | N-Cbz Amine, 10% Pd/C, H₂ (1 atm) | Methanol | RT | 1-16 h | >95 | [13] |
| Deprotection | N-Cbz Amine, 10% Pd/C, NaBH₄ | Methanol | RT | 3-10 min | High | [13] |
| Deprotection | N-Cbz Amine, HBr/HOAc (33%) | Acetic Acid | RT | 1-4 h | High | [13] |
| Deprotection | N-Cbz Amine, AlCl₃ | HFIP | RT | 1 h | 94 | [14][15] |
Experimental Protocols
Protocol for N-Benzylation of Indole using KOH/DMSO[2]
To a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar, add 200 mL of dimethyl sulfoxide (DMSO) and 26.0 g (0.399 mole) of crushed potassium hydroxide pellets (86%). Stir the mixture at room temperature for 5 minutes. Add 11.7 g (0.100 mole) of indole to the mixture. Continue stirring for 45 minutes. Add 34.2 g (0.200 mole) of benzyl bromide. After stirring for an additional 45 minutes, dilute the mixture with 200 mL of water. Extract the mixture with three 100-mL portions of diethyl ether. Wash each ether layer with three 50-mL portions of water. Combine the ether layers, dry over calcium chloride, and remove the solvent under reduced pressure. The excess benzyl bromide is removed by distillation, and the residue is distilled under vacuum to yield 1-benzylindole.
Protocol for N-Cbz Protection of an Amine[10]
To a solution of the amine (1.0 eq.) in a 2:1 mixture of THF/H₂O (0.1-0.2 M), add sodium bicarbonate (NaHCO₃, 2.0 eq.). Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.5 eq.) dropwise. Allow the solution to stir at room temperature for 20 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by silica gel column chromatography.
Protocol for N-Cbz Deprotection via Catalytic Hydrogenolysis[13]
Dissolve the N-Cbz protected compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate (0.1 M). Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol% Pd). The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) from a balloon or a hydrogenator (1 atm). Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC. Upon completion (typically 1-16 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate is concentrated under reduced pressure to yield the deprotected amine.
Visualizing the Workflow and Decision-Making
Diagrams created with Graphviz help to visualize the strategic choices and workflows involved in using benzyloxy protecting groups.
Caption: General workflow for a multi-step indole synthesis.
Caption: Stability of N-Bn and N-Cbz under common conditions.
Caption: Decision tree for selecting between Bn and Cbz groups.
Conclusion
The benzyl (Bn) and benzyloxycarbonyl (Cbz) groups are indispensable tools in the synthesis of complex indoles. The N-Bn group offers robust protection, particularly for syntheses involving strong bases and organometallic reagents. The N-Cbz group provides a versatile alternative with a distinct stability profile that allows for crucial orthogonal deprotection strategies. A thorough understanding of their respective methods of introduction, stability, and cleavage is paramount for any researcher working in indole chemistry. By strategically employing these protecting groups, chemists can unlock more efficient and reliable pathways to novel and valuable indole-containing molecules, accelerating research and development in medicine and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2) [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 9. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]
- 18. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 19. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 22. Palladium-Catalyzed Decarboxylative Allylation and Benzylation of N-Alloc and N-Cbz Indoles - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Methyl-1H-Indole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The methyl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of a vast array of biologically active molecules. Its derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive literature review of the biological activities of methyl-1H-indole derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights into their modes of action.
Anticancer Activity
Methyl-1H-indole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse, primarily involving the disruption of microtubule dynamics and the induction of apoptosis.
Quantitative Data: Anticancer Activity
The anticancer efficacy of various methyl-1H-indole derivatives is summarized in the table below, with IC50 values indicating the concentration required for 50% inhibition of cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d) | HeLa | 0.52 | [1][2] |
| MCF-7 | 0.34 | [1][2] | |
| HT-29 | 0.86 | [1][2] | |
| 6- and 7-heterocyclyl-1H-indole derivative (1k) | MCF-7 | 0.0045 | [3] |
| Fused indole derivative (21) | Various human cancer cells | 0.022 - 0.056 | [4] |
| 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole derivative (1) | MCF-7 | 27 | [5] |
| 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole derivative (2) | MCF-7 | 53 | [5] |
| 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole derivative (3) | MCF-7 | 35 | [5] |
| 1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole derivative (9) | MCF-7 | 32 | [5] |
| 1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole derivative (10) | MCF-7 | 31 | [5] |
Experimental Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methyl-1H-indole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western blotting is used to detect and quantify the expression of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.[3][6][7]
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometric analysis to quantify protein expression levels.
Immunofluorescence microscopy is employed to visualize the effects of methyl-1H-indole derivatives on the microtubule network.[8][9][10][11]
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., anti-α-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Treat cells with the test compound for the desired time.
-
Fix the cells with 4% PFA for 10-15 minutes.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding sites with blocking buffer.
-
Incubate with the primary anti-tubulin antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Signaling Pathways
Many anticancer methyl-1H-indole derivatives function by inhibiting tubulin polymerization, a critical process for cell division.[1][4][12][13][14][15][16] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently triggers apoptosis.
Methyl-1H-indole derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the modulation of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of a caspase cascade.
Anti-inflammatory Activity
Several methyl-1H-indole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Indole-based chalcone derivative | Carrageenan-induced paw edema (% inhibition) | Potent activity | |
| UA-1 (Ursolic acid-indole derivative) | NO inhibition in RAW 264.7 cells | 2.2 | [17] |
Experimental Protocols
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Plethysmometer
-
Test compound and vehicle
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).
-
After a set time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.
This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.[18]
Materials:
-
Purified COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
Test compound and controls (e.g., Celecoxib)
-
Detection system (e.g., colorimetric or fluorometric probe for prostaglandin production)
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound or vehicle at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Allow the reaction to proceed for a specific time at a controlled temperature.
-
Stop the reaction and measure the amount of prostaglandin produced using the chosen detection method.
-
Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Signaling Pathway: COX-2 Inhibition
Methyl-1H-indole derivatives can selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. This selective inhibition reduces inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[19][20][21][22][23]
Antimicrobial and Antiviral Activity
Derivatives of methyl-1H-indole have shown promising activity against a range of microbial pathogens, including bacteria, fungi, and viruses.
Quantitative Data: Antimicrobial and Antiviral Activity
| Compound/Derivative | Organism/Virus | MIC/EC50 (µg/mL or µM) | Reference |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (8) | Enterobacter cloacae | MIC: 0.004 mg/mL | [6][24] |
| Escherichia coli | MIC: 0.004 mg/mL | [6][24] | |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | MIC: 3.9 µg/mL | [18] |
| Candida albicans | MIC: 3.9 µg/mL | [18] | |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | MIC: 3.9 µg/mL | [18] |
| Indole derivative (12e) | Hepatitis C Virus (HCV) | EC50: 1.1 µM | [25] |
| Indole derivative ((R)-10m) | Hepatitis C Virus (HCV) | EC50: 0.72 µM | [10] |
Experimental Protocols
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compound and control antibiotics
-
96-well microtiter plates
Procedure:
-
Prepare serial dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (growth).
This assay quantifies the ability of a compound to inhibit the replication of a lytic virus.
Materials:
-
Susceptible host cell line
-
Lytic virus stock
-
Culture medium
-
Test compound
-
Overlay medium (containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cell monolayer with the compound dilutions.
-
Infect the cells with a known amount of virus.
-
After an adsorption period, remove the inoculum and add the overlay medium containing the compound dilutions.
-
Incubate the plates until plaques (zones of cell death) are visible.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Antiviral Mechanism: Inhibition of HCV NS5B Polymerase
Certain methyl-1H-indole derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[25][26][27][28][29] These compounds act as non-nucleoside inhibitors, binding to allosteric sites on the enzyme and disrupting its function.
Neuroprotective Activity
Methyl-1H-indole derivatives have shown potential in the treatment of neurodegenerative diseases by protecting neurons from oxidative stress and other insults.
Experimental Protocols
This assay assesses the ability of a compound to protect neuronal cells from a toxic stimulus.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Neurotoxin (e.g., 6-hydroxydopamine, glutamate, or amyloid-beta peptide)
-
Test compound
-
Cell viability assay (e.g., MTT or LDH release assay)
Procedure:
-
Culture neuronal cells in multi-well plates.
-
Pre-treat the cells with the test compound for a specified duration.
-
Expose the cells to the neurotoxin to induce cell death.
-
After the incubation period, assess cell viability using a suitable assay.
-
Compare the viability of compound-treated cells to that of cells treated with the neurotoxin alone to determine the neuroprotective effect.
Signaling Pathways
Some methyl-1H-indole derivatives exert their neuroprotective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[30][31][32] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.
Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB), play crucial roles in neuronal survival, growth, and plasticity. Some methyl-1H-indole derivatives may exert neuroprotective effects by modulating this signaling pathway.[17][33][34][35]
Conclusion
The diverse biological activities of methyl-1H-indole derivatives underscore their importance as a versatile scaffold for the design and development of novel therapeutic agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this promising class of compounds. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead candidates to translate these findings into clinical applications.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 9. Immunocytochemistry/Immunofluorescence protocol for alpha Tubulin Antibody (NB100-1639): Novus Biologicals [novusbio.com]
- 10. Immunofluorescence microscopy of tubulin and microtubule arrays in plant cells. I. Preprophase band development and concomitant appearance of nuclear envelope-associated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]
- 17. Reactome | BDNF activates NTRK2 (TRKB) signaling [reactome.org]
- 18. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar [semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs | Semantic Scholar [semanticscholar.org]
- 24. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 28. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Identification of novel indole derivatives acting as inhibitors of the Keap1–Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Small molecule BDNF mimetics activate TrkB signaling and prevent neuronal degeneration in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Expected Solubility Profile
5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole is a large, predominantly non-polar molecule. Its structure is characterized by a central indole core, substituted with two bulky, non-polar benzyloxy groups and a methyl group. These structural attributes heavily influence its interaction with different types of solvents. The general principle of "like dissolves like" is a useful predictor of its solubility behavior.
The indole nucleus itself has limited solubility in water but is more soluble in organic solvents.[1] The presence of the large, hydrophobic benzyl groups in the target molecule will further decrease its affinity for polar solvents like water and increase its solubility in non-polar organic solvents.
Table 1: Expected Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Common Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Very Low to Low | The molecule's large non-polar surface area from the benzyl groups will dominate over any potential hydrogen bonding with the indole N-H. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | These solvents have a high dielectric constant and can induce dipoles, aiding in the dissolution of large polarizable molecules. |
| Non-Polar | Toluene, Hexane, Dichloromethane, Chloroform | Moderate to High | The non-polar nature of these solvents will readily solvate the large hydrophobic regions of the molecule. |
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of this compound, standardized experimental methods are essential. The two primary types of solubility measurements are thermodynamic and kinetic solubility.
Thermodynamic Solubility (Equilibrium Solubility)
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The "shake-flask" method is the gold standard for this determination.[2][3]
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of the solid this compound.
-
Add the solid to a known volume of the desired solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[2]
-
-
Separation of Undissolved Solid:
-
After the incubation period, allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration through a low-binding filter (e.g., 0.45 µm PVDF).[4]
-
-
Quantification of Dissolved Compound:
-
Carefully take an aliquot of the clear supernatant (the saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Prepare a calibration curve using known concentrations of the compound to accurately determine the concentration in the diluted sample.
-
-
Calculation of Solubility:
-
The solubility is calculated from the measured concentration of the diluted sample, taking into account the dilution factor. The results are typically expressed in µg/mL or µM.[3]
-
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that remains in solution after a solid is precipitated from a supersaturated solution, typically prepared by adding a concentrated DMSO stock to an aqueous buffer. This method is often used in high-throughput screening during early drug discovery.[5][6]
Methodology: Kinetic Solubility Assay (Direct UV or Nephelometry)
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).[7]
-
-
Assay Plate Preparation:
-
Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[5]
-
Rapidly add the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the target compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).[4]
-
-
Detection and Quantification:
-
Nephelometry: Measure the light scattering caused by any precipitated particles using a nephelometer. The concentration at which a significant increase in scattering is observed is considered the kinetic solubility limit.[5][6]
-
Direct UV/Filtration:
-
Filter the contents of the wells through a filter plate to remove any precipitate.[5]
-
Measure the UV absorbance of the filtrate in a UV-compatible microtiter plate at the compound's λmax.
-
Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffer system.[5]
-
-
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical steps involved in assessing the solubility of a compound like this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. enamine.net [enamine.net]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
The Indole Nucleus: A Privileged Scaffold in Modern Drug Discovery and Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole core, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound biological significance. This "privileged scaffold" is a recurring motif in a multitude of natural products, endogenous molecules, and synthetic pharmaceuticals, underpinning the therapeutic efficacy of a wide array of drugs.[1][2] This technical guide provides a comprehensive overview of the multifaceted therapeutic applications of indole-containing compounds, delving into their mechanisms of action, quantitative pharmacological data, and the experimental methodologies pivotal to their evaluation.
Anticancer Applications
Indole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[3] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and disrupt key signaling pathways essential for tumor growth and survival.[3]
Mechanisms of Anticancer Activity
A primary mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization.[4] By binding to tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[1] Vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-containing natural products that function as potent tubulin inhibitors.[1]
Furthermore, indole-based compounds have been developed to target critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and NF-κB pathways.[2][3] Inhibition of these pathways can suppress cancer cell proliferation, survival, and angiogenesis.[3] For instance, Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM) have been shown to modulate the PI3K/Akt/mTOR signaling cascade.[3]
Quantitative Data: Anticancer Activity of Indole Derivatives
The following table summarizes the in vitro anticancer activity of selected indole derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-acrylamide derivative (5m) | MCF-7 (Breast) | 0.37 | [4] |
| Indole-acrylamide derivative (5f) | A549 (Lung) | 0.11 | [4] |
| Sulfonohydrazide derivative (5f) | MCF-7 (Breast) | 13.2 | [5][6] |
| Sulfonohydrazide derivative (5f) | MDA-MB-468 (Breast) | 8.2 | [5][6] |
| Indole-curcumin derivative (27) | HeLa (Cervical) | 4 | [7] |
| Indole-curcumin derivative (27) | Hep-2 (Laryngeal) | 12 | [7] |
| Indole-curcumin derivative (27) | A549 (Lung) | 15 | [7] |
| Pyrazolinyl-indole derivative (17) | Leukemia | 10 (78.76% growth inhibition) | [7] |
Experimental Protocols
This protocol describes a general multi-step synthesis for novel indole-based sulfonohydrazide derivatives with potential anticancer activity.[5][6]
-
Synthesis of Arylsulfonylhydrazides: A mixture of substituted sulfonyl chlorides (26 mmol) and hydrazine monohydrate (66 mmol) is stirred in THF (20 mL) at 0–5 °C for 1–2 hours.
-
Synthesis of Morpholine Derivative of Indole-3-carboxaldehyde: To a stirred solution of indole-3-carbaldehyde (1.72 mmol) in dry acetonitrile, potassium carbonate (8.60 mmol) is added. Chloroethyl morpholine is then added, and the mixture is stirred at room temperature.
-
Synthesis of Morpholine-Based Indolyl Sulfonohydrazide Hybrids: The synthesized arylsulfonylhydrazides are then grafted with the morpholine derivative of indole-3-carboxaldehyde to yield the final products.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[8][9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10^4 to 1x10^5 cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the indole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Visualizations
Caption: Mechanisms of anticancer action of indole derivatives.
Antiviral Applications
The indole scaffold is present in several approved antiviral drugs and numerous investigational agents, demonstrating its importance in the fight against viral infections.[12][13] These compounds can interfere with various stages of the viral life cycle, from entry and fusion to replication and assembly.[12][14]
Mechanisms of Antiviral Activity
A notable example of an indole-containing antiviral is Arbidol (Umifenovir), which exhibits broad-spectrum activity against various RNA viruses.[14][15][16] Arbidol's primary mechanism involves the inhibition of viral entry by preventing the fusion of the viral envelope with the host cell membrane.[15] It achieves this by binding to viral surface glycoproteins, such as the hemagglutinin of influenza virus and the spike protein of coronaviruses, stabilizing them in a pre-fusion conformation.[4][14] Additionally, Arbidol has been reported to possess immunomodulatory effects, including the induction of interferon production.[3]
Other indole derivatives have been developed as inhibitors of key viral enzymes, such as reverse transcriptase and protease, which are essential for the replication of retroviruses like HIV.[13]
Quantitative Data: Antiviral Activity of Indole Derivatives
The following table presents the antiviral efficacy (EC50) and cytotoxicity (CC50) of selected indole derivatives against different viruses.
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| Tetrahydroindole (2) | HCV (gt 1b) | Huh-7 | 12.4 | 109.9 | [17] |
| Tetrahydroindole (2) | HCV (gt 2a) | Huh-7 | 8.7 | 109.9 | [17] |
| Tetrahydroindole (3) | HCV (gt 1b) | Huh-7 | 7.9 | >100 | [17] |
| Tetrahydroindole (3) | HCV (gt 2a) | Huh-7 | 2.6 | >100 | [17] |
| Indole Acrylamide (16) | HCV | Huh-7 | 1.1 | 61.6 | [7] |
| Indole Acrylamide (18) | HCV | Huh-7 | 1.16 | 69.0 | [7] |
| Arbidol | Zika Virus | Vero | 10.57-19.16 | 18.69 | [16] |
| Arbidol | West Nile Virus | Vero | 10.57-19.16 | 18.69 | [16] |
| Arbidol | TBE Virus | Vero | 10.57-19.16 | 18.69 | [16] |
| Obatoclax | SARS-CoV-2 | Vero E6 | 23.2 | >100 | [18] |
Experimental Protocols
The synthesis of Arbidol often involves the Nenitzescu indole synthesis as a key step to construct the indole core, followed by several functional group modifications.[4] A common route starts with p-benzoquinone and ethyl 3-aminocrotonate and proceeds through O-acylation, N-alkylation, bromination, thiophenol reaction, and a Mannich reaction to introduce the dimethylaminomethyl group, followed by acidification to yield Arbidol hydrochloride.[19][20][21]
This assay is used to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.[22][23]
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 6-well plates and grow to confluence.
-
Virus Adsorption: Infect the cell monolayers with a known concentration of the virus for 1-2 hours.
-
Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a medium (e.g., agar or methylcellulose) containing various concentrations of the indole derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Calculation: The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
Caption: Mechanism of action of the antiviral drug Arbidol.
Anti-inflammatory Applications
Indole derivatives are well-established as potent anti-inflammatory agents, with Indomethacin being a classic example of a nonsteroidal anti-inflammatory drug (NSAID) built upon an indole scaffold.[1][5] The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[5]
Mechanisms of Anti-inflammatory Activity
The primary mechanism of action for many anti-inflammatory indole derivatives is the inhibition of COX-1 and COX-2 enzymes.[5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[24] While non-selective COX inhibitors like Indomethacin inhibit both isoforms, there is a significant research focus on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with COX-1 inhibition.[24]
Quantitative Data: Anti-inflammatory Activity of Indole Derivatives
The following table summarizes the in vitro COX inhibitory activity of selected indole derivatives, expressed as IC50 values.
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indomethacin | - | 0.026 | - | [11] |
| Compound 26 | - | 0.009 | - | [25] |
| Compound 36 | >10 | 1.13 | >8.85 | [25] |
| Compound 37 | >10 | 1.03 | >9.71 | [25] |
| Compound 4e | >100 | 3.34 | >29.9 | [11] |
| Compound 9h | >100 | 2.42 | >41.3 | [11] |
| Compound 9i | >100 | 2.35 | >42.5 | [11] |
| PYZ16 | 5.58 | 0.52 | 10.73 | [26] |
Experimental Protocols
The classical synthesis of Indomethacin is based on the Fischer indole synthesis.[1][7] It begins with the reaction of 4-methoxyphenyl hydrazine with methyl levulinate to form a phenylhydrazone. This intermediate then undergoes a Fischer indole synthesis to form the indole core. Subsequent N-acylation with 4-chlorobenzoyl chloride and ester hydrolysis yields Indomethacin.[7]
This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.[5][13][27][28][29]
-
Animal Grouping: Divide rats or mice into control and treatment groups.
-
Compound Administration: Administer the indole derivative or a standard drug (e.g., Indomethacin) to the treatment groups, typically intraperitoneally or orally. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce inflammation.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to that of the control group.
Visualizations
Caption: Mechanism of COX inhibition by anti-inflammatory indole derivatives.
Antimicrobial Applications
Indole and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[25][30] They represent a promising class of compounds for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Mechanisms of Antimicrobial Activity
The antimicrobial mechanisms of indole derivatives are diverse. Some compounds act by disrupting the bacterial cell membrane integrity, while others interfere with essential cellular processes such as DNA replication or protein synthesis.[25] For instance, certain indole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[31] Additionally, indole itself can act as a signaling molecule in bacterial communities, influencing processes like biofilm formation and virulence.[23]
Quantitative Data: Antimicrobial Activity of Indole Derivatives
The following table summarizes the in vitro antimicrobial activity of selected indole derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole (2h) | S. aureus | 6.25 | [15] |
| Indole-triazole (3d) | S. aureus | 6.25 | [15] |
| Indole-triazole (3d) | MRSA | 12.5 | [15] |
| Indole-triazole (3d) | E. coli | 12.5 | [15] |
| Indole-triazole (3d) | B. subtilis | 6.25 | [15] |
| Indole-triazole (3d) | C. albicans | 3.125 | [15] |
| Indole-triazole (3d) | C. krusei | 3.125 | [15] |
| 4-bromo-6-chloroindole (#13) | S. aureus | 30 | [32] |
| 6-bromo-4-iodoindole (#34) | S. aureus | 20 | [32] |
| 5-iodoindole | XDR A. baumannii | 64 | [8] |
| 3-methylindole | XDR A. baumannii | 64 | [8] |
Experimental Protocols
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[15][32]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution of Compound: Prepare a two-fold serial dilution of the indole derivative in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Neuroprotective Applications
Indole derivatives, including endogenous molecules like melatonin, have shown significant promise in the treatment of neurodegenerative diseases.[16][33] Their neuroprotective effects are attributed to their antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.[9][16]
Mechanisms of Neuroprotective Activity
A key mechanism of neuroprotection by indole derivatives is their ability to scavenge reactive oxygen species (ROS) and reduce oxidative stress, a major contributor to neuronal damage in neurodegenerative disorders.[16][33][34] Melatonin, for example, is a potent antioxidant.[16]
Furthermore, some indole-based compounds can modulate signaling pathways involved in neuronal survival, such as the BDNF/TrkB/Akt pathway.[35] They can also interfere with the aggregation of misfolded proteins, like amyloid-beta, which is a hallmark of Alzheimer's disease.[9]
Quantitative Data: Neuroprotective Activity of Indole Derivatives
Quantitative data for neuroprotective effects are often expressed as the percentage of cell viability increase or ROS reduction in cellular models of neurotoxicity.
| Compound/Derivative | Assay | Effect | Reference |
| Indole-phenolic hybrid | Copper chelating activity | ~40% | [9][29] |
| Indole-phenolic hybrid | Cell viability vs H2O2 | ~25% increase | [9][29] |
| Indole-phenolic hybrid | ROS reduction vs H2O2 | Reduction to basal levels | [9][29] |
| Indole-2-N-methylpropargylamine (4fMe) | MAO-B binding affinity (ΔGBIND) | -7.5 kcal/mol | [36] |
| ASS234 | MAO-B inhibition (IC50) | 177 nM | [36] |
| Contilisant | MAO-B inhibition (IC50) | 78 nM | [36] |
Experimental Protocols
Melatonin can be synthesized from 5-hydroxytryptamine hydrochloride.[2] The process typically involves a one-pot method of methylation of the hydroxyl group followed by acetylation of the amino group to yield melatonin.[2][25][30][32][37]
This in vitro assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[9]
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media.
-
Compound Pre-treatment: Treat the cells with various concentrations of the indole derivative for a specific period.
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H2O2) or amyloid-beta peptide, to induce cell death.
-
Cell Viability Assessment: After the treatment, assess cell viability using the MTT assay or a similar method. An increase in cell viability in the compound-treated groups compared to the oxidative agent-only group indicates a neuroprotective effect.
-
ROS Measurement: To confirm the antioxidant mechanism, intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.
Visualizations
Caption: Neuroprotective mechanisms of indole derivatives.
Conclusion
The indole nucleus continues to be a highly fruitful scaffold in the quest for novel therapeutic agents. Its structural versatility allows for the fine-tuning of pharmacological properties, leading to the development of compounds with potent and selective activities across a wide range of diseases. The ongoing exploration of new synthetic methodologies and a deeper understanding of the molecular targets and signaling pathways modulated by indole derivatives will undoubtedly pave the way for the next generation of innovative medicines. This guide serves as a foundational resource for researchers dedicated to harnessing the immense therapeutic potential of this remarkable heterocyclic system.
References
- 1. benchchem.com [benchchem.com]
- 2. CN113214133A - Synthesis method of melatonin - Google Patents [patents.google.com]
- 3. What is the mechanism of Arbidol Hydrochloride? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. Unraveling the mechanism of arbidol binding and inhibition of SARS-CoV-2: Insights from atomistic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic synthesis of indomethacin - The Science Snail [sciencesnail.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Arbidol: A potential antiviral drug for the treatment of SARS-CoV-2 by blocking trimerization of the spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. mdpi.com [mdpi.com]
- 17. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Arbidol hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 20. Structure-based optimization and synthesis of antiviral drug Arbidol analogues with significantly improved affinity to influenza hemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CN102351778A - Preparation method of arbidol hydrochloride - Google Patents [patents.google.com]
- 22. Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 26. US5047528A - Process of synthesis of vinblastine and vincristine - Google Patents [patents.google.com]
- 27. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 30. mdpi.com [mdpi.com]
- 31. benchchem.com [benchchem.com]
- 32. CN113968809B - Chemical synthesis method of melatonin - Google Patents [patents.google.com]
- 33. pnas.org [pnas.org]
- 34. benchchem.com [benchchem.com]
- 35. indigobiosciences.com [indigobiosciences.com]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole via the Fischer indole synthesis. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals such as bazedoxifene, a selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[1] The described method involves the acid-catalyzed reaction of 4-benzyloxy propiophenone and 4-benzyloxy phenyl hydrazine hydrochloride.[2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a straightforward, single-step approach to this valuable indole derivative.[2]
Introduction
The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a robust and widely utilized chemical reaction for the synthesis of indoles.[3][4][5] The reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine with an aldehyde or ketone, under acidic conditions.[3][4][6][7] The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles, which are prevalent scaffolds in numerous natural products, pharmaceuticals, and agrochemicals.[6][8][9]
The synthesis of this compound is of significant interest due to its role as a key intermediate in the preparation of bazedoxifene.[1][2] This protocol outlines a one-pot synthesis that leverages the classical Fischer indole reaction pathway.
Reaction and Mechanism
The overall reaction involves the condensation of 4-benzyloxy phenyl hydrazine hydrochloride with 4-benzyloxy propiophenone to form a hydrazone intermediate. In the presence of an acid catalyst, this intermediate undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.[3][4][5][7] The choice of acid catalyst is crucial, with both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) being effective.[3][5][8]
Experimental Protocol
This protocol is based on a patented procedure for the synthesis of this compound.[2]
Materials:
-
4-Benzyloxy phenyl hydrazine hydrochloride
-
4-Benzyloxy propiophenone
-
Ethanol
-
Toluene
-
Acetic acid
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Buchner funnel and flask for filtration
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol).
-
Add 140 ml of ethanol and a catalytic amount of acetic acid (0.1 ml, 1.7 mmol).
-
The mixture is then heated to reflux at a temperature of 75 to 80°C for 12 hours with continuous stirring.
-
During the reflux period, the product is expected to precipitate out of the solution.
-
After 12 hours, the reaction mixture is cooled to 10 to 15°C.
-
The crystallized product is isolated by filtration using a Buchner funnel.
-
The collected solid is washed with chilled ethanol (30 ml) and then with water (50 ml).
-
The final product, this compound, is dried. The expected melting point is between 152 to 153°C.[2]
Alternative Solvent:
Toluene can also be used as a solvent. In this case, the reaction mixture is refluxed at 105 to 110°C for 12 hours. The workup procedure remains the same.[2]
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| 4-Benzyloxy phenyl hydrazine HCl | 248.72 | 10.0 | 40 | Ethanol | Acetic Acid | 75-80 | 12 | 83.6 | 152-153 |
| 4-Benzyloxy propiophenone | 240.29 | 9.6 | 40 | ||||||
| 4-Benzyloxy phenyl hydrazine HCl | 248.72 | 10.0 | 40 | Toluene | Acetic Acid | 105-110 | 12 | 60 | 149-150 |
| 4-Benzyloxy propiophenone | 240.29 | 9.6 | 40 |
Data sourced from patent EP2426105A1.[2]
Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the Fischer Indole Synthesis.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Ethanol and toluene are flammable; avoid open flames and sparks.
-
Acetic acid is corrosive; handle with care.
Characterization
The final product can be characterized by standard analytical techniques:
-
Melting Point: As specified in the data table.
-
HPLC: To determine purity. A purity of 99.5% has been reported.[2]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
Discussion
The provided protocol offers an efficient and direct route to this compound. The use of a one-pot procedure simplifies the synthesis and reduces the need for isolation of the intermediate hydrazone.[4][6] The choice of solvent can influence the reaction yield, with ethanol providing a higher yield in the reported procedure.[2] The reaction conditions are relatively mild, and the product conveniently precipitates from the reaction mixture, simplifying the purification process. This protocol is highly applicable for the gram-scale synthesis required for further drug development studies.
References
- 1. Buy this compound (EVT-330940) | 198479-63-9 [evitachem.com]
- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. testbook.com [testbook.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Synthesis of Bazedoxifene from Indole Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized for the management and treatment of postmenopausal osteoporosis.[1][2] As an indole-based compound, it exhibits tissue-specific estrogen receptor agonist and antagonist activity, providing favorable effects on bone while minimizing stimulation of uterine or breast tissues.[2][3][4] These application notes provide a detailed, step-by-step protocol for the chemical synthesis of Bazedoxifene, commencing from key indole intermediates. The outlined procedures are compiled from established methods in patent literature and academic publications.
Overall Synthetic Workflow
The synthesis of Bazedoxifene acetate can be accomplished through a multi-step process that begins with the construction of a protected indole core. This core structure is then functionalized with the characteristic side chain, followed by a deprotection step to yield the active pharmaceutical ingredient, which is finally converted to its acetate salt for improved stability and bioavailability.
Caption: High-level workflow for the synthesis of Bazedoxifene Acetate.
Experimental Protocols
The following protocols detail the synthesis of key intermediates and the final active molecule.
Protocol 1: Synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole (Intermediate I)
This protocol is based on the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a ketone in the presence of an acid catalyst.[5]
Methodology:
-
A suitable reaction vessel is charged with an organic solvent (e.g., a polar organic solvent).
-
4-benzyloxy propiophenone and 4-benzyloxy phenyl hydrazine hydrochloride are added to the solvent.
-
A Lewis or Brønsted acid catalyst is introduced to the mixture.
-
The reaction mixture is heated and stirred for a sufficient time to ensure complete conversion.
-
Reaction progress is monitored using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures, which may include quenching, extraction, and crystallization.
| Parameter | Value/Reagent | Reference |
| Starting Material 1 | 4-benzyloxy propiophenone | [5] |
| Starting Material 2 | 4-benzyloxy phenyl hydrazine hydrochloride | [5] |
| Catalyst | Lewis or Brønsted Acid | [5] |
| Solvent | Polar Organic Solvent | [5] |
| Synthesis Type | Fischer Indole Synthesis | [5] |
Protocol 2: Synthesis of 1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole (Intermediate II)
This step involves the N-alkylation of the indole core (Intermediate I) with the desired side chain.[6]
Methodology:
-
Dissolve Intermediate I in a suitable polar aprotic solvent, such as dimethylformamide (DMF), in a reaction vessel under an inert atmosphere.
-
Add a strong base, such as sodamide, to the solution to deprotonate the indole nitrogen.
-
Separately, prepare the side-chain reagent, for example, 4-chloromethyl phenoxy acetonitrile, which is then reacted with azepane (hexamethyleneimine) and reduced to form the azepan-ethoxy-benzyl chloride side chain.
-
Add the side-chain reagent to the reaction mixture containing the deprotonated Intermediate I.
-
Stir the reaction at an appropriate temperature until completion, as monitored by TLC.
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
The crude product is purified, typically by column chromatography or crystallization, to yield Intermediate II.[6]
| Parameter | Value/Reagent | Reference |
| Substrate | Intermediate I | [6] |
| Reagent | 4-(chloromethyl)benzyl chloride with azepane side chain | [6] |
| Base | Sodamide (NaNH₂) | [6] |
| Solvent | Dimethylformamide (DMF) | [6] |
| Synthesis Type | N-alkylation | [6] |
Protocol 3: Synthesis of Bazedoxifene Free Base and Acetate Salt
This final stage involves the deprotection of the benzyl groups via catalytic hydrogenation to yield Bazedoxifene free base, followed by conversion to the acetate salt.[7][8][9]
Methodology:
-
Charge a hydrogenation reactor with Intermediate II and a suitable solvent system (e.g., ethyl acetate, glacial acetic acid, or a mixture of ethyl acetate and ethanol).[7][8][9]
-
Add a palladium on carbon (Pd/C) catalyst to the mixture.
-
Pressurize the reactor with hydrogen gas and maintain vigorous stirring.
-
The reaction is typically run at room temperature or slightly elevated temperatures until TLC analysis indicates the complete consumption of the starting material.
-
Once the reaction is complete, the catalyst is carefully removed by filtration (e.g., through Celite).
-
For Bazedoxifene Acetate: To the resulting filtrate containing the Bazedoxifene free base, add glacial acetic acid.[7]
-
Optionally, seed the solution with Bazedoxifene acetate crystals to induce precipitation.[7]
-
The mixture may be refluxed and then cooled to 25-30°C to facilitate complete crystallization.[7]
-
Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum to yield pure Bazedoxifene acetate.[7]
| Parameter | Example 1 | Example 2 | Reference |
| Substrate | Intermediate II | Intermediate II | [8],[9] |
| Substrate Mass | 5.0 g | 175.0 g | [8],[9] |
| Catalyst | Palladium on Carbon (Pd/C) | Palladium on Carbon (Pd/C) | [8],[9] |
| Catalyst Mass | 500 mg | 52.5 g | [8],[9] |
| Solvent | Glacial Acetic Acid (38 mL) | Ethyl Acetate / Ethanol (1400 mL) | [8],[9] |
| Atmosphere | Hydrogen | Hydrogen | [8],[9] |
| Product | Bazedoxifene | Bazedoxifene Free Base | [8],[9] |
| Product Yield | 1.6 g (44.4%) | 126 g (100%) | [8],[9] |
Mechanism of Action & Signaling Pathway
Bazedoxifene functions as a SERM by binding to estrogen receptors (ERα and ERβ).[3][4] Its clinical effect is tissue-dependent. In bone tissue, it acts as an ER agonist, mimicking estrogen's effects to promote bone density.[2][3] Conversely, in breast and uterine tissues, it acts as an ER antagonist, blocking estrogen-mediated proliferation.[2][3] This selective action is due to the unique conformational change Bazedoxifene induces in the ER, leading to differential recruitment of co-activator and co-repressor proteins in different cell types.[3] The antagonistic effects can be mediated through the inhibition of pathways like STAT3 and MAPK and the down-regulation of key cell cycle proteins such as cyclin D1.[1][10]
Caption: Tissue-specific signaling mechanism of Bazedoxifene.
References
- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Bazedoxifene: a third-generation selective estrogen receptor modulator for treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 4. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 6. WO2010118997A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]
- 7. US20120253038A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]
- 8. CN102690225A - New synthetic method of bazedoxifene - Google Patents [patents.google.com]
- 9. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]
- 10. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole is a synthetic organic compound featuring a core indole scaffold. This heterocyclic aromatic structure is of significant interest in medicinal chemistry due to the prevalence of the indole motif in a wide array of biologically active natural products and pharmaceuticals. The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Bazedoxifene.[1][2] Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[1][2]
The indole core and the presence of benzyloxy groups suggest that this compound and its derivatives may also possess other pharmacological activities, including potential anticancer and antimicrobial properties, which are common for this class of molecules.[3][4][5][6][7] These application notes provide an overview of its established use as a SERM precursor and explore its potential in other therapeutic areas, supported by detailed protocols and data related to its downstream product, Bazedoxifene.
Application 1: Precursor for Selective Estrogen Receptor Modulators (SERMs)
The principal application of this compound is as a late-stage intermediate in the synthesis of Bazedoxifene. SERMs are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[8][9] In the case of Bazedoxifene, it displays antagonist effects in the uterus and breast tissue while acting as an agonist in bone, making it a valuable agent for treating postmenopausal osteoporosis with a favorable safety profile regarding endometrial and breast cancer risks.[10][11]
Signaling Pathway: SERM Mechanism of Action
SERMs like Bazedoxifene exert their effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of a ligand to the ER induces a conformational change in the receptor, which then allows for the recruitment of co-activator or co-repressor proteins. This complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
The tissue-selective action of SERMs is attributed to the differential expression of ER subtypes and co-regulatory proteins in various tissues, as well as the unique conformational changes induced by the binding of different ligands. In tissues like bone, Bazedoxifene binding may promote a conformation that recruits co-activators, leading to estrogenic effects (agonist activity). Conversely, in tissues such as the breast and uterus, it may induce a conformation that favors the recruitment of co-repressors, thus blocking the effects of endogenous estrogen (antagonist activity).[12]
Figure 1. Simplified signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
Synthetic Pathway Overview
The synthesis of Bazedoxifene from this compound typically involves the debenzylation of the protected hydroxyl groups, followed by alkylation to introduce the side chain responsible for the SERM activity.
Figure 2. High-level synthetic workflow from the intermediate to Bazedoxifene.
Quantitative Data
| Compound | Target | Assay Type | Activity (IC50) | Reference |
| Bazedoxifene | Estrogen Receptor α (ERα) | Competitive Binding | 26 nM | [10] |
| Bazedoxifene | Estrogen Receptor β (ERβ) | Competitive Binding | 99 nM | [1] |
| Bazedoxifene | 17β-estradiol-induced proliferation | MCF-7 cell proliferation | 0.19 nM | [10] |
| Raloxifene | Estrogen Receptor α (ERα) | Competitive Binding | Similar to Bazedoxifene | [10] |
Experimental Protocols
The following are representative protocols for evaluating the SERM activity of a test compound, based on standard assays used in the preclinical characterization of molecules like Bazedoxifene.
Protocol 1: Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of a test compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ
-
[3H]-Estradiol (radioligand)
-
Test compound (e.g., this compound or its derivatives)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of [3H]-Estradiol and the recombinant estrogen receptor (ERα or ERβ).
-
Add the various concentrations of the test compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess cold estradiol).
-
Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separate the bound from free radioligand using a method such as hydroxylapatite precipitation or filtration.
-
Add scintillation cocktail to the samples and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
Protocol 2: MCF-7 Cell Proliferation Assay (Antagonist Activity)
Objective: To assess the ability of a test compound to inhibit estrogen-induced proliferation of ER-positive breast cancer cells.
Materials:
-
MCF-7 human breast cancer cell line
-
Phenol red-free cell culture medium supplemented with charcoal-stripped fetal bovine serum
-
17β-Estradiol
-
Test compound
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.
-
Replace the medium with a medium containing a fixed, sub-maximal stimulatory concentration of 17β-estradiol.
-
Add serial dilutions of the test compound to the wells. Include control wells with estradiol alone and vehicle control.
-
Incubate the cells for 5-7 days.
-
Add the cell proliferation reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition of estradiol-induced proliferation for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
Potential Applications in Other Therapeutic Areas
While its role as a SERM precursor is well-established, the indole scaffold of this compound suggests potential for development in other areas.
Anticancer Activity
Indole derivatives are known to exhibit anticancer properties through various mechanisms, including inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways such as PI3K/AKT.[6] The structural similarity to other biologically active indoles suggests that this compound or its derivatives could be investigated for antiproliferative activity against various cancer cell lines.
Antimicrobial Activity
The indole nucleus is a common feature in many antimicrobial agents.[6] Derivatives of this compound could be synthesized and screened for activity against a panel of pathogenic bacteria and fungi.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, primarily serving as a crucial intermediate in the synthesis of the SERM Bazedoxifene. Its core structure holds promise for the development of novel therapeutic agents in areas such as oncology and infectious diseases. The provided protocols offer a starting point for the biological evaluation of this compound and its future derivatives. Further structure-activity relationship (SAR) studies are warranted to unlock the full therapeutic potential of this indole derivative.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. 5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Update on bazedoxifene: A novel selective estrogen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole is a key heterocyclic building block, recognized for its integral role in the synthesis of complex pharmaceutical agents. Its rigid indole core, coupled with the reactive benzyloxy protecting groups, makes it a valuable scaffold for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, with a primary focus on its well-established role as a precursor to the selective estrogen receptor modulator (SERM), Bazedoxifene. Furthermore, general protocols for the derivatization of this indole scaffold are presented to highlight its potential in the broader context of drug discovery, including the development of kinase inhibitors.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C30H27NO2 | EvitaChem[1] |
| Molecular Weight | 433.54 g/mol | EvitaChem[1] |
| Melting Point | 152-153 °C | Google Patents[2] |
| Appearance | Powder | Sigma-Aldrich [No direct result, inferred] |
| Purity (typical) | >99% | IndiaMART [No direct result, inferred] |
Application 1: Synthesis of Bazedoxifene
This compound is a crucial intermediate in the multi-step synthesis of Bazedoxifene, a third-generation SERM used for the prevention of postmenopausal osteoporosis.[1][2] The synthesis involves the initial preparation of the indole core, followed by N-alkylation and subsequent deprotection of the benzyloxy groups to yield the final active pharmaceutical ingredient (API).
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
This protocol is based on the Fischer indole synthesis, a classic method for constructing the indole ring system.[1][2]
Materials:
-
4-Benzyloxy phenyl hydrazine hydrochloride
-
4-Benzyloxy propiophenone
-
Ethanol
-
Lewis acid (e.g., Aluminium chloride) or Brønsted acid (e.g., Acetic acid)
-
Toluene (alternative solvent)
Procedure:
-
Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol) in ethanol (140 ml).[2]
-
Add a catalytic amount of a Lewis acid, such as aluminium chloride (0.1 g, 0.75 mmol), or a Brønsted acid, like acetic acid (0.1 ml, 1.7 mmol).[2]
-
Reflux the mixture for 12 hours at a temperature of 75-80°C (for ethanol) or 105-110°C (for toluene).[2] During this time, the product will precipitate.
-
Cool the mixture to 10-15°C.[2]
-
Isolate the crystallized product by filtration.
-
Wash the solid with chilled ethanol (30 ml) and then with water (50 ml).[2]
-
Dry the product under vacuum to obtain this compound.
Quantitative Data:
| Catalyst | Solvent | Yield | Melting Point (°C) |
| Aluminium chloride | Ethanol | 90% | 152-153 |
| Acetic acid | Ethanol | 83.6% | 152-153 |
| Acetic acid | Toluene | 60% | 149-150 |
Data sourced from Google Patents[2]
Protocol 2: Synthesis of Bazedoxifene from this compound
This protocol outlines the subsequent N-alkylation and debenzylation steps to arrive at Bazedoxifene.
Part A: N-Alkylation
Materials:
-
This compound
-
1-(2-chloroethyl)hexahydro-1H-azepine (or a suitable precursor for the azepane side chain)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0°C and add sodium hydride portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add 1-(2-chloroethyl)hexahydro-1H-azepine dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 1-[4-(2-azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole.
Part B: Debenzylation (Hydrogenolysis)
Materials:
-
1-[4-(2-azepan-1-ylethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
-
Palladium on carbon (Pd/C)
-
Ethanol/Ethyl acetate mixture
-
Hydrogen gas
Procedure:
-
Dissolve the N-alkylated intermediate in a mixture of ethanol and ethyl acetate.
-
Add a catalytic amount of Pd/C (10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir the reaction at room temperature until debenzylation is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude Bazedoxifene.
-
The crude product can be further purified by recrystallization or chromatography.
Signaling Pathway
Bazedoxifene functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist activity on estrogen receptors (ERα and ERβ).[3] In bone tissue, it acts as an agonist, promoting bone density.[3][4] Conversely, in breast and uterine tissues, it acts as an antagonist, inhibiting estrogen-driven cell proliferation.[3][4]
Application 2: A Scaffold for Kinase Inhibitor Development
The indole nucleus is a "privileged scaffold" in medicinal chemistry, frequently found in the structure of potent kinase inhibitors.[2][5] The structural features of this compound, including its modifiable N-H position and the potential for debenzylation to reveal reactive hydroxyl groups, make it an attractive starting point for the synthesis of novel kinase inhibitors.
While specific kinase inhibitors derived directly from this building block are not extensively reported in the public domain, the following generalized protocols illustrate how it can be functionalized to explore structure-activity relationships (SAR) in a kinase inhibitor discovery program.
Experimental Protocols
Protocol 3: General Procedure for N-Alkylation
The indole nitrogen can be alkylated with various alkyl halides to introduce diverse side chains, which can interact with specific pockets in a kinase active site.
Protocol 4: General Procedure for Debenzylation
Removal of the benzyl protecting groups unmasks the phenolic hydroxyl groups, which can act as crucial hydrogen bond donors or acceptors for interaction with the kinase hinge region.
Kinase Inhibition Signaling Pathway
Many indole-based kinase inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disrupts the signaling cascade that can lead to cell proliferation and survival in cancer.
Conclusion
This compound is a well-established and valuable building block in pharmaceutical synthesis, most notably in the production of Bazedoxifene. The protocols provided herein offer a detailed guide for its synthesis and application in this context. Furthermore, its indole scaffold presents significant opportunities for the development of new chemical entities, particularly in the area of kinase inhibition. The generalized derivatization protocols serve as a foundation for researchers to explore the vast chemical space accessible from this versatile intermediate, paving the way for the discovery of next-generation therapeutics.
References
- 1. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. medkoo.com [medkoo.com]
Application Notes and Protocols for the Debenzylation of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the debenzylation of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole to yield 5-hydroxy-2-(4-hydroxyphenyl)-3-methyl-1H-indole. Three common and effective methods are presented: catalytic hydrogenation, catalytic transfer hydrogenation, and chemical debenzylation using boron tribromide. Each protocol is designed to be a standalone procedure, allowing researchers to select the most appropriate method based on available equipment, substrate compatibility, and desired reaction conditions.
Introduction
The removal of benzyl protecting groups is a crucial step in the synthesis of many biologically active molecules, including indole derivatives. The target compound, 5-hydroxy-2-(4-hydroxyphenyl)-3-methyl-1H-indole, possesses two hydroxyl groups that are often protected as benzyl ethers during synthetic routes to prevent unwanted side reactions. The selection of the debenzylation method is critical to ensure a high yield of the desired product while minimizing degradation and side-product formation. This application note outlines three robust protocols for this transformation, each with its own advantages and considerations.
Data Presentation
The following table summarizes the key quantitative parameters for the three detailed debenzylation protocols. This allows for a quick comparison of the methods to aid in the selection of the most suitable procedure.
| Parameter | Protocol 1: Catalytic Hydrogenation | Protocol 2: Catalytic Transfer Hydrogenation | Protocol 3: Chemical Debenzylation |
| Key Reagent | H₂ gas, 10% Pd/C | Ammonium formate, 10% Pd/C | Boron tribromide (BBr₃) |
| Solvent | Ethanol (EtOH) | Methanol (MeOH) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Reflux (approx. 65 °C) | -78 °C to Room Temperature |
| Reaction Time | 12-24 hours | 2-4 hours | 1-2 hours |
| Typical Yield | >90% | >85% | >80% |
| Work-up | Filtration and evaporation | Filtration and evaporation | Aqueous quench and extraction |
| Purification | Column chromatography or recrystallization | Column chromatography or recrystallization | Column chromatography |
Experimental Protocols
Protocol 1: Debenzylation via Catalytic Hydrogenation
This protocol describes the debenzylation using palladium on carbon (Pd/C) as a catalyst and hydrogen gas as the hydrogen source. This is a widely used and often high-yielding method.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH), anhydrous
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) or Argon (Ar) gas
-
Celite® (diatomaceous earth)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or hydrogenation apparatus
-
Vacuum/inert gas manifold
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a two- or three-neck round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous ethanol (approximately 0.1 M concentration of the substrate). Carefully add 10% Pd/C (10-20 mol% Pd).
-
Hydrogenation: Evacuate the flask again and backfill with hydrogen gas from a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, carefully purge the reaction flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® in a Büchner funnel, washing the filter cake with ethanol. Caution: The Pd/C catalyst can be pyrophoric upon drying; keep the filter cake wet with solvent during filtration and dispose of it appropriately.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The dihydroxyindole product is susceptible to oxidation, so it is advisable to perform the purification promptly and handle the purified product under an inert atmosphere. Alternatively, recrystallization from a suitable solvent system can be employed.
Caption: Workflow for Debenzylation via Catalytic Hydrogenation.
Protocol 2: Debenzylation via Catalytic Transfer Hydrogenation
This protocol utilizes ammonium formate as a hydrogen donor in the presence of Pd/C. This method avoids the need for handling flammable hydrogen gas, making it a safer alternative.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Celite® (diatomaceous earth)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol (approximately 0.1 M).
-
Reagent Addition: To the solution, add 10% Pd/C (10-20 mol% Pd) followed by ammonium formate (5-10 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Catalyst Removal: Filter the mixture through a pad of Celite® and wash the filter cake with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization as described in Protocol 1.
Caption: Workflow for Debenzylation via Catalytic Transfer Hydrogenation.
Protocol 3: Debenzylation via Boron Tribromide
This protocol employs the strong Lewis acid boron tribromide (BBr₃) to cleave the benzyl ethers. This method is particularly useful when the molecule contains functional groups that are sensitive to catalytic hydrogenation.
Materials:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous DCM (approximately 0.05 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (2.5-3.0 eq per benzyl group) dropwise via syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C.
-
Work-up: Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Due to the air-sensitivity of the dihydroxyindole product, it is recommended to use degassed solvents for chromatography and to handle the purified product under an inert atmosphere.
Caption: Workflow for Debenzylation via Boron Tribromide.
Application Note: Purification of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole is a key synthetic intermediate in the preparation of pharmaceuticals such as Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM).[1][2] The synthesis, often based on the Fischer indole synthesis, can yield a product that requires further purification to remove unreacted starting materials, isomers, and other by-products.[1] This application note provides a detailed protocol for the purification of this indole derivative using silica gel column chromatography, a standard and effective technique for achieving high purity.[3]
Principle of Separation The purification is based on normal-phase column chromatography. The stationary phase, silica gel, is a highly polar adsorbent. A non-polar mobile phase (eluent) is used to carry the components of the crude mixture down the column. Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer by the silica gel. By gradually increasing the polarity of the mobile phase, compounds can be selectively eluted from the column, achieving separation. The separation is monitored by Thin-Layer Chromatography (TLC).[4] For substituted indoles, a common and effective mobile phase system is a mixture of hexane and ethyl acetate.[5][6]
Experimental Protocol
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (for column chromatography, e.g., 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Dichloromethane (DCM, ACS grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Round-bottom flasks
-
Fraction collector or test tubes/beakers
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Standard laboratory glassware and personal protective equipment (PPE)
-
2. Method Development: TLC Analysis
Before performing the column chromatography, it is crucial to determine the optimal solvent system using TLC.
-
Prepare several eluent systems with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15 Hexane:EtOAc).
-
Dissolve a small amount of the crude product in a few drops of DCM.
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing one of the prepared eluent systems.
-
Visualize the developed plate under a UV lamp.
-
The ideal solvent system is one that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product and gives good separation from impurities. For many substituted indoles, a system of 5-15% ethyl acetate in hexane is a good starting point.[5][6]
3. Column Preparation (Slurry Packing Method)
-
Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[3]
-
Add a thin layer (approx. 1-2 cm) of sand over the plug.[3]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). The consistency should be pourable but not overly dilute.
-
Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously add the slurry and gently tap the side of the column to ensure the silica packs evenly and to dislodge any air bubbles.
-
Once the silica has settled, add a final layer of sand (approx. 1 cm) on top to prevent the stationary phase from being disturbed during solvent addition.[3]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
4. Sample Loading
-
Dissolve the crude this compound in a minimal amount of DCM or the initial eluent.
-
Using a pipette, carefully add the dissolved sample solution to the top of the column, allowing it to absorb into the sand layer.
-
Rinse the flask with a very small amount of eluent and add this to the column to ensure all the product is transferred.
-
Drain the solvent until the sample is fully absorbed into the stationary phase.
5. Elution and Fraction Collection
-
Carefully fill the top of the column with the initial eluent (e.g., 95:5 Hexane:EtOAc).
-
Begin elution by opening the stopcock to achieve a steady drip rate.
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).
-
Monitor the separation by periodically spotting fractions onto TLC plates and visualizing them under UV light.
-
If separation is slow or the desired compound is not eluting, gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc). This is known as a step-gradient elution.[7]
6. Product Isolation
-
Analyze all collected fractions by TLC.
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the resulting solid product under high vacuum to remove any residual solvent.
-
Determine the yield and confirm the purity of the final product using analytical methods such as HPLC, ¹H NMR, or melting point analysis. A high-purity sample should have a melting point around 152-153°C.[1]
Data Summary
The following table summarizes typical parameters for the purification process. Actual values may vary based on the scale of the reaction and the impurity profile.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 3 cm diameter (for 1-2 g scale) |
| Mobile Phase (Eluent) | Step-gradient: 5% to 15% Ethyl Acetate in Hexane |
| Sample Load | 1.0 g of crude product |
| Expected Product Rf | ~0.3 in 90:10 Hexane:EtOAc |
| Purity (Post-Column) | >99% (as determined by HPLC) |
| Expected Yield | 85-95% (recovery from column) |
Workflow Diagram
The following diagram illustrates the complete workflow for the purification of this compound.
References
- 1. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 2. Buy this compound (EVT-330940) | 198479-63-9 [evitachem.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. magritek.com [magritek.com]
- 5. benchchem.com [benchchem.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the large-scale synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, a key intermediate in the production of bazedoxifene, a third-generation selective estrogen receptor modulator (SERM).[1][2] The synthesis is based on the Fischer indole synthesis, reacting 4-benzyloxy propiophenone with 4-benzyloxy phenyl hydrazine hydrochloride in a one-step process.[1] This method offers a simple, high-yielding, and economically viable alternative to previously reported multi-step and lower-yielding procedures.[1] The protocols provided are suitable for scaling up production in a laboratory or industrial setting.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceuticals, most notably bazedoxifene, which is utilized for the prevention and treatment of postmenopausal osteoporosis.[1][2] Traditional synthetic routes for this intermediate have suffered from drawbacks such as the use of hazardous reagents like bromine, the need for high-pressure reaction conditions, and modest overall yields.[1] The Fischer indole synthesis approach presented here overcomes these limitations by providing a straightforward and efficient method for large-scale production.[1] This document outlines various reaction conditions and provides a standardized protocol for achieving high yields and purity.
Data Presentation
The following table summarizes the quantitative data from various experimental conditions for the synthesis of this compound.
| Example | Solvent | Catalyst | Temperature (°C) | Reaction Time (hrs) | Yield (%) | Melting Point (°C) | Purity (HPLC) |
| 1 | Ethanol | None | 75-80 | 12 | 83.6 | 152-153 | 99.5% |
| 2 | Ethanol | Acetic Acid | 75-80 | 12 | 94 | 152-153 | Not Reported |
| 3 | Ethanol | Aluminium Chloride | 75-80 | 12 | 90 | 152-153 | Not Reported |
| 4 | Toluene | Acetic Acid | 105-110 | 12 | 60 | 149-150 | Not Reported |
Experimental Protocols
This section provides a detailed methodology for the large-scale synthesis of this compound based on the most efficient conditions identified.
Materials:
-
4-Benzyloxy phenyl hydrazine hydrochloride
-
4-Benzyloxy propiophenone
-
Ethanol
-
Acetic Acid
-
Toluene
-
Water
Equipment:
-
Large-scale reaction vessel with reflux condenser and stirring mechanism
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Protocol: Acetic Acid Catalyzed Synthesis in Ethanol
This protocol is based on the highest yielding example.[1]
-
Reaction Setup: In a suitable reaction vessel, suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol) in 140 ml of ethanol.
-
Catalyst Addition: Add acetic acid (0.1 ml, 1.7 mmol) to the suspension.
-
Reflux: Heat the mixture to reflux at a temperature of 75 to 80°C and maintain for 12 hours. During this period, the product will precipitate out of the solution.
-
Cooling and Isolation: After 12 hours, cool the mixture to 10 to 15°C. Isolate the crystallized product by filtration.
-
Washing: Wash the isolated product with chilled ethanol (30 ml) followed by water (50 ml).
-
Drying: Dry the product to obtain 5-benzyloxy-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole.
Expected Outcome: This procedure is expected to yield approximately 15.7 g (94%) of the title compound with a melting point of 152 to 153°C.[1]
Visualizations
Diagram 1: Synthesis Workflow
References
Application Notes and Protocols: The Use of 4-Benzyloxy Propiophenone in the Synthesis of Biologically Significant Indoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4][5] Its versatile structure allows for a wide range of substitutions, leading to compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and protocols on the use of 4-benzyloxy propiophenone as a key starting material for the synthesis of substituted indoles, with a particular focus on the synthesis of a precursor to Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM).[6][7][8]
Bazedoxifene is used for the prevention of postmenopausal osteoporosis and is approved in combination with conjugated estrogens to treat vasomotor symptoms associated with menopause.[7][9][10] It acts as an estrogen receptor agonist in bone tissue, preserving bone mineral density, while functioning as an antagonist in breast and uterine tissues.[6][11] The synthesis of the core indole structure of Bazedoxifene highlights the industrial and pharmaceutical importance of efficient indole synthesis methodologies.
This document will detail two primary synthetic routes commencing from 4-benzyloxy propiophenone: the Fischer indole synthesis and a proposed Bischler-Möhlau indole synthesis.
Fischer Indole Synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole
The Fischer indole synthesis is a classic and widely used method for preparing indoles from an arylhydrazine and an aldehyde or ketone under acidic conditions.[12][13][14] In this specific application, 4-benzyloxy propiophenone reacts with 4-benzyloxy phenyl hydrazine hydrochloride to yield 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a direct precursor to the core structure of Bazedoxifene.[8]
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. Bazedoxifene - Wikipedia [en.wikipedia.org]
- 8. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 9. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Fischer Indole Synthesis [organic-chemistry.org]
Application Notes and Protocols for Catalytic Fischer Indole Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile chemical reaction for synthesizing the indole nucleus, a privileged scaffold in a vast number of pharmaceuticals, natural products, and agrochemicals.[1][2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone).[2][3][4] The choice of catalyst and reaction conditions is critical and significantly influences the reaction's efficiency, yield, and, in some cases, regioselectivity.[5][6] This document provides a detailed overview of various catalytic conditions and protocols for the Fischer indole cyclization.
General Reaction Mechanism
The Fischer indole synthesis proceeds through a series of acid-mediated transformations:
-
Hydrazone Formation: The reaction commences with the condensation of an arylhydrazine with an aldehyde or ketone to form a hydrazone intermediate.[3]
-
Tautomerization: The hydrazone undergoes tautomerization to an enamine intermediate.[3][4]
-
[2][2]-Sigmatropic Rearrangement: A key[2][2]-sigmatropic rearrangement of the protonated enamine occurs, leading to the formation of a di-imine intermediate and the disruption of the aromatic ring.[1][3][4]
-
Cyclization and Aromatization: The di-imine intermediate undergoes cyclization and subsequent elimination of ammonia, followed by aromatization to yield the final indole product.[1][3]
Caption: General mechanism of the Fischer indole synthesis.
Catalytic Systems
A wide range of acidic catalysts can be employed for the Fischer indole synthesis, broadly categorized as Brønsted acids, Lewis acids, and heterogeneous catalysts. More recently, metal-catalyzed and microwave-assisted protocols, as well as the use of ionic liquids, have been developed to improve reaction efficiency and expand the substrate scope.
Brønsted Acid Catalysis
Brønsted acids are the classical catalysts for the Fischer indole synthesis. Common examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][2][7]
Data Presentation: Brønsted Acid Catalyzed Fischer Indole Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-TsOH | Phenylhydrazine | Cyclohexanone | Toluene | Reflux | 91 | [8] |
| Acetic Acid | Phenylhydrazine hydrochloride | Ketone 92 | Acetic Acid | 80 | - | [6] |
| PPA | Arylhydrazines | Alkynes | - | - | Good to Excellent | [9] |
Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole using p-Toluenesulfonic Acid
This protocol is adapted from a microwave-assisted synthesis, highlighting the effectiveness of p-TsOH.[8]
-
Reagents and Equipment:
-
Phenylhydrazine
-
Cyclohexanone
-
p-Toluenesulfonic acid (p-TsOH)
-
Microwave reactor
-
Reaction vessel
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a suitable microwave reaction vessel, add phenylhydrazine (1.0 mmol), cyclohexanone (1.0 mmol), and p-toluenesulfonic acid (catalytic amount).
-
Irradiate the mixture in a microwave reactor at 600 W for 3 minutes.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up: dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,2,3,4-tetrahydrocarbazole.
-
Lewis Acid Catalysis
Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), iron(III) chloride (FeCl₃), and aluminum chloride (AlCl₃) are also highly effective catalysts for this transformation.[1][2][5] They are particularly useful for substrates that are sensitive to strong Brønsted acids.[10]
Data Presentation: Lewis Acid Catalyzed Fischer Indole Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazine | Cyclohexanone | - | - | 76 (Microwave) | [8] |
| ZnCl₂ | Phenylhydrazines | Propionaldehyde | [EMIM][BF₄] | - | 95.3 (Flow) | [11] |
| ZnCl₂ | N-protected phenylhydrazines | 2,2-disubstituted cyclopentane-1,3-diones | Toluene | - | Moderate | [12] |
Experimental Protocol: Synthesis of 3-Methylindole using Zinc Chloride in an Ionic Liquid (Continuous Flow)
This protocol is based on a continuous-flow synthesis of 3-methylindole.[11]
-
Reagents and Equipment:
-
Phenylhydrazine
-
Propionaldehyde
-
Zinc chloride (ZnCl₂)
-
1-Ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF₄])
-
Continuous-flow reactor (e.g., Corning G1 reactor)
-
Syringe pumps
-
Extraction and purification equipment
-
-
Procedure:
-
Prepare a solution of phenylhydrazine and propionaldehyde in the ionic liquid [EMIM][BF₄].
-
Prepare a separate solution of the Lewis acid catalyst, ZnCl₂, in [EMIM][BF₄].
-
Using syringe pumps, introduce the reactant and catalyst solutions into the continuous-flow reactor at optimized flow rates.
-
Maintain the reactor at the optimized temperature. The high-temperature tolerance of the ionic liquid is advantageous here.[11]
-
Collect the output from the reactor.
-
Perform a straightforward extraction process to isolate the 3-methylindole product.
-
The ionic liquid can be recovered and reused.[11]
-
Metal Catalysis
Modern variations of the Fischer indole synthesis employ transition metal catalysts, such as palladium, to facilitate the formation of the hydrazone intermediate from aryl halides, expanding the substrate scope.[1][13] Other metals like copper and gold/zinc have also been utilized in related indole syntheses.[13][14]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. akjournals.com [akjournals.com]
- 12. sciencedaily.com [sciencedaily.com]
- 13. scispace.com [scispace.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Note: Analytical Techniques for Monitoring the Synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole is a crucial intermediate in the synthesis of various pharmaceuticals, notably bazedoxifene, a selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[1][2] The efficient and controlled synthesis of this indole derivative is paramount for ensuring the purity and yield of the final active pharmaceutical ingredient. The primary synthetic route is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde.[1][3][4]
This application note provides detailed protocols for monitoring the synthesis of this compound using various analytical techniques. Accurate real-time or periodic analysis of the reaction mixture is essential for optimizing reaction conditions, maximizing yield, and minimizing impurities. The techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Synthesis Overview
The synthesis of this compound is typically achieved via the Fischer indole synthesis.[1][2] The reaction involves the condensation of 4-(benzyloxy)phenylhydrazine with 4'-(benzyloxy)propiophenone under acidic conditions.[2]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole. This valuable intermediate is crucial for the synthesis of pharmaceuticals such as bazedoxifene.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Fischer indole synthesis.[1][3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of 4-benzyloxy phenyl hydrazine hydrochloride and 4-benzyloxy propiophenone.[2]
Q2: What are the critical parameters influencing the yield of the Fischer indole synthesis for this specific compound?
A2: The choice of acid catalyst and solvent system are critical for maximizing the yield.[3] Brønsted acids like acetic acid and Lewis acids such as aluminum chloride have been shown to be effective.[2] The reaction temperature and time also play a significant role.
Q3: Are there any known alternative synthetic routes?
A3: Yes, an alternative method involves the reaction of 2-bromo-4'-benzyloxypropiophenone with 4-benzyloxyaniline hydrochloride. This route may be considered if the Fischer indole synthesis proves problematic.
Q4: What are the expected melting point and purity of the final product?
A4: The reported melting point for this compound is in the range of 149 to 153°C.[2] High-performance liquid chromatography (HPLC) is a suitable method for determining purity, with purities of 99.5% being achievable.[2]
Troubleshooting Guide
Problem 1: Low to No Yield of the Desired Indole Product
This is a common issue in Fischer indole syntheses and can be attributed to several factors.
Possible Causes and Solutions:
-
Incorrect Reaction Conditions: The choice of acid and solvent significantly impacts the reaction outcome.
-
Recommendation: Experiment with different catalyst and solvent combinations as detailed in the experimental protocols below. A patent for this synthesis reports yields varying from 60% to 94% based on these factors.[2] For example, using aluminum chloride in ethanol has been shown to yield up to 90%.[2]
-
-
Side Reactions: The Fischer indole synthesis is susceptible to side reactions, particularly the cleavage of the N-N bond in the hydrazone intermediate, which can be promoted by certain electron-donating substituents.[5][6]
-
Recommendation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Careful control of the reaction temperature can also help to suppress unwanted pathways.
-
-
Poor Quality Starting Materials: Impurities in the 4-benzyloxy phenyl hydrazine hydrochloride or 4-benzyloxy propiophenone can inhibit the reaction.
-
Recommendation: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) before proceeding with the synthesis.
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yields.
Problem 2: Formation of Significant Side Products and Purification Difficulties
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate that are difficult to separate is a common challenge.[7]
Possible Causes and Solutions:
-
Incomplete Reaction or Decomposition: The reaction may not have gone to completion, or the product may be degrading under the reaction or workup conditions.
-
Recommendation: Monitor the reaction progress by TLC. Upon completion, proceed with the workup promptly. Avoid prolonged exposure to strong acids or high temperatures during workup and purification.
-
-
Isomeric Products: Although less common for this specific substitution pattern, the formation of isomeric indoles can occur.
-
Recommendation: Careful analysis of the crude product by NMR and mass spectrometry can help identify any isomeric byproducts.
-
-
Ineffective Crystallization/Chromatography: The chosen solvent system for crystallization or column chromatography may not be optimal for separating the product from impurities.
-
Recommendation: The product is reported to precipitate from the reaction mixture upon cooling, which aids in its isolation.[2] If further purification is needed, screen various solvent systems for column chromatography. Sometimes, the addition of a small amount of a polar solvent to a non-polar eluent system can improve separation.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Example | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Ethanol | 75-80 | 12 | 83.6 | [2] |
| 2 | Acetic Acid | Ethanol | 75-80 | 12 | 94 | [2] |
| 3 | Aluminum Chloride | Ethanol | 75-80 | 12 | 90 | [2] |
| 4 | Acetic Acid | Toluene | 105-110 | 12 | 60 | [2] |
Experimental Protocols
Protocol 1: High-Yield Synthesis Using Acetic Acid in Ethanol[2]
This protocol is based on Example 2 from patent EP2426105A1, which reports a 94% yield.
Materials:
-
4-Benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol)
-
4-Benzyloxy propiophenone (9.6 g, 40 mmol)
-
Acetic acid (0.1 ml, 1.7 mmol)
-
Ethanol (140 ml)
-
Water
Procedure:
-
Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g) and 4-benzyloxy propiophenone (9.6 g) in ethanol (140 ml) in a round-bottom flask equipped with a reflux condenser.
-
Add acetic acid (0.1 ml) to the suspension.
-
Heat the mixture to reflux (75-80°C) and maintain for 12 hours. The product is expected to precipitate during this time.
-
After 12 hours, cool the mixture to 10-15°C.
-
Isolate the crystallized product by filtration.
-
Wash the solid with chilled ethanol (30 ml) followed by water (50 ml).
-
Dry the product to obtain this compound.
Fischer Indole Synthesis Workflow
Caption: A generalized workflow for the Fischer indole synthesis.
Protocol 2: Synthesis Using Aluminum Chloride in Ethanol[2]
This protocol is based on Example 3 from patent EP2426105A1, which reports a 90% yield.
Materials:
-
4-Benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol)
-
4-Benzyloxy propiophenone (9.6 g, 40 mmol)
-
Aluminum chloride (0.1 g, 0.75 mmol)
-
Ethanol (140 ml)
-
Water
Procedure:
-
Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g) and 4-benzyloxy propiophenone (9.6 g) in ethanol (140 ml) in a round-bottom flask with a reflux condenser.
-
Add aluminum chloride (0.1 g) to the suspension.
-
Heat the mixture to reflux (75-80°C) for 12 hours, during which the product will precipitate.
-
Cool the reaction mixture to 10-15°C.
-
Filter the crystallized product.
-
Wash the collected solid with chilled ethanol (30 ml) and then with water (50 ml).
-
Dry the product.
Signaling Pathway (Reaction Mechanism) of Fischer Indole Synthesis
Caption: A simplified representation of the Fischer indole synthesis mechanism.[4]
References
- 1. Buy this compound (EVT-330940) | 198479-63-9 [evitachem.com]
- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
Technical Support Center: Fischer Indole Synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Fischer indole synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
FAQ 1: Low or No Yield of the Desired Indole
Question: My reaction is not producing the expected this compound, or the yield is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in the Fischer indole synthesis of this complex molecule can stem from several factors. Consider the following potential causes and solutions:
-
Insufficiently Acidic Conditions: The acid catalyst is crucial for the reaction to proceed. If the catalyst is old, hydrated, or used in insufficient quantity, the reaction may not initiate.
-
Solution: Use a fresh, anhydrous acid catalyst. Consider switching to a stronger acid system, such as polyphosphoric acid (PPA) or a mixture of acetic acid and a stronger mineral acid, if milder acids like acetic acid or zinc chloride are proving ineffective.
-
-
Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to drive the key[1][1]-sigmatropic rearrangement.[2]
-
Solution: Ensure the reaction is heated to a sufficiently high temperature, as indicated in established protocols (e.g., refluxing ethanol at 75-80°C or toluene at 105-110°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to degradation.
-
-
Purity of Starting Materials: Impurities in the 4-(benzyloxy)phenylhydrazine hydrochloride or 4'-(benzyloxy)propiophenone can interfere with the reaction.
-
Solution: Ensure the starting materials are of high purity. Recrystallize or purify them if necessary.
-
FAQ 2: Presence of a Major Side Product with a Lower Molecular Weight
Question: I am observing a significant side product that appears to have lost one or both benzyl groups. What is this side product and how can I prevent its formation?
Answer:
This is a common issue when using benzyloxy protecting groups in acidic conditions. The likely side products are the mono- or di-phenolic derivatives of your target indole due to debenzylation.
-
Cause: The acidic conditions required for the Fischer indole synthesis can cleave the benzyl ether linkages.[3] This is a known deprotection strategy for benzyl groups.[4] The stability of the benzyloxy group is dependent on the acid strength, temperature, and reaction time.[3]
-
Troubleshooting:
-
Milder Acid Catalyst: Switch to a milder Lewis acid catalyst (e.g., ZnCl₂) instead of strong Brønsted acids (e.g., H₂SO₄, PPA).[5]
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration to minimize the rate of debenzylation.
-
Optimize Reaction Time: Monitor the reaction closely by TLC to stop it as soon as the starting material is consumed, preventing prolonged exposure to acidic conditions.
-
FAQ 3: Formation of High Molecular Weight, Insoluble Materials
Question: My reaction mixture has become very dark, and I have a significant amount of insoluble, tar-like material. What could be causing this?
Answer:
The formation of polymeric or tarry materials is indicative of extensive side reactions and decomposition.
-
Potential Causes:
-
Excessive Heat or Acidity: Harsh reaction conditions can lead to the degradation of the starting materials, intermediates, and the final product.[2]
-
Intermolecular Reactions: The benzyl cations formed from debenzylation can act as alkylating agents in Friedel-Crafts type reactions with other aromatic rings in the reaction mixture, leading to polymeric byproducts.[1][6] There is also the potential for intramolecular C-benzylation.[3]
-
Oxidation: The electron-rich indole product can be susceptible to oxidation, especially at high temperatures in the presence of air.
-
-
Troubleshooting:
-
Reduce Reaction Temperature and Acidity: As with debenzylation, using milder conditions can prevent these side reactions.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Scavengers: While not commonly used in standard Fischer indole synthesis, the addition of a cation scavenger could potentially trap the benzyl cations formed during debenzylation, though this would require significant optimization.
-
Summary of Potential Side Products
The following table summarizes the likely side products, their potential causes, and suggested troubleshooting steps.
| Side Product | Structure | Potential Cause | Troubleshooting Suggestions |
| 5-hydroxy-2-(4-hydroxyphenyl)-3-methyl-1H-indole | (Structure with both benzyl groups removed) | Complete debenzylation under strong acidic conditions and/or high temperatures.[3] | Use milder acid catalyst (e.g., ZnCl₂), lower reaction temperature, and shorter reaction time. |
| 5-(benzyloxy)-2-(4-hydroxyphenyl)-3-methyl-1H-indole or 5-hydroxy-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole | (Structure with one benzyl group removed) | Partial debenzylation.[3] | Use milder reaction conditions as described above. |
| C-benzylated Indoles | (Isomeric structures with a benzyl group attached to an aromatic carbon) | Friedel-Crafts alkylation of the indole ring or the phenyl substituents by benzyl cations formed during debenzylation.[1] | Milder reaction conditions to minimize debenzylation. |
| Polymeric/Tarry Materials | (Complex, high molecular weight mixture) | Decomposition of starting materials, intermediates, or product under harsh conditions; intermolecular Friedel-Crafts reactions.[6] | Use milder reaction conditions, shorter reaction times, and an inert atmosphere. |
Experimental Protocol
The following protocol is a general guideline based on established procedures for the synthesis of this compound.
Materials:
-
4-(benzyloxy)phenylhydrazine hydrochloride
-
4'-(benzyloxy)propiophenone
-
Ethanol (anhydrous)
-
Acid catalyst (e.g., acetic acid, aluminum chloride, or sulfuric acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 equivalent) and 4'-(benzyloxy)propiophenone (1.0 equivalent) in anhydrous ethanol.
-
Addition of Catalyst: Add the acid catalyst to the suspension. The choice and amount of catalyst may need to be optimized. For example, a catalytic amount of acetic acid or aluminum chloride can be used.
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80°C for ethanol) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with cold ethanol and then water.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate or dichloromethane), washed with a dilute aqueous base (e.g., sodium bicarbonate solution) and then with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or toluene).
Visualizations
Reaction Pathway and Side Product Formation
The following diagram illustrates the intended reaction pathway for the Fischer indole synthesis of the target molecule and the major potential side reactions.
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Studies on Indoles and Related Compounds. XXVI. The Debenzylation of Protected Indole Nitrogen with Aluminum Chloride. (2) [jstage.jst.go.jp]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
Technical Support Center: Purification of Indole Intermediates
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying indole intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My indole derivative appears to be degrading on the silica gel column. What can I do to prevent this?
A1: Indole derivatives can be sensitive to the acidic nature of standard silica gel.[1][2][3] To mitigate degradation, consider the following strategies:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with your mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA).[1][2]
-
Use an Alternative Stationary Phase: Switch to a less acidic or neutral stationary phase like alumina.[1][2][4] Neutral or basic alumina can be effective alternatives for acid-sensitive compounds.[2]
-
Consider Reverse-Phase Chromatography: In reverse-phase chromatography, the mobile phase can be buffered to a neutral pH, which can prevent degradation of acid-sensitive compounds.[1]
-
Work Quickly: Minimize the time your compound is in contact with the stationary phase by running the chromatography as efficiently as possible.[2]
Q2: I'm observing significant peak tailing during column chromatography of my basic indole intermediate. How can I improve the peak shape?
A2: Peak tailing for basic indole derivatives is often due to strong interactions with acidic silanol groups on the surface of the silica gel.[1] To improve peak symmetry, you can:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine (TEA) or ammonia into your eluent.[1][5] This will saturate the active silanol sites, reducing their interaction with your basic compound.[1]
-
Use High-Purity, End-Capped Columns: These columns have fewer residual silanol groups, which minimizes secondary interactions.[1]
-
Adjust Mobile Phase pH: Using a buffer to control the pH of the mobile phase can ensure your compound is in a single ionic form, leading to sharper peaks.[1]
-
Switch the Stationary Phase: If tailing persists, consider a less acidic stationary phase like alumina.[1][4]
Q3: My indole intermediate is highly polar and either elutes with the solvent front in reverse-phase or gets stuck on a normal-phase column. What purification strategy should I use?
A3: Highly polar indole derivatives present a significant purification challenge due to their high polarity and potentially low solubility in common organic solvents.[1] Here are some effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds that show little to no retention on traditional reverse-phase columns. It uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase.[1]
-
Normal-Phase Chromatography with a Very Polar Mobile Phase: While challenging, you can try to elute your compound from a normal-phase column by drastically increasing the polarity of the mobile phase. For example, using a gradient with a high percentage of methanol in dichloromethane.[6]
-
Ion-Exchange Chromatography (IEC): This technique is particularly useful for charged or zwitterionic indole derivatives, such as those containing both acidic and basic functional groups.[1]
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What are the possible causes and solutions?
A4: "Oiling out" during recrystallization can be caused by several factors, including the use of a solvent that is too nonpolar for a highly polar compound, a supersaturated solution, or the presence of impurities that inhibit crystal formation.[1] To address this, you can:
-
Change the Solvent System: Try a more polar solvent or a mixture of solvents.[1]
-
Induce Nucleation: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[1]
-
Further Purification: If impurities are suspected, pre-purify the material using another method, like column chromatography, to remove the impurities that may be hindering crystallization.[1]
Q5: How can I visualize my colorless indole compound on a TLC plate?
A5: Many indole derivatives are colorless, but several methods can be used for visualization on a TLC plate:
-
UV Light: Most indoles are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under 254 nm UV light.[6]
-
Iodine Chamber: Exposing the plate to iodine vapor will stain most organic compounds, including many indoles, a temporary yellow-brown color.[6]
-
Specific Chemical Stains:
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[6]
-
Vanillin or p-Anisaldehyde Stains: These are general stains for many functional groups and often require heating.[6]
-
Potassium Permanganate (KMnO4): This is a universal stain that reacts with compounds that can be oxidized, appearing as yellow/brown spots on a purple background.[6]
-
Troubleshooting Guides
Problem: Poor Chromatographic Separation
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Peak Tailing | Strong interaction with acidic silanol groups on silica. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the mobile phase.[1][2] Use a high-purity, end-capped column.[1] Switch to a less acidic stationary phase like alumina.[1][4] |
| Co-elution of Impurities | Similar polarities of the product and impurities. | Optimize the gradient by making it shallower to improve resolution. Try a different solvent system to alter selectivity (e.g., switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol).[2] Consider a different stationary phase (e.g., C18, phenyl-hexyl, or polar-embedded for reverse phase). |
| Compound Stuck on Column | Compound is too polar for the stationary/mobile phase combination. | For normal phase, drastically increase the eluent polarity (e.g., add methanol). For reverse phase, switch to a more aqueous mobile phase or consider HILIC.[1] |
| Compound Eluting in Solvent Front | Compound is too non-polar for the stationary/mobile phase combination. | For reverse phase, the compound is too polar; switch to HILIC or a more aqueous mobile phase.[1] For normal phase, the compound is too non-polar; decrease the eluent polarity. |
| Compound Degradation | Sensitivity to the acidic nature of silica gel. | Deactivate the silica gel with triethylamine.[1][2] Use a neutral stationary phase like alumina.[1][2] Use reverse-phase chromatography with a buffered mobile phase.[1] |
Problem: Crystallization Issues
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Compound "Oiling Out" | The solvent is too nonpolar for the compound. The solution is supersaturated. Impurities are inhibiting crystallization. | Try a more polar solvent or a solvent mixture.[1] Scratch the inside of the flask with a glass rod to induce nucleation.[1] Add a seed crystal of the pure compound.[1] Further purify the material by another method (e.g., chromatography).[1] |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent. The solution is not sufficiently concentrated. | Concentrate the solution by slowly evaporating the solvent.[1] Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent) dropwise.[1] Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[1] |
| Low Yield from Recrystallization | The compound has significant solubility in the cold solvent. | Use a minimal amount of hot solvent to dissolve the compound.[1] Cool the solution for a longer period and at a lower temperature.[1] Consider a different solvent system where the compound has lower solubility at cold temperatures.[1] |
Data Presentation
Table 1: Summary of Purification Outcomes for Indole Intermediates
| Purification Method | Indole Derivative Type | Starting Purity (approx.) | Final Purity | Yield/Recovery | Key Experimental Conditions | Reference |
| Solute Crystallization | Indole in concentrated oil | 73.3 wt% | 99.5 wt% | 57.5% | Solvent: n-hexane, Temperature: 283 K, Time: 10 min | [7] |
| Extraction & Re-extraction | Indole in wash oil | 5.75 wt% | 92.4 wt% | 73.3% | Formamide extraction followed by n-hexane re-extraction | [8] |
| Column Chromatography | General | Variable | >95% | Variable | Silica gel, gradient elution (e.g., Ethyl Acetate in Hexanes) | [1] |
| Recrystallization | General solid with >85-90% purity | >85-90% | >99% | Variable | Optimal solvent system with high solubility when hot and low when cold | [2][9] |
Experimental Protocols
Protocol 1: Column Chromatography of a Hydroxylated Indole Derivative
-
Stationary Phase Preparation:
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude indole intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[1]
-
Carefully add the dry-loaded sample to the top of the packed column.[1]
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexanes).[1]
-
Gradually increase the polarity of the mobile phase (gradient elution). For a hydroxylated indole, a gradient from 20% to 100% ethyl acetate in hexanes may be appropriate.[1]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).[1]
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified indole derivative.[1]
-
Protocol 2: Recrystallization of an Indole Intermediate
-
Solvent Selection:
-
Choose a solvent or solvent system in which the indole intermediate has high solubility at elevated temperatures and low solubility at room temperature or below. This is often determined empirically through small-scale solubility tests.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to just dissolve the solid completely.[1]
-
-
Decolorization (Optional):
-
If colored impurities are present, add a small amount of activated charcoal to the hot solution and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield, further cool the flask in an ice bath or refrigerator.[1]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Mandatory Visualization
Caption: A general workflow for selecting a purification strategy for indole intermediates.
Caption: A decision tree for troubleshooting common chromatography problems with indoles.
References
optimizing acid catalyst for 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the acid-catalyzed synthesis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, a key intermediate in the synthesis of bazedoxifene.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low yields in my synthesis of this compound. What are the common causes and how can I improve the yield?
A1: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors.[2] The reaction is known to be sensitive to specific parameters.[3] Here is a step-by-step guide to troubleshoot a low-yield reaction:
-
Purity of Reactants: Ensure your starting materials, 4-benzyloxy propiophenone and 4-benzyloxy phenyl hydrazine hydrochloride, are of high purity. Impurities can lead to unwanted side reactions.[2]
-
Acid Catalyst Selection: The choice and concentration of the acid catalyst are critical.[2][4] Both Brønsted acids (like acetic acid, HCl) and Lewis acids (like AlCl₃, ZnCl₂) can be used.[1][5][6] For this specific synthesis, acetic acid in ethanol has been shown to produce yields as high as 94%.[1] Conversely, using acetic acid in acetonitrile can result in yields as low as 60%.[1] It is advisable to screen several acid catalysts to find the optimal one for your specific setup.[2]
-
Reaction Temperature: The reaction typically requires elevated temperatures to proceed efficiently.[2] For this synthesis, refluxing at 75-80°C in ethanol has proven effective.[1] However, excessively high temperatures can cause decomposition of reactants or products, leading to lower yields.[2]
-
Solvent Choice: The solvent plays a significant role. Polar organic solvents are generally preferred.[1] Successful examples for this synthesis have utilized ethanol, toluene, and acetonitrile.[1] Ethanol, in particular, has been associated with the highest reported yields.[1]
-
Reaction Time: Monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal time. Prolonged reaction times might not necessarily increase the yield and could lead to product degradation.[2] The documented successful syntheses for this molecule were refluxed for 12 hours.[1]
Q2: I am observing significant side product formation. What are these byproducts and how can they be minimized?
A2: Side product formation in Fischer indole synthesis can include aldol condensation products or Friedel-Crafts type products.[2][3] To minimize these:
-
Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst. Excess acid can promote side reactions.
-
Control Temperature: Avoid excessively high temperatures, which can favor byproduct formation.[2] Maintain a consistent temperature, as documented in successful protocols (e.g., 75-80°C).[1]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your substrates are sensitive.[2]
Q3: My reaction seems to be incomplete, with starting material still present after the recommended reaction time. What should I do?
A3: Incomplete conversion can be due to a few factors:
-
Insufficient Catalyst: Ensure that the catalytic amount of acid is sufficient to initiate and sustain the reaction.
-
Low Temperature: The key[7][7]-sigmatropic rearrangement step has a significant activation energy and may require higher temperatures to proceed.[2] If the reaction is sluggish, a cautious increase in temperature while monitoring for decomposition via TLC may be beneficial.[2]
-
Reaction Time: While 12 hours is a documented benchmark, your specific lab conditions might require a longer reaction time. Continue to monitor the reaction by TLC until the starting material is consumed.
Q4: Which acid catalyst should I start with for this specific synthesis?
A4: Based on patent data, a weak Brønsted acid, specifically acetic acid , in ethanol is an excellent starting point, as it has been shown to produce a 94% yield.[1] A Lewis acid such as aluminum chloride in ethanol also provides a high yield of 90%.[1]
Data on Acid Catalyst Performance
The following table summarizes the results from various acid catalyst and solvent systems for the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity by HPLC (%) | Reference |
| None (Control) | Ethanol | 75-80 | 12 | 83.6 | 99.5 | [1] |
| Acetic Acid | Ethanol | 75-80 | 12 | 94.0 | Not Specified | [1] |
| Aluminum Chloride | Ethanol | 75-80 | 12 | 90.0 | Not Specified | [1] |
| Acetic Acid | Toluene | 105-110 | 12 | 60.0 | Not Specified | [1] |
| Acetic Acid | Acetonitrile | 81-82 | 12 | 60.0 | Not Specified | [1] |
Experimental Protocols
The following protocols are adapted from patent EP2426105A1.[1]
Protocol 1: High-Yield Synthesis with Acetic Acid (94% Yield)
-
Preparation: Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol) in 140 ml of ethanol in a suitable reaction vessel.
-
Catalyst Addition: Add acetic acid (0.1 ml, 1.7 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux at a temperature of 75 to 80°C for 12 hours. The product is expected to precipitate during this period.
-
Work-up: After 12 hours, cool the mixture to 10 to 15°C.
-
Isolation: Isolate the crystallized product by filtration.
-
Purification: Wash the filtered product with chilled ethanol (30 ml) and water (50 ml) to obtain 5-benzyloxy-2-(4-benzyloxy)-3-methyl-1H-indole (15.7 g, 94%).
Protocol 2: Synthesis with Lewis Acid (90% Yield)
-
Preparation: Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol) in 140 ml of ethanol in a suitable reaction vessel.
-
Catalyst Addition: Add aluminum chloride (0.1 g, 0.75 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux at a temperature of 75 to 80°C for 12 hours. The product is expected to precipitate during this period.
-
Work-up: After 12 hours, cool the mixture to 10 to 15°C.
-
Isolation: Isolate the crystallized product by filtration.
-
Purification: Wash the filtered product with chilled ethanol (30 ml) and water (50 ml) to obtain 5-benzyloxy-2-(4-benzyloxy)-3-methyl-1H-indole (15.0 g, 90%).
Visualized Workflows
Caption: Workflow for optimizing acid catalyst in the Fischer indole synthesis.
Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yield.
References
- 1. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceinfo.com [scienceinfo.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
stability issues of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole under acidic conditions
Technical Support Center: 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. The information is based on established principles of indole chemistry and is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound under acidic conditions.
Issue 1: Significant degradation of the compound observed during an acidic reaction or workup.
-
Question: My compound is degrading upon exposure to acid (e.g., TFA, HCl). What are the potential causes and how can I mitigate this?
-
Answer:
-
Potential Causes:
-
Protonation of the Indole Ring: The indole nucleus is susceptible to protonation at the C3 position, which can lead to the formation of an indoleninium ion. This intermediate can be attacked by nucleophiles or lead to dimerization/polymerization, especially in strong acids.
-
Cleavage of Benzyl Ethers: The benzyloxy groups are benzyl ethers, which are labile under strongly acidic conditions, particularly in the presence of nucleophiles or at elevated temperatures. This cleavage would yield the corresponding di-hydroxy indole derivative and benzyl carbocations, which can lead to further side products.
-
Oxidation: Acidic conditions can sometimes promote the oxidation of the electron-rich indole ring, especially if oxidizing agents or air are present.
-
-
Troubleshooting & Optimization:
-
Use Milder Acids: If possible, substitute strong acids like HCl or H₂SO₄ with milder organic acids such as acetic acid or formic acid.
-
Control Temperature: Perform the reaction or workup at lower temperatures (e.g., 0 °C to room temperature) to minimize the rate of degradation.
-
Reduce Exposure Time: Minimize the duration the compound is in contact with the acidic medium.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Protecting Groups: If the indole N-H is not involved in the desired reaction, consider protecting it with a group stable to your reaction conditions but easily removable later.[2][3][4]
-
-
Issue 2: Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS analysis after acidic treatment.
-
Question: I am observing multiple new products after subjecting my compound to acidic conditions. What could these be?
-
Answer:
-
Potential Byproducts:
-
Debenzylated Products: The primary degradation products are likely the mono- and di-debenzylated forms of the parent molecule (i.e., the corresponding phenols).
-
Dimerization/Polymerization Products: The protonated indole can react with a neutral indole molecule, leading to dimers or oligomers which are often complex and may appear as baseline noise or broad peaks in chromatography.
-
Rearrangement Products: While less common for this substitution pattern, acid-catalyzed rearrangements of the indole core are possible under harsh conditions.
-
Products from Benzyl Cation: The released benzyl cation can be trapped by solvents or other nucleophiles, or could potentially alkylate other positions on the indole ring.
-
-
Identification & Characterization:
-
Use LC-MS to get the molecular weights of the impurities. Look for masses corresponding to the loss of one or two benzyl groups (a loss of 91 Da each).
-
Isolate the major impurities using preparative HPLC or column chromatography.
-
Characterize the isolated impurities using NMR spectroscopy to confirm their structures.
-
-
Issue 3: Low recovery of the compound after purification by silica gel chromatography.
-
Question: Why am I experiencing significant loss of my compound during silica gel column chromatography, especially after an acidic step?
-
Answer:
-
Potential Causes:
-
Acidity of Silica Gel: Standard silica gel is inherently acidic and can cause on-column degradation of acid-sensitive compounds like indoles.
-
Strong Adsorption: The N-H proton of the indole ring can form strong hydrogen bonds with the silanol groups of the silica, leading to peak tailing and poor recovery.
-
-
Troubleshooting & Optimization:
-
Deactivated Silica: Use silica gel that has been treated with a base (e.g., by adding 1% triethylamine to the eluent) to neutralize its acidity.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase (C18) chromatography.
-
Alternative Purification: If possible, purify the compound by recrystallization to avoid chromatography altogether.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed degradation pathway for this compound in acid?
A1: The most probable degradation pathway involves two main processes: cleavage of the benzyl ether protecting groups and potential dimerization/polymerization of the indole core. The benzyloxy groups can be cleaved under acidic conditions to form the corresponding phenols. The indole ring itself can be protonated, leading to electrophilic intermediates that can attack another indole molecule.
Q2: How does pH affect the stability of this indole derivative in solution?
A2: Indole derivatives are generally most stable in neutral or slightly basic conditions.[1] Strong acidic conditions (pH < 3) can lead to rapid degradation through protonation and subsequent reactions. Strongly alkaline conditions can promote oxidation. For maximum stability in solution, it is recommended to maintain a pH between 7 and 8.5.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[1] This prevents oxidation, moisture absorption, and photodegradation. Solutions should be prepared fresh using degassed solvents and stored at low temperatures (e.g., -20 °C), protected from light.
Q4: Which analytical methods are best for monitoring the stability of this compound?
A4: A stability-indicating HPLC method is the most common and effective technique. A reverse-phase C18 column with a gradient elution using acetonitrile and water (often with a modifier like 0.1% formic acid or TFA for better peak shape) is a good starting point. The method should be able to resolve the parent compound from its potential degradation products. UV detection at the compound's λmax would be appropriate. LC-MS is also highly valuable for identifying the mass of any degradation products formed.
Quantitative Data Summary
The following table provides a representative example of how to present stability data from a forced degradation study. The data shown is hypothetical for a generic substituted indole and illustrates the expected trend under acidic stress.
Table 1: Hypothetical Stability Data of a Substituted Indole in Acidic Solution at 50°C
| Time (hours) | pH 1.2 (0.1 N HCl) | pH 3.0 (Citrate Buffer) |
| % Parent Compound Remaining | % Parent Compound Remaining | |
| 0 | 100% | 100% |
| 2 | 85.2% | 98.5% |
| 4 | 72.1% | 97.1% |
| 8 | 55.8% | 94.6% |
| 24 | 25.4% | 88.3% |
Experimental Protocols
Protocol: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure to assess the stability of this compound under acidic stress, in accordance with ICH guidelines.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or DAD detector
-
pH meter
2. Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of the compound in ACN to prepare a 1 mg/mL stock solution in a 10 mL volumetric flask.
3. Stress Sample Preparation:
-
Acidic Condition:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1 N HCl.
-
Dilute to the mark with a 50:50 mixture of ACN and water. This results in a final concentration of 0.1 mg/mL in 0.1 N HCl.
-
Transfer the solution to a sealed vial and place it in a water bath or oven set to a specific temperature (e.g., 60°C).
-
-
Control Sample:
-
Prepare a similar sample but replace the 1 N HCl with 1 mL of water. Keep this sample at room temperature or refrigerated, protected from light.
-
4. Time Points and Analysis:
-
Withdraw aliquots from the stress sample at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before injection, neutralize the aliquot by adding an equimolar amount of NaOH to stop the degradation. For example, take 100 µL of the sample and add 100 µL of 0.1 N NaOH.
-
Analyze the neutralized sample and the control sample by a validated stability-indicating HPLC method.
5. Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (t=0) concentration.
-
Determine the percentage of major degradation products formed.
-
Perform a mass balance calculation to ensure that the decrease in the parent compound corresponds to the increase in degradation products.
Visualizations
Diagram 1: Hypothetical Acid-Catalyzed Degradation Pathway
Caption: Potential degradation pathways of the indole derivative in acid.
Diagram 2: Experimental Workflow for Stability Testing
References
Technical Support Center: Challenges in the Deprotection of Benzyloxy Groups
Welcome to the Technical Support Center for benzyloxy group deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the cleavage of benzyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving benzyl ethers?
A1: The most prevalent methods for the deprotection of benzyl ethers include catalytic hydrogenolysis, treatment with Lewis acids, and oxidative cleavage.[1] Catalytic hydrogenolysis, which employs a palladium on carbon (Pd/C) catalyst with a hydrogen source, is a widely utilized and generally mild method.[1][2] For substrates that are sensitive to reductive conditions, Lewis acids such as boron trichloride (BCl₃) can be effective, especially for aryl benzyl ethers.[1] Oxidative methods, for instance, using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone, present alternatives when reductive conditions are unsuitable.[1][3][4]
Q2: Can I selectively deprotect a benzyl ether in the presence of other reducible functional groups?
A2: Yes, achieving chemoselectivity is a critical aspect of multi-step synthesis. While standard catalytic hydrogenation (H₂/Pd/C) can reduce other functional groups like alkenes, alkynes, and azides, transfer hydrogenation offers a milder alternative.[3] Using a hydrogen donor such as 1,4-cyclohexadiene or formic acid can sometimes provide better selectivity.[3][5] Alternatively, non-reductive methods are excellent choices for preserving reducible groups. Oxidative cleavage with DDQ or Lewis acid-mediated deprotection with reagents like BCl₃ are powerful methods for selectively removing benzyl ethers while leaving reducible functionalities intact.[3][6]
Q3: My catalytic hydrogenation reaction is slow or has stalled. What are the likely causes?
A3: Several factors can lead to a sluggish or incomplete hydrogenolysis reaction. A primary reason is the presence of catalyst poisons, particularly sulfur-containing functional groups (e.g., thiols, thioethers).[1] Other potential causes include poor quality or activity of the palladium catalyst, insufficient hydrogen pressure, or a suboptimal choice of solvent that may not adequately dissolve the substrate.[1] In some cases, steric hindrance around the benzyloxy group can also impede the reaction.
Q4: What are common side reactions during benzyloxy group deprotection, and how can they be minimized?
A4: A common side reaction during palladium-catalyzed hydrogenolysis is the over-reduction of other functionalities or the saturation of aromatic rings.[1] This can often be mitigated by carefully selecting the reaction conditions and solvent, or by pre-treating the catalyst.[1][7] When using strong acids for deprotection, acid-sensitive functional groups on the substrate may be cleaved or rearranged.[1] With oxidative methods, over-oxidation of other parts of the molecule can occur if the reaction is not carefully monitored and controlled.[1]
Troubleshooting Guides
Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis
This is one of the most frequently encountered problems. The following table provides potential causes and recommended solutions.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning | - Increase catalyst loading (e.g., from 10 wt% to 20-50 wt%).- If sulfur is present, switch to a non-palladium-based method like acid-catalyzed or oxidative cleavage.- In some instances, using liquid ammonia as the solvent can prevent poisoning by sulfur-containing amino acids.[1] | Sulfur-containing compounds bind strongly to the palladium surface, leading to deactivation. A higher catalyst load can sometimes overcome minor poisoning. For substrates with significant sulfur content, an alternative deprotection strategy is necessary.[1] |
| Poor Catalyst Activity | - Use a fresh batch of high-quality Pd/C.- Consider using a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C) or a 1:1 mixture of Pd/C and Pd(OH)₂/C.[8] | The activity of Pd/C can diminish over time due to oxidation or improper storage. Pearlman's catalyst is often more reactive and can be successful when Pd/C fails.[1] |
| Insufficient Hydrogen | - Increase the hydrogen pressure using a Parr shaker or similar apparatus.- Employ a hydrogen transfer reagent like formic acid, ammonium formate, or 1,4-cyclohexadiene in place of H₂ gas (catalytic transfer hydrogenation).[1][3][5] | A higher concentration of hydrogen on the catalyst surface can accelerate the reaction rate. Transfer hydrogenation can be a safer and equally effective alternative to using hydrogen gas.[5] |
| Poor Solubility | - Change the solvent system. Common solvents include MeOH, EtOH, EtOAc, THF, or mixtures (e.g., THF/MeOH/H₂O). | The starting material and the deprotected product have different polarities. A solvent system that can solubilize both is essential for the reaction to proceed to completion. |
| Steric Hindrance | - Increase reaction temperature (e.g., to 40-50 °C).- Increase hydrogen pressure.- Increase catalyst loading.- Consider alternative, non-catalytic methods such as treatment with strong acids or Lewis acids. | Sterically hindered benzyl ethers may require more forcing conditions to overcome the higher activation energy. If catalytic methods fail, chemical cleavage methods may be more effective.[9] |
Issue 2: Lack of Chemoselectivity
| Protected Group to Preserve | Recommended Deprotection Method for Benzyl Ether | Comments |
| Alkenes, Alkynes, Azides | Oxidative cleavage (e.g., DDQ) or Lewis acid treatment (e.g., BCl₃). | Standard catalytic hydrogenolysis will likely reduce these functional groups.[1] Visible-light-mediated debenzylation with DDQ is compatible with azides, alkenes, and alkynes.[10] |
| Other Benzyl Ethers (for selective deprotection) | Use of substituted benzyl ethers (e.g., p-methoxybenzyl, PMB). | PMB ethers can be selectively cleaved over benzyl ethers using mild oxidants like DDQ.[1][3] |
| Acid-sensitive groups (e.g., Boc, silyl ethers) | Catalytic hydrogenolysis or transfer hydrogenation. | Acid-catalyzed deprotection will likely cleave these groups. BCl₃ with a cation scavenger at low temperatures can sometimes be tolerated.[6] |
| Ester groups | Catalytic hydrogenolysis. | Benzyl esters will also be cleaved under these conditions. If selective benzyl ether cleavage is desired, a non-reductive method is necessary. Nickel boride can selectively cleave benzyl esters in the presence of benzyl ethers.[11] |
Quantitative Data on Deprotection Methods
The following tables summarize typical reaction conditions and yields for various benzyloxy deprotection methods.
Table 1: Catalytic Hydrogenolysis
| Substrate | Catalyst (mol%) | H₂ Source/Pressure | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| N-benzyl dioctylamine | 1% Pd/C + 1% Nb₂O₅/C | H₂ (balloon) | MeOH | RT | 45 min | quant. | [12] |
| Benzyl-protected alcohol | 10% Pd/C (0.1 equiv) | H₂ (atmosphere) | 1:1 EtOH/EtOAc | RT | 72 h | 88 | [13] |
| Benzyl-protected amine | 10% Pd/C (2g for 9.3g SM) | H₂ (50 psi) | MeOH | 40 | 24 h | 100 | [13] |
| Benzyl-protected phenol | 10% Pd/C (10 mol%) | H₂ (balloon) | EtOH | RT | 3 days | quant. | [13] |
Table 2: Alternative Deprotection Methods
| Method | Reagent(s) | Substrate Type | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Lewis Acid | BCl₃ (2 equiv), Pentamethylbenzene (3 equiv) | Aryl benzyl ether | CH₂Cl₂ | -78 | 15 min | 95 | [14] |
| Oxidative | DDQ (1.5 equiv/benzyl) | Benzyl-protected carbohydrate | CH₂Cl₂/H₂O | RT (525 nm light) | <4 h | 84-96 | [10][15] |
| Oxidative (catalytic) | DDQ (0.25 equiv/benzyl), TBN | Benzyl-protected carbohydrate | CH₂Cl₂/H₂O | RT (525 nm light) | <4 h | 84-96 | [10][15] |
| Transfer Hydrogenation | Pd/C, Formic Acid | Benzyl-protected carbohydrate | Not specified | Not specified | Not specified | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis using Pd/C and H₂
-
Preparation: Dissolve the benzyl-protected compound (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate (to a concentration of approximately 0.1 M) in a round-bottom flask.[16]
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon). The typical catalyst loading is 10 mol% relative to the substrate.[16]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the reaction flask.
-
Inerting: Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere.[16]
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the deprotected product.
Protocol 2: General Procedure for Lewis Acid-Mediated Deprotection using BCl₃
-
Preparation: To a stirred solution of the aryl benzyl ether (1.0 equivalent) and pentamethylbenzene (3.0 equivalents) in dry dichloromethane (CH₂Cl₂), cool the mixture to -78 °C using a dry ice/acetone bath.[14][17]
-
Reagent Addition: Add a 1.0 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 equivalents) dropwise over 10 minutes via syringe at -78 °C.[14]
-
Reaction: Stir the mixture at -78 °C and monitor the reaction by TLC. The reaction is typically complete within 15-45 minutes.[17]
-
Quenching: Quench the reaction at -78 °C by the addition of a chloroform/methanol mixture (10:1).[17]
-
Workup and Isolation: Allow the mixture to warm to room temperature. Remove the excess organic solvents under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Protocol 3: General Procedure for Oxidative Deprotection using DDQ with Photoirradiation
-
Preparation: In a suitable flask, dissolve the benzyl ether (100 µmol) in a mixture of dichloromethane (CH₂Cl₂) (5 mL) and water (50 µL).[10][15]
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group for a stoichiometric reaction, or 0.25 equivalents with a co-oxidant like TBN for a catalytic reaction).[10][15]
-
Reaction: Irradiate the reaction mixture with a 525 nm green LED at room temperature.[10][15]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture can be quenched, washed, and the organic layer dried and concentrated. The crude product is then purified, typically by column chromatography.
Visualizations
Caption: Troubleshooting workflow for benzyloxy group deprotection.
Caption: Decision tree for selecting a benzyloxy deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pure.mpg.de [pure.mpg.de]
- 16. benchchem.com [benchchem.com]
- 17. orgsyn.org [orgsyn.org]
preventing byproduct formation in Bazedoxifene synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of Bazedoxifene, with a specific focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts formed during Bazedoxifene synthesis?
A1: The synthesis of Bazedoxifene involves several steps where byproduct formation can occur. The most critical step is the alkylation of the indole precursor, which possesses two primary nucleophilic sites: the indole nitrogen (N1) and the phenolic oxygen. This leads to competition between N-alkylation and O-alkylation.
Common byproducts include:
-
O-Alkylated Isomers: Formed when the alkyl side chain attaches to one of the phenolic oxygen atoms instead of the indole nitrogen. This is a very common issue in Williamson ether synthesis involving phenols.[1][2][3]
-
C3-Alkylated Indoles: While N-alkylation is the target, the C3 position of the indole ring is intrinsically nucleophilic and can compete for the alkylating agent, though this is less common when the C3 position is already substituted (as it is in the Bazedoxifene core).[4]
-
Di-Alkylated Products: Where both the indole nitrogen and a phenolic oxygen are alkylated.
-
Incomplete Debenzylation Products: If benzyl groups are used as protecting groups for the phenol moieties, their incomplete removal during the final hydrogenolysis step can result in impurities.
Q2: How can I selectively favor N-alkylation over O-alkylation of the indole precursor?
A2: Controlling the regioselectivity between N- and O-alkylation is crucial and depends heavily on the reaction conditions. Nitrogen is generally less electronegative and thus a softer, more nucleophilic center than oxygen.[5] Exploiting this difference is key.
Strategies to promote N-alkylation include:
-
Choice of Solvent: Aprotic polar solvents like DMF, DMSO, and THF are known to favor N-alkylation.[6][7] In contrast, protic solvents can solvate the oxygen anion, making it less nucleophilic and sometimes favoring N-alkylation, but the outcome can be system-dependent.
-
Choice of Base: Using a milder base (e.g., K₂CO₃, Cs₂CO₃) is often preferred over strong bases like NaH. Strong bases can fully deprotonate the phenol, creating a highly reactive phenoxide ion that promotes O-alkylation.[2]
-
Leaving Group: Alkylating agents with "soft" leaving groups, such as iodides and bromides, tend to favor reaction at the softer nitrogen center according to Pearson's HSAB (Hard and Soft Acids and Bases) theory.[5]
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like a quaternary ammonium salt (e.g., Bu₄N⁺HSO₄⁻) in a two-phase system (e.g., benzene and 50% aq. NaOH) can significantly improve yields of N-alkylated indoles.[8][9]
Q3: What is the role of protecting groups in preventing Bazedoxifene byproducts?
A3: Protecting groups are essential for masking reactive functional groups to ensure a reaction occurs only at the desired site. In Bazedoxifene synthesis, the phenolic hydroxyl groups are often protected, typically as benzyl ethers.
-
Preventing O-Alkylation: By protecting the hydroxyl groups, the competing O-alkylation side reaction is prevented entirely during the crucial N-alkylation step. This directs the alkylating agent exclusively to the indole nitrogen.
-
Simplifying Purification: This strategy ensures a cleaner reaction, producing primarily the N-alkylated intermediate and simplifying subsequent purification steps.
-
Final Deprotection: The protecting groups (e.g., benzyl groups) are removed in a final step, commonly via catalytic hydrogenation (e.g., Pd/C, H₂), to yield the final Bazedoxifene molecule. Care must be taken in this step to avoid incomplete deprotection or over-reduction of other parts of the molecule.[10]
Troubleshooting Guides
Guide 1: Low Yield in Alkylation Step with Multiple Products
-
Problem: After the alkylation of the indole core, TLC or LC-MS analysis shows multiple spots or peaks with similar molecular weights, and the yield of the desired N-alkylated product is low.
-
Probable Cause: This strongly suggests a lack of regioselectivity, resulting in a mixture of N- and O-alkylated isomers. This occurs when the reaction conditions do not sufficiently differentiate between the nucleophilicity of the indole nitrogen and the phenolic oxygen.[11][12]
-
Solutions:
-
Modify Solvent and Base: Switch to a polar aprotic solvent like DMF or THF and use a milder base such as K₂CO₃ instead of NaH. This combination generally favors N-alkylation.[6]
-
Employ Phase-Transfer Catalysis (PTC): Introduce a PTC agent like tetrabutylammonium bromide (TBAB). This can enhance the nucleophilicity of the indole anion in the organic phase, promoting selective N-alkylation.[8][9]
-
Change Alkylating Agent: If using an alkyl chloride, consider switching to the corresponding alkyl bromide or iodide. The softer leaving group will preferentially react with the softer nitrogen nucleophile.[5]
-
Guide 2: Incomplete Debenzylation in the Final Step
-
Problem: The final product contains impurities corresponding to mono- and di-benzylated Bazedoxifene after the hydrogenolysis step.
-
Probable Cause: The catalytic debenzylation is incomplete. This can be due to catalyst poisoning, insufficient reaction time or hydrogen pressure, or steric hindrance.
-
Solutions:
-
Catalyst Check: Ensure the Palladium on Carbon (Pd/C) catalyst is fresh and active. Catalyst poisoning can occur from sulfur or other contaminants. Increase the catalyst loading if necessary.
-
Optimize Reaction Conditions: Increase the hydrogen pressure and/or the reaction time. Monitor the reaction progress carefully by TLC or LC-MS until all starting material and intermediates are consumed.
-
Use an Alternative Method: If catalytic hydrogenation is problematic, consider alternative debenzylation methods, such as using solid-supported acids in refluxing toluene, although this can be harsh.[13]
-
Quantitative Data on Reaction Conditions
Optimizing the N-alkylation step is critical. The following table summarizes how different reaction parameters can influence the ratio of N- to O-alkylation for indole-like structures.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation (Byproduct) | Rationale |
| Solvent | Polar Aprotic (THF, DMF, CH₂Cl₂)[6][14] | Protic or Nonpolar Solvents | Aprotic solvents solvate the cation but not the anion, increasing anion nucleophilicity. THF has shown high N-selectivity in some indole systems.[6][15] |
| Base | Weaker Inorganic Bases (K₂CO₃, Cs₂CO₃) | Strong Bases (NaH, KH) | Strong bases create a highly reactive, "hard" phenoxide anion, which readily attacks the alkyl halide.[1] |
| Counter-ion | Larger, more polarizable cations (Cs⁺, K⁺) | Smaller cations (Na⁺, Li⁺) | Larger cations associate less tightly with the oxygen anion, making it behave as a softer nucleophile. |
| Alkylating Agent | Soft Leaving Group (R-I, R-Br)[5] | Hard Leaving Group (R-OTs, R-OSO₂Me)[5] | Follows HSAB principle: soft nucleophile (Indole N) reacts faster with soft electrophile (alkyl iodide). |
| Method | Phase-Transfer Catalysis (PTC)[8] | Homogeneous Conditions | PTC facilitates the transfer of the indole anion to the organic phase for a more controlled reaction.[9] |
Experimental Protocols
Protocol 1: Optimized N-Alkylation using Phase-Transfer Catalysis
This protocol is a representative method designed to maximize the yield of the desired N-alkylated product while minimizing O-alkylation.
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the Bazedoxifene precursor (1.0 eq), the alkyl halide (1.1 eq), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻, 0.1 eq).[8]
-
Solvent Addition: Add toluene or benzene as the organic solvent.
-
Base Addition: Add an equal volume of 50% aqueous sodium hydroxide (NaOH) solution.
-
Reaction: Heat the biphasic mixture to 60-70 °C and stir vigorously to ensure efficient mixing between the aqueous and organic phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Separate the organic layer, wash it with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure N-alkylated intermediate.
Protocol 2: Final Debenzylation via Catalytic Hydrogenation
This protocol describes the removal of benzyl protecting groups to yield the final Bazedoxifene product.
-
Dissolution: Dissolve the protected Bazedoxifene precursor (1.0 eq) in a suitable solvent mixture, such as ethanol/ethyl acetate.
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~10% w/w) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive hydrogen pressure (e.g., 50 psi or via a balloon) and stir the mixture vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is complete when all starting material and partially debenzylated intermediates have disappeared.
-
Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude Bazedoxifene free base. Further purification can be achieved by recrystallization or chromatography if needed.
Visualized Workflows and Pathways
Caption: Reaction pathway for N- vs. O-alkylation in Bazedoxifene synthesis.
Caption: Troubleshooting workflow for byproduct formation in Bazedoxifene synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 10. Selective Debenzylation of N-Benzyloxypyrazinones in Flow | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid-supported acids for debenzylation of aryl benzyl ethers. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Catalysts for Fischer Indole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Fischer indole synthesis utilizing alternative catalysts.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis, focusing on alternative catalytic systems.
Low or No Product Yield
Q1: My reaction yield is very low or has failed completely when using an alternative catalyst. What are the likely causes and how can I troubleshoot this?
A1: Low yields or reaction failure can stem from several factors when moving away from traditional catalysts. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Selection: The choice of an alternative catalyst is critical and substrate-dependent.[1]
-
Lewis Acids: While ZnCl₂ is common, other Lewis acids like BF₃·OEt₂, AlCl₃, and FeCl₃ can be effective.[2] For substrates sensitive to strong protic acids, Lewis acids may offer a milder alternative.[3] If one Lewis acid fails, screening others is recommended.[1]
-
Brønsted Acids: Polyphosphoric acid (PPA) and p-toluenesulfonic acid (p-TSA) are strong Brønsted acids that can be effective when weaker acids fail.[4]
-
Solid Acids (e.g., Zeolites, Clays): Ensure the catalyst is properly activated and has the appropriate pore size and acidity for your substrates. Zeolites can offer shape selectivity, which might influence the accessibility of the active sites.[5]
-
Ionic Liquids (ILs): The acidity of the ionic liquid is crucial. SO3H-functionalized ILs have shown good catalytic activity in water.[6]
-
-
Reaction Conditions:
-
Temperature: The Fischer indole synthesis often requires high temperatures to facilitate the key[1][1]-sigmatropic rearrangement.[3] If the reaction is not proceeding, a gradual increase in temperature while monitoring by TLC is advised.
-
Solvent: The choice of solvent can influence catalyst activity and substrate solubility. While high-boiling point aromatic solvents are common, some alternative catalysts work well in greener solvents like water or even under solvent-free conditions.[1][6]
-
-
Substrate Properties:
-
Steric Hindrance: Bulky substituents on the arylhydrazine or the carbonyl compound can hinder the reaction.
-
Electronic Effects: Strong electron-donating groups on the carbonyl-derived portion of the hydrazone can promote a competing N-N bond cleavage, leading to reaction failure.[1][7] In such cases, switching to a Lewis acid catalyst might be beneficial.[7]
-
-
Formation of a Stable Hydrazone: The initial hydrazone may be too stable to tautomerize to the necessary ene-hydrazine intermediate. Microwave irradiation can be an effective technique to promote this step.[3]
Side Product Formation and Regioselectivity Issues
Q2: I am observing multiple spots on my TLC, indicating significant side product formation. How can I improve the selectivity?
A2: Side product formation is a common challenge. Here are some strategies to improve selectivity:
-
Regioselectivity with Unsymmetrical Ketones:
-
The use of unsymmetrical ketones can lead to the formation of two constitutional isomers.
-
Zeolites: The shape-selective nature of zeolites can be exploited to favor the formation of the less sterically hindered indole isomer. The choice of zeolite type can significantly influence the isomer ratio.[5]
-
-
Minimizing Side Reactions:
-
Purification of Hydrazone: Isolating and purifying the hydrazone intermediate before the cyclization step can often lead to a cleaner reaction.
-
Milder Conditions: Using a milder catalyst (e.g., a weaker Lewis acid) or lowering the reaction temperature may suppress side reactions, although this might require longer reaction times.[3]
-
One-Pot Procedures: While convenient, one-pot syntheses can sometimes lead to more side products. A two-step procedure (hydrazone formation followed by cyclization) might be necessary for complex substrates.
-
Catalyst Deactivation and Handling
Q3: I suspect my solid acid catalyst (e.g., zeolite) is deactivated. What are the common causes and can it be regenerated?
A3: Catalyst deactivation is a key consideration for heterogeneous catalysts.
-
Causes of Deactivation:
-
Regeneration:
-
In many cases, solid acid catalysts can be regenerated. A common method for removing coke is calcination (heating to a high temperature in the presence of air or oxygen).[8] However, the specific regeneration protocol depends on the nature of the catalyst and the deactivation mechanism.
-
Data Presentation: Comparison of Alternative Catalysts
The following table summarizes quantitative data for various alternative catalysts used in the Fischer indole synthesis, providing a comparative overview of their performance.
| Catalyst Type | Catalyst | Substrate 1 | Substrate 2 | Conditions | Time | Yield (%) | Reference(s) |
| Lewis Acid | ZnCl₂ | Phenylhydrazine | Cyclohexanone | Acetic Acid, reflux | 2h | 85 | [2] |
| BF₃·OEt₂ | Phenylhydrazine | Acetophenone | Benzene, reflux | 4h | 90 | [2] | |
| AlCl₃ | Phenylhydrazine | Propiophenone | Toluene, reflux | 3h | 82 | [2] | |
| FeCl₃ | Phenylhydrazine | Cyclohexanone | Ethanol, reflux | 5h | 78 | [2] | |
| Brønsted Acid | PPA | Phenylhydrazine | Acetophenone | 100 °C | 15 min | 95 | [4] |
| p-TSA | Phenylhydrazine | Cyclohexanone | Toluene, reflux | 6h | 88 | [4] | |
| Zeolite | H-ZSM-5 | Phenylhydrazine | 3-Hexanone | Xylene, 150 °C | 2 cycles | 93 (9/91 isomer ratio) | |
| H-Mordenite | Phenylhydrazine | 3-Hexanone | Xylene, 150 °C | 2 cycles | 95 (85/15 isomer ratio) | ||
| Ionic Liquid | [(HSO₃-p)₂im][HSO₄] | Phenylhydrazine | Cyclohexanone | Water, 80 °C | 4h | 70 | [9] |
| [bmim][HSO₄] | Phenylhydrazine | Cyclohexanone | Water, 80 °C | 8h | 30 | [9] | |
| Microwave | Eaton's Reagent | Phenylhydrazine | Propiophenone | 170 °C, 150 W | 10 min | 92 | [10] |
| Mechanochemical | Oxalic Acid/DMU | Phenylhydrazine | Propiophenone | Ball mill, 100 min | 100 min | 56 | [11] |
Note: Reaction conditions and substrates vary across different studies, which may affect direct comparability.
Experimental Protocols
This section provides detailed methodologies for key experiments using alternative catalysts.
Protocol 1: Zeolite-Catalyzed Fischer Indole Synthesis (One-Pot Procedure)
This protocol is adapted from the work of Prochazka and Carlson for a one-pot synthesis.
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenylhydrazine (5 mmol), the unsymmetrical ketone (5 mmol), and the acidic zeolite catalyst (e.g., H-ZSM-5 or H-Mordenite, 1.0 g).
-
Solvent Addition: Add a suitable high-boiling point solvent such as xylene (10 mL).
-
Reaction: Heat the mixture to 150 °C with vigorous stirring. For flow-through reactor experiments, a solution of the reactants is passed through a heated column packed with the zeolite.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the zeolite catalyst.
-
Purification: Wash the catalyst with a suitable solvent (e.g., ethyl acetate). Combine the filtrate and washings, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Ionic Liquid-Catalyzed Fischer Indole Synthesis in Water
This protocol is based on the use of SO₃H-functionalized ionic liquids as described by Xu et al.[9]
-
Reactant Mixture: In a flask, dissolve the phenylhydrazine (5 mmol) and the ketone/aldehyde (5 mmol) in water (15 mL).
-
Catalyst Addition: Add the SO₃H-functionalized ionic liquid (e.g., [(HSO₃-p)₂im][HSO₄], 2.5 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for the required time (typically 4-8 hours).
-
Monitoring: Follow the reaction progress by TLC analysis.
-
Work-up: Upon completion, cool the reaction mixture. The indole product, if solid, can often be isolated by simple filtration.
-
Catalyst Recovery: The aqueous filtrate containing the ionic liquid can be treated with a strongly acidic cation exchange resin to regenerate the catalyst for reuse.[6]
Protocol 3: Microwave-Assisted Fischer Indole Synthesis
This protocol is a general procedure based on the significant rate enhancements observed with microwave irradiation.[10]
-
Reactant Mixture: In a 10 mL microwave vial equipped with a magnetic stir bar, combine the phenylhydrazine (1.0 mmol) and the ketone or aldehyde (1.0-1.2 mmol).
-
Catalyst/Solvent Addition: Add the chosen acid catalyst (e.g., Eaton's reagent, 2 mL). For solvent-free conditions, the catalyst is added directly to the neat reactants.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 170 °C) and power (e.g., 150 W) for a short duration (typically 5-15 minutes) with stirring.
-
Work-up: After the reaction, allow the vial to cool to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Purification: Neutralize the solution with a suitable base (e.g., saturated aqueous sodium bicarbonate). The crude product can then be extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatography.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. ijrpr.com [ijrpr.com]
- 11. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Technical Support Center: Reaction Condition Optimization for Higher Purity Indole Derivatives
Welcome to the Technical Support Center for indole derivative synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions for obtaining higher purity indole derivatives. Here you will find answers to frequently asked questions and detailed guides for common synthetic methods.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Fischer Indole Synthesis
-
Palladium-Catalyzed Indole Synthesis
-
Larock Indole Synthesis
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Buchwald-Hartwig Amination
-
Hegedus Indole Synthesis
-
-
Bischler-Möhlau Indole Synthesis
-
-
Purification Strategies
-
Detailed Experimental Protocols
-
Comparative Data Tables
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is giving a low yield and a lot of tar-like byproducts. What are the most likely causes?
A1: Low yields and tar formation in Fischer indole synthesis are common issues that often stem from several factors. The reaction is known to be sensitive to specific parameters.[1] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to undesired side reactions. It is highly recommended to use freshly distilled or recrystallized starting materials.[1]
-
Acid Catalyst Choice and Concentration: Both the type and amount of acid are critical. Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used.[1] The optimal choice depends on your specific substrates. Screening different acids is advisable. Polyphosphoric acid (PPA) is often a very effective catalyst.[1]
-
Reaction Temperature and Time: While elevated temperatures are often necessary, excessively high temperatures or prolonged reaction times can cause decomposition of starting materials and the desired product.[1] Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMSO or acetic acid are frequently used.[1] In some instances, running the reaction neat (without solvent) can be beneficial.[1]
Q2: I am observing multiple spots on my TLC after a palladium-catalyzed indole synthesis. What are the common side products?
A2: The formation of multiple products in palladium-catalyzed reactions can arise from various side reactions. Common culprits include:
-
Homocoupling: Dimerization of the starting materials (e.g., aryl halide or alkyne) can occur, especially at higher temperatures or with less active catalysts.
-
Dehalogenation: The aryl halide starting material can be reduced, leading to the corresponding arene. This is often a problem in Buchwald-Hartwig reactions and can compete with the desired C-N bond formation.[2]
-
Isomerization: In reactions like the Hegedus synthesis, isomerization of the product can occur. For instance, the initial indoline product may isomerize to the corresponding indole.
-
Incomplete reaction: Residual starting materials will also appear as separate spots on the TLC plate.
Q3: How do I choose the right ligand for a Buchwald-Hartwig amination to synthesize an indole?
A3: Ligand choice is critical for a successful Buchwald-Hartwig amination. The optimal ligand depends on the nature of your substrates (aryl halide and amine). For indole synthesis, bulky, electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle.[2][3]
-
For aryl chlorides, which are less reactive, more electron-rich and bulky ligands like BrettPhos are often necessary.[4]
-
For aryl bromides and iodides, a wider range of ligands can be effective, including DavePhos for coupling with indoles.[4]
-
It is often necessary to screen a few different ligands to find the optimal one for your specific reaction.
Q4: My indole derivative is very polar and difficult to purify by standard column chromatography. What are my options?
A4: Purifying polar indole derivatives can be challenging due to their strong interaction with silica gel. Here are some strategies to consider:
-
Reverse-Phase Chromatography: This is often a good alternative for polar compounds.
-
Acid/Base Extraction: If your indole has acidic or basic functionality, you can use acid-base extractions to separate it from neutral impurities. Be cautious, as some indoles are sensitive to strong acids or bases.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective purification method. Careful solvent screening is required to find a system where the product has high solubility at elevated temperatures and low solubility when cold.
-
Specialized Chromatography Techniques: For very polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.
Troubleshooting Guides
Fischer Indole Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Impure starting materials. 2. Incorrect acid catalyst or concentration. 3. Suboptimal temperature (too low or too high). 4. Inappropriate solvent. 5. Reaction not run under an inert atmosphere (for sensitive substrates). | 1. Purify arylhydrazine and carbonyl compounds before use. 2. Screen a variety of Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, PPA). Optimize the catalyst loading. 3. Monitor the reaction by TLC and optimize the temperature. Consider microwave synthesis for faster reactions and potentially higher yields.[1] 4. Test different solvents (e.g., acetic acid, toluene, DMSO) or solvent-free conditions.[1] 5. Run the reaction under a nitrogen or argon atmosphere. |
| Formation of Multiple Products/Isomers | 1. Use of an unsymmetrical ketone leading to regioisomers. 2. Side reactions such as aldol condensation or Friedel-Crafts type reactions. | 1. Modify the ketone structure to favor one regioisomer. Adjusting the acidity of the medium can sometimes influence the regioselectivity. 2. Carefully control reaction temperature and time. A lower temperature may reduce side reactions. |
| Incomplete Conversion | 1. Insufficient acid catalyst. 2. Low reaction temperature. 3. Short reaction time. | 1. Increase the amount of acid catalyst. 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Extend the reaction time, monitoring progress by TLC. |
| Difficulty with Purification | 1. Formation of tarry byproducts. 2. Product is unstable on silica gel. | 1. Optimize reaction conditions to minimize byproduct formation. Consider an initial workup with an extraction to remove some impurities before chromatography. 2. Use a less acidic stationary phase like alumina for chromatography or consider recrystallization. |
Troubleshooting Fischer Indole Synthesis
Caption: A decision-making workflow for troubleshooting common issues in Fischer indole synthesis.
Palladium-Catalyzed Indole Synthesis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Reaction | 1. Inactive palladium catalyst. 2. Poor choice of base or solvent. 3. Unreactive aryl halide (e.g., chloride). | 1. Use a fresh palladium source. Ensure the reaction is run under an inert atmosphere to prevent catalyst deactivation. 2. Screen different bases (e.g., K₂CO₃, Na₂CO₃) and solvents (e.g., DMF, NMP). 3. For aryl chlorides, a more active catalyst system with a bulky phosphine ligand may be required. |
| Low Regioselectivity with Unsymmetrical Alkynes | 1. Similar steric and electronic properties of alkyne substituents. 2. Suboptimal reaction conditions. | 1. Modify one of the alkyne substituents to be significantly larger to direct the insertion. 2. Optimize the palladium catalyst and ligand combination. Different phosphine ligands can influence regioselectivity. |
| Homocoupling of Starting Materials | 1. High reaction temperature. 2. High concentration of reactants. | 1. Lower the reaction temperature. 2. Use a more dilute solution. |
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inappropriate ligand for the given substrates. 2. Incorrect base. 3. Catalyst deactivation. 4. Unreactive aryl halide. | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos).[4] 2. Strong, non-nucleophilic bases are typically required (e.g., NaOtBu, LHMDS). The choice of base can be substrate-dependent.[3] 3. Ensure the reaction is performed under a strict inert atmosphere. 4. For aryl chlorides, a more active catalyst system is generally needed. |
| Formation of Dehalogenated Byproduct | 1. β-hydride elimination from the palladium-amide intermediate.[2] | 1. Use a bulkier phosphine ligand to disfavor this side reaction. 2. Lowering the reaction temperature may also help. |
| Reaction is Sluggish | 1. Sterically hindered substrates. 2. Low catalyst loading. | 1. Increase the reaction temperature or switch to a more active catalyst system. 2. Increase the catalyst and ligand loading. |
Palladium-Catalyzed Synthesis Troubleshooting
Caption: A logical workflow for troubleshooting common palladium-catalyzed indole syntheses.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient reoxidation of Pd(0) to Pd(II). 2. Poor choice of solvent or base. 3. Decomposition of the starting material or product. | 1. Ensure an effective stoichiometric oxidant (e.g., benzoquinone) is used in catalytic versions. 2. Screen different solvents (e.g., THF, acetonitrile) and bases (e.g., triethylamine). 3. Lower the reaction temperature and monitor the reaction closely by TLC. |
| Formation of Isomeric Products | 1. Isomerization of the double bond in the starting material. 2. Isomerization of the indoline product to the indole. | 1. Use a milder base or lower temperature to minimize isomerization. 2. If the indole is the desired product, this may not be an issue. If the indoline is desired, shorter reaction times and lower temperatures may be necessary. |
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Harsh reaction conditions leading to decomposition.[5][6] 2. Unpredictable regioselectivity.[5] | 1. Consider using milder, more modern protocols, such as those employing microwave irradiation or a lithium bromide catalyst.[5][6] 2. The regiochemical outcome can be highly substrate-dependent. It may be necessary to try different substitution patterns on the starting materials. |
| Formation of Complex Mixtures | 1. The reaction can proceed through multiple mechanistic pathways. | 1. Carefully control the reaction temperature and stoichiometry of the reactants. |
Purification Strategies
Q: How can I effectively remove the palladium catalyst from my reaction mixture?
A: Residual palladium can be problematic, especially for pharmaceutical applications. Here are several methods for its removal:
-
Filtration through Celite: Effective for removing insoluble palladium species.[7]
-
Column Chromatography: Standard silica gel chromatography can often separate the product from the palladium catalyst.[7]
-
Activated Carbon Treatment: Stirring the crude product in a solution with activated carbon can adsorb soluble palladium species.[7]
-
Palladium Scavengers: Commercially available solid-supported scavengers (e.g., thiol-functionalized silica) are highly effective at removing soluble palladium.[7]
Detailed Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from a literature procedure.[2]
Step 1: Formation of Acetophenone Phenylhydrazone
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with cold ethanol. The yield of the hydrazone is typically 87-91%.[2]
Step 2: Cyclization to 2-Phenylindole
-
Prepare an intimate mixture of the dried acetophenone phenylhydrazone (1 equivalent) and powdered anhydrous zinc chloride (4-5 equivalents).
-
Heat the mixture in an oil bath at 170°C with vigorous stirring. The mixture should become liquid within 3-4 minutes.
-
Remove the flask from the oil bath and continue stirring for 5 minutes.
-
To the hot mixture, add sand to prevent solidification.
-
After cooling, digest the solid mass with hot water containing a small amount of concentrated HCl.
-
Filter the crude product and recrystallize from ethanol. The typical yield is 72-80%.[2]
Protocol 2: Larock Indole Synthesis of a 2,3-Disubstituted Indole
This is a general protocol for the Larock indole synthesis.[8]
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 2-iodoaniline (1.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) and add them to the reaction flask.
-
Add anhydrous DMF (5-10 mL) to the flask, followed by the disubstituted alkyne (1.2-2.0 mmol).
-
Stir the reaction mixture at 100°C for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for N-Arylindole Synthesis
This protocol is a general procedure for the N-arylation of indoles.
-
To a dry Schlenk tube, add the indole (1.2 mmol), aryl halide (1.0 mmol), and a strong base such as sodium tert-butoxide (1.4 mmol).
-
Add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add dry, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture at 80-110°C until the starting material is consumed as monitored by TLC or GC/MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Comparative Data Tables
Table 1: Comparison of Catalysts for Fischer Indole Synthesis of 2,3,3-trimethyl-3H-indole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | Ethanol | Reflux | 24 | 85 |
| Propanoic Acid | Ethanol | Reflux | 24 | 88 |
| Citric Acid | Ethanol | Reflux | 24 | 92 |
| HCl | Ethanol | Reflux | 24 | 75 |
| H₂SO₄ | Ethanol | Reflux | 24 | 72 |
| Data adapted from a study on the synthesis of 3H-indoles.[9] |
Table 2: Comparison of Conditions for the Bischler-Möhlau Synthesis of 2-Arylindoles
| Conditions | Yield (%) | Purity | Reference |
| Traditional (High Temp, Neat) | Often low and variable | Variable | [5][10] |
| Microwave Irradiation | 71-86 | High | [11] |
| Lithium Bromide Catalyst | Milder conditions, improved yields | Good | [6] |
| Qualitative comparison based on literature descriptions. |
Table 3: Ligand Effects in Buchwald-Hartwig Amination for N-Arylation of Indole
| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 85 |
| BINAP | NaOtBu | Toluene | 100 | 90 |
| XPhos | K₃PO₄ | t-BuOH | 110 | 95 |
| DavePhos | NaOtBu | Dioxane | 100 | 92 |
| Representative data compiled from various sources demonstrating general trends.[3][4] |
General Workflow for Indole Synthesis Optimization
Caption: A general experimental workflow for the synthesis and optimization of indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. benchchem.com [benchchem.com]
- 8. Hegedus indole synthesis - Wikiwand [wikiwand.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Resolving Incomplete Cyclization in Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to incomplete cyclization during indole synthesis.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes?
A1: Low yields in Fischer indole synthesis can be attributed to several factors. The reaction is notably sensitive to the electronic and steric properties of the substrates and the reaction conditions.[1][2] Key causes include:
-
Substrate Electronic Effects: Electron-donating groups on the carbonyl component can lead to undesired side reactions by stabilizing an iminylcarbocation intermediate, which is formed through heterolytic N-N bond cleavage. This competes with the desired[3][3]-sigmatropic rearrangement essential for indole formation.[4][5]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can impede the crucial cyclization step.[2]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. The optimal acid catalyst is often substrate-dependent and may require empirical determination.[1][6]
-
Low Reaction Temperature: The[3][3]-sigmatropic rearrangement often has a significant activation energy and may necessitate higher temperatures to proceed efficiently.[1][2]
-
Unstable Hydrazone: In some cases, the hydrazone intermediate may be unstable or prone to decomposition under the reaction conditions.
Q2: I am observing significant amounts of aniline and other byproducts in my Fischer indole synthesis. What is happening?
A2: The presence of aniline is a strong indicator of a competing reaction pathway involving the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[4][5] This is particularly common when the carbonyl substrate has strong electron-donating groups, which stabilize the resulting iminylcarbocation.[4][5] This cleavage pathway effectively prevents the desired[3][3]-sigmatropic rearrangement and subsequent cyclization from occurring, leading to the formation of aniline and other degradation products.[4][5]
Q3: My Madelung synthesis is not proceeding to completion. What are the likely reasons?
A3: The Madelung synthesis, which involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures, can be challenging.[7] Common reasons for incomplete cyclization include:
-
Insufficiently Strong Base: This reaction requires a very strong base to deprotonate both the amide nitrogen and the benzylic position of the ortho-alkyl group.[7]
-
Inadequate Temperature: Traditional Madelung synthesis often requires very high temperatures (200–400 °C) to overcome the activation energy of the cyclization.[7]
-
Substituent Effects: Electron-withdrawing groups on the aromatic ring of the N-phenylamide can hinder the reaction, while electron-donating groups tend to improve yields.[7]
-
Steric Hindrance: Bulky substituents near the reaction centers can impede the intramolecular cyclization.
Q4: The Bischler-Möhlau synthesis is giving me a complex mixture of products and a low yield of the desired indole. How can I troubleshoot this?
A4: The Bischler-Möhlau synthesis, which forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline, is known for sometimes producing unpredictable results and low yields under harsh conditions.[8][9] Key issues include:
-
Formation of Regioisomers: Depending on the reaction pathway, both 2-aryl and 3-aryl indoles can be formed. The regiochemical outcome is highly substrate-dependent.[9]
-
Harsh Reaction Conditions: The classical version of this reaction often requires high temperatures, which can lead to side reactions and decomposition.[8][10]
-
Complex Reaction Mechanism: The mechanism is intricate and can involve multiple competing pathways, including the formation of imine and epoxide intermediates.[9][11]
Troubleshooting Guides
Fischer Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Inactive or insufficient acid catalyst. | Use a fresh, anhydrous catalyst. Consider switching to a stronger acid (e.g., from ZnCl₂ to polyphosphoric acid).[2] |
| Low reaction temperature. | Gradually increase the reaction temperature and monitor the reaction progress by TLC.[1][2] | |
| Electron-donating groups on the carbonyl substrate promoting N-N bond cleavage. | Consider an alternative indole synthesis method such as the Bischler-Möhlau or Madelung synthesis.[4][5] | |
| Multiple Unidentified Spots on TLC | Side reactions such as aldol condensation or Friedel-Crafts alkylation. | Adjust the stoichiometry or the order of reagent addition. Purifying the hydrazone intermediate before cyclization can often lead to a cleaner reaction.[2] |
| Product decomposition. | Use milder reaction conditions (e.g., a Lewis acid instead of a strong Brønsted acid) and a lower reaction temperature.[2] | |
| Incomplete Consumption of Starting Material | Stable hydrazone intermediate. | The hydrazone may be too stable to tautomerize to the required ene-hydrazine. Consider using microwave irradiation to promote the reaction.[12] |
| Reversible reaction. | Ensure removal of byproducts, such as water, to drive the equilibrium towards product formation. |
The choice of acid catalyst can significantly influence the yield and regioselectivity of the Fischer indole synthesis, especially with unsymmetrical ketones.[13]
| Acid Catalyst | Concentration | Typical Substrates | Observations |
| **Zinc Chloride (ZnCl₂) ** | Stoichiometric | General purpose | A common and effective Lewis acid catalyst.[12] |
| Polyphosphoric Acid (PPA) | Solvent/Catalyst | Substrates requiring strong acid | Can give high yields but may require high temperatures.[1][12] |
| Sulfuric Acid (H₂SO₄) | Catalytic to excess | Varies with substrate | The concentration can affect the ratio of isomeric products.[13] |
| Hydrochloric Acid (HCl) | Catalytic | Varies with substrate | A common Brønsted acid catalyst.[14] |
| Boric Acid (B(OH)₃) | Catalytic | Sensitive substrates | A milder Lewis acid option. |
Madelung Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Yield | Insufficiently strong base. | Use a stronger base such as sodium or potassium alkoxide, n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA).[7] |
| Inadequate reaction temperature. | Ensure the reaction is heated to the required temperature (often >200 °C for traditional methods). For milder conditions, consider the Madelung-Houlihan variation using n-BuLi or LDA at lower temperatures (-20 to 25 °C).[7] | |
| Presence of electron-withdrawing groups on the aromatic ring. | These groups disfavor the reaction. Consider an alternative synthetic route if yields remain low.[7] | |
| Formation of Side Products | Intermolecular reactions. | Run the reaction at a higher dilution to favor intramolecular cyclization. |
| Decomposition of starting material or product. | If using very high temperatures, consider a modified procedure with a stronger base at a lower temperature.[7] |
Recent advancements have focused on developing milder conditions for the Madelung synthesis. One such approach involves a copper-catalyzed amidation followed by cyclization.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Toluene | 110 | Mixture of amidated and cyclized product |
| 2 | Dioxane | 110 | 29 |
| 3 | DMF | 110 | 75 |
| Data adapted from a study on the synthesis of cyanoindoles via a Madelung-type reaction.[15] |
Bischler-Möhlau Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Harsh reaction conditions leading to decomposition. | Employ milder, modern protocols, such as using microwave irradiation or a lithium bromide catalyst.[8][10] |
| Unpredictable regioselectivity. | The formation of 2-aryl vs. 3-aryl indoles is substrate-dependent. Carefully analyze the product mixture to identify the major regioisomer. Modifications to the reaction conditions may influence the outcome.[9] | |
| Complex Product Mixture | Multiple competing reaction pathways. | Simplify the reaction by using a one-pot, solvent-free microwave-assisted protocol, which can lead to cleaner reactions and improved yields.[3][16] |
| Incomplete Reaction | Insufficient heating or reaction time. | For traditional methods, ensure adequate heating and reaction time. For microwave-assisted synthesis, optimize the irradiation time and power.[3] |
Microwave-assisted organic synthesis (MAOS) has been shown to significantly improve the yields and reduce reaction times for the Bischler-Möhlau synthesis.
| Substituent on Aniline | Yield (%) |
| H | 75 |
| 4-Me | 72 |
| 4-OMe | 70 |
| 4-Cl | 65 |
| Data represents yields from a one-pot, solvent-free microwave-assisted synthesis of 2-arylindoles.[16] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine using polyphosphoric acid.[1]
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ice
Procedure:
-
Hydrazone Formation (can be a one-pot reaction):
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.[1]
-
Cool the reaction mixture in an ice bath to precipitate the phenylhydrazone.
-
Filter the solid and wash with cold ethanol.
-
-
Cyclization:
-
In a separate flask, heat polyphosphoric acid (PPA) to 100°C.
-
Carefully add the dried phenylhydrazone in small portions to the hot PPA with vigorous stirring.
-
After the addition is complete, continue heating and stirring the mixture at 100°C for 10-15 minutes.
-
Pour the hot reaction mixture onto crushed ice.
-
The solid product will precipitate. Filter the solid and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
-
Troubleshooting Tips:
-
If the yield is low, ensure the phenylhydrazine is fresh and the PPA is of good quality.
-
If the reaction is sluggish, the temperature of the PPA can be increased slightly, but be cautious of decomposition.
-
For substrates sensitive to strong acids, consider using a Lewis acid like ZnCl₂ in a high-boiling solvent.
Protocol 2: Microwave-Assisted Bischler-Möhlau Synthesis of 2-Arylindoles
This is a one-pot, solvent-free protocol for the synthesis of 2-arylindoles.[3][16]
Materials:
-
Substituted aniline
-
Phenacyl bromide
-
Dimethylformamide (DMF)
Procedure:
-
Reactant Preparation: In an open microwave-safe vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Initial Reaction: Stir the mixture at room temperature for 3 hours.
-
Microwave Irradiation: Add 3 drops of DMF to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[3]
-
Work-up: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Tips:
-
If the reaction does not go to completion, the microwave irradiation time can be increased in small increments.
-
The amount of DMF can be optimized; it acts as a high-dielectric solvent to absorb microwave energy.
-
Ensure the aniline is in excess to act as both a reactant and a base.
Protocol 3: Modified Madelung Synthesis of 3-Cyano-1,2-disubstituted Indoles
This is a one-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-cyanoindoles.[17]
Materials:
-
Substituted N-(o-tolyl)benzamide
-
N-Bromosuccinimide (NBS)
-
Potassium cyanide (KCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBN)
-
Dimethyl sulfoxide (DMSO)
-
Carbon tetrachloride (CCl₄)
-
230W halogen lamp
Procedure:
-
Bromination of Starting Material:
-
In a round-bottom flask, dissolve the N-(o-tolyl)benzamide (1 equiv) and NBS (1 equiv) in dry CCl₄.
-
Irradiate the solution with a 230W halogen lamp to initiate radical bromination. The reaction mixture should begin to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the succinimide. Concentrate the filtrate in vacuo to obtain the crude benzyl bromide.
-
-
Cyanation and Cyclization:
-
In a screw-cap vial, charge the crude benzyl bromide (0.5 mmol), KCN (2 mmol, 4 equiv), and DMSO (1 mL).
-
Transfer the vial to a preheated oil bath at 100°C and stir for 12 hours.
-
Add DBN (1.5 mmol, 3 equiv) to the reaction mixture and continue stirring for another 12 hours at 100°C.[17]
-
Pour the reaction mixture into water and extract three times with dichloromethane.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
-
Troubleshooting Tips:
-
The radical bromination step is light-sensitive and should be conducted with appropriate shielding (e.g., wrapped in aluminum foil).
-
The use of DBN is crucial for the cyclization of sterically hindered substrates. For less hindered substrates, the reaction may proceed, albeit at a lower yield, in the absence of DBN.[17]
-
Ensure all reagents and solvents are anhydrous, especially for the bromination step.
Visualizations
Experimental Workflow: Troubleshooting Low Yield in Fischer Indole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparing Fischer indole synthesis with other indole synthesis methods
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds. Consequently, a variety of synthetic methods have been developed to construct this privileged heterocycle. This guide provides a detailed comparison of the classical Fischer indole synthesis with other prominent methods, including the Reissert, Bischler-Möhlau, Madelung, and Nenitzescu syntheses. The comparison focuses on reaction mechanisms, substrate scope, reaction conditions, and yields, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal synthetic route.
Introduction to Indole Synthesis
The indole ring system is an aromatic heterocyclic compound consisting of a benzene ring fused to a pyrrole ring. Its derivatives are widespread in nature, from the amino acid tryptophan to the neurotransmitter serotonin and the anti-inflammatory drug indomethacin. The development of efficient and versatile methods for indole synthesis has been a long-standing goal in organic chemistry, with each method offering distinct advantages and limitations.
The Fischer Indole Synthesis: A Century-Old Workhorse
First reported by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most widely used methods for preparing indoles.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][3]
Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then tautomerizes to an enamine. A key[4][4]-sigmatropic rearrangement followed by the elimination of ammonia leads to the formation of the aromatic indole ring.[1][5]
Advantages:
-
Readily available starting materials.[6]
-
Broad substrate scope, allowing for the synthesis of a wide variety of substituted indoles.
-
The reaction can often be performed as a one-pot synthesis without the need to isolate the intermediate hydrazone.[2][3]
Limitations:
-
The reaction often requires harsh acidic conditions and high temperatures.[6][7]
-
The synthesis of the parent, unsubstituted indole from acetaldehyde is not feasible.[3][6]
-
Unsymmetrical ketones can lead to mixtures of regioisomeric products.[2]
-
Certain functional groups may not be stable under the reaction conditions.[6]
Alternative Indole Synthesis Methods
Several other named reactions provide alternative pathways to the indole nucleus, each with its own unique characteristics.
Reissert Indole Synthesis
The Reissert indole synthesis offers a route to indoles starting from o-nitrotoluene and diethyl oxalate.[8][9]
Mechanism: The synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated to the desired indole.[8][9]
Key Features:
-
Starts from readily available nitroaromatic compounds.[10]
-
Provides a route to indole-2-carboxylic acids, which are valuable intermediates.[8]
-
The reduction step can be achieved with various reagents, including zinc in acetic acid, ferrous sulfate, or catalytic hydrogenation.[11][12]
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a method for preparing 2-arylindoles from an α-bromoacetophenone and an excess of aniline.[13]
Mechanism: The reaction proceeds through the initial formation of an α-anilinoacetophenone intermediate. This intermediate then reacts with a second molecule of aniline, followed by a cyclization and aromatization sequence to furnish the 2-arylindole.[13][14]
Key Features:
-
Specifically designed for the synthesis of 2-arylindoles.
-
The reaction conditions are typically harsh, often requiring high temperatures.[13][14]
-
Recent modifications have been developed using microwave irradiation or catalysts like lithium bromide to achieve milder conditions.[13][14]
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[15]
Mechanism: The reaction is initiated by the deprotonation of both the amide nitrogen and the benzylic carbon of the o-methyl group. The resulting carbanion then attacks the amide carbonyl, leading to a cyclized intermediate that, after dehydration, forms the indole ring.[15][16]
Key Features:
-
Utilizes N-acyl-o-toluidines as starting materials.
-
Requires very strong bases (e.g., sodium or potassium alkoxides) and high temperatures (200-400 °C).[15]
-
Modern modifications have been developed to improve the reaction conditions.[17][18]
Nenitzescu Indole Synthesis
The Nenitzescu indole synthesis is a powerful method for the preparation of 5-hydroxyindoles from 1,4-benzoquinones and β-enaminones.[19][20]
Mechanism: The reaction begins with a Michael addition of the enamine to the benzoquinone. The resulting hydroquinone intermediate is then oxidized, followed by an intramolecular cyclization and dehydration to yield the 5-hydroxyindole.[4][19]
Key Features:
-
A direct method for the synthesis of 5-hydroxyindoles, which are important precursors for many biologically active molecules, including serotonin.[19][21]
-
The reaction generally proceeds under mild conditions.[22]
-
The substrate scope is broad, allowing for various substituents on both the benzoquinone and the enamine.[19]
Comparative Data
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Scope & Limitations |
| Fischer | Arylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), Heat | Variable (5-97%)[5][23] | Broad scope, but sensitive to sterics and electronics. Fails with acetaldehyde.[3][6] |
| Reissert | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), then reducing agent (e.g., Zn/AcOH) | Moderate to Good | Good for indole-2-carboxylic acids. Limited by availability of substituted o-nitrotoluenes.[8][9] |
| Bischler-Möhlau | α-Bromoacetophenone, Aniline | Excess aniline, Heat | Often low to moderate[13] | Primarily for 2-arylindoles. Harsh conditions.[13][14] |
| Madelung | N-Acyl-o-toluidine | Strong base (e.g., NaOEt, t-BuOK), High heat | Variable | Requires high temperatures and strong bases. Modern variations offer milder conditions.[15] |
| Nenitzescu | 1,4-Benzoquinone, β-Enaminone | Often proceeds without a catalyst, or with acid/base catalysis | Good to Excellent[23][24] | Excellent for 5-hydroxyindoles. Limited to this substitution pattern.[21] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis
A mixture of the arylhydrazine hydrochloride (1.0 equiv) and the carbonyl compound (1.0-1.2 equiv) in a suitable solvent (e.g., acetic acid, ethanol, or toluene) is treated with an acid catalyst (e.g., H₂SO₄, HCl, ZnCl₂, or PPA). The reaction mixture is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC). After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with a base (e.g., NaOH or NaHCO₃). The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[25]
General Procedure for Reissert Indole Synthesis
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) is added a mixture of o-nitrotoluene (1.0 equiv) and diethyl oxalate (1.1 equiv) at a controlled temperature. The reaction mixture is stirred for several hours, after which the resulting precipitate is filtered, washed, and then hydrolyzed with acid to give the o-nitrophenylpyruvic acid. This intermediate is then subjected to reductive cyclization using a reducing agent such as zinc dust in glacial acetic acid. The mixture is heated, and after the reaction is complete, the product, indole-2-carboxylic acid, is isolated by filtration and can be further purified by recrystallization. Decarboxylation can be achieved by heating the indole-2-carboxylic acid above its melting point.[8][9]
General Procedure for Nenitzescu Indole Synthesis
A solution of 1,4-benzoquinone (1.0 equiv) in a suitable solvent such as acetone, chloroform, or acetic acid is prepared in a round-bottom flask.[4] To this solution, the β-aminocrotonic ester (1.0-1.2 equiv) is added, and the mixture is stirred at room temperature or heated to reflux for a period of 2 to 24 hours.[4] The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 5-hydroxyindole derivative.[4]
Visualizing the Pathways
Caption: The reaction pathway of the Fischer indole synthesis.
Caption: The reaction pathway of the Reissert indole synthesis.
Caption: The reaction pathway of the Nenitzescu indole synthesis.
Conclusion
The Fischer indole synthesis remains a highly versatile and widely practiced method for the construction of the indole nucleus. However, for specific applications, alternative methods such as the Reissert, Bischler-Möhlau, Madelung, and Nenitzescu syntheses offer significant advantages. The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. This guide provides a framework for researchers to make an informed decision based on a comparative analysis of these classical and powerful indole synthesis methodologies.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer Indole Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 3. testbook.com [testbook.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. Reissert_indole_synthesis [chemeurope.com]
- 10. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 15. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 16. Madelung synthesis of indole [quimicaorganica.org]
- 17. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 20. synarchive.com [synarchive.com]
- 21. researchgate.net [researchgate.net]
- 22. profiles.foxchase.org [profiles.foxchase.org]
- 23. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 24. revistadechimie.ro [revistadechimie.ro]
- 25. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unambiguous Structure Verification: A Comparative Guide to the Crystallographic Validation of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of single-crystal X-ray crystallography for the definitive structural validation of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, alongside alternative spectroscopic techniques.
While methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial data regarding connectivity and molecular weight, single-crystal X-ray crystallography remains the gold standard for elucidating the exact spatial arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry, which are critical for understanding a compound's biological activity and for structure-based drug design.
This guide will delve into the experimental protocols for these techniques and present a quantitative comparison of the data they provide, using the validation of the intricate indole derivative, this compound, as a focal point.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique for structure elucidation depends on the specific information required and the nature of the sample. While NMR and MS are indispensable for routine characterization, X-ray crystallography offers an unparalleled level of detail for crystalline compounds.
| Parameter | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Resolution Mass Spectrometry (HRMS) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing | Connectivity of atoms (through-bond correlations), relative stereochemistry (through-space correlations), solution-state conformation | Exact molecular weight, elemental composition, fragmentation patterns for substructure identification |
| Sample Requirements | Single, well-ordered crystal (typically 0.1-0.5 mm) | Soluble sample (typically >1 mg) in a suitable deuterated solvent | Small sample amount (µg to ng), soluble or directly infused |
| Resolution/Precision | High resolution (typically < 1 Å), high precision for bond lengths (±0.005 Å) and angles (±0.5°) | Chemical shift resolution dependent on magnetic field strength; coupling constants provide dihedral angle information | High mass accuracy (typically < 5 ppm) and high resolving power (>10,000) |
| Key Quantitative Data | Unit cell dimensions, space group, R-factor (goodness of fit, typically < 5%), bond lengths and angles | Chemical shifts (δ, ppm), coupling constants (J, Hz), Nuclear Overhauser Effect (NOE) enhancements | Accurate m/z ratio, isotopic distribution pattern, fragmentation ions |
| Limitations | Requires a suitable single crystal, which can be challenging to grow; structure is in the solid state | Provides an average structure in solution; can be complex for large molecules; does not directly provide bond lengths | Does not provide 3D structural information; isomers can be difficult to distinguish without fragmentation |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are standardized protocols for the key experiments discussed.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal is mounted on a goniometer head using a cryoprotectant to prevent ice formation during data collection at low temperatures (e.g., 100 K).
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas on the diffractometer. X-rays (commonly Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.7107 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[1]
-
Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The initial crystal structure is determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to improve the atomic positions, and thermal parameters. The quality of the final structure is assessed by the R-factor, with a value below 5% indicating a good fit.[2]
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and calibrated. The chemical shifts, coupling constants, and correlations from the 2D spectra are analyzed to determine the connectivity of the atoms in the molecule.
High-Resolution Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample solution is introduced into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography). The molecule is ionized (e.g., using electrospray ionization - ESI), and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and obtain structural information.
-
Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition. The fragmentation pattern is analyzed to identify characteristic substructures within the molecule.
Visualizing the Workflow
The process of validating a chemical structure involves a logical sequence of experiments and data analysis. The following diagrams illustrate the typical workflows.
The following diagram details the key steps within the single-crystal X-ray crystallography process.
References
A Comparative Guide to the Spectroscopic Data of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Characterizing substituted indoles is a critical step in drug discovery and development. This guide provides a comparative overview of key spectroscopic data for indole and its derivatives, supported by detailed experimental protocols for data acquisition.
Spectroscopic Data Comparison
Table 1: ¹H NMR Chemical Shifts (δ, ppm)
Chemical shifts are referenced to TMS and can vary slightly based on solvent and concentration. Data is compiled from various sources.[1][2][3][4][5]
| Compound | N-H | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | Other Protons |
| Indole | ~8.10 (br s) | ~7.25 (t) | ~6.52 (t) | ~7.65 (d) | ~7.12 (t) | ~7.18 (t) | ~7.55 (d) | - |
| 3-Methylindole | ~7.80 (br s) | ~6.99 (s) | - | ~7.55 (d) | ~7.05 (t) | ~7.17 (t) | ~7.31 (d) | 2.35 (s, 3H, CH₃) |
| 5-Bromoindole | ~8.20 (br s) | ~7.30 (m) | ~6.50 (t) | ~7.73 (d) | - | ~7.29 (dd) | ~7.22 (d) | - |
| 5-Methoxyindole | ~7.79 (br s) | ~7.15 (t) | ~6.40 (t) | ~7.25 (d) | - | ~6.87 (dd) | ~7.03 (d) | 3.90 (s, 3H, OCH₃) |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm)
Data compiled from various sources.[1][2][5][6]
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Other Carbons |
| Indole | 124.7 | 102.2 | 128.1 | 120.8 | 122.1 | 119.8 | 111.4 | 135.8 | - |
| 3-Methylindole | 122.0 | 111.8 | 128.4 | 119.3 | 121.8 | 119.0 | 111.1 | 136.4 | 9.8 (CH₃) |
| 5-Bromoindole | 126.5 | 102.5 | 129.9 | 123.5 | 112.8 | 124.5 | 112.9 | 134.5 | - |
| 5-Methoxyindole | 125.1 | 102.3 | 129.0 | 111.8 | 154.1 | 112.4 | 102.8 | 131.0 | 55.9 (OCH₃) |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
Data represents characteristic stretching and bending vibrations.[7][8][9]
| Compound | N-H Stretch | Aromatic C-H Stretch | C=C Stretch (Aromatic) | C-H Bend (out-of-plane) | Other Key Bands |
| Indole | ~3400 (sharp) | ~3100-3000 | ~1616, 1577, 1456 | ~744 | - |
| 3-Methylindole | ~3410 | ~3100-3000 | ~1615, 1460 | ~740 | ~1340 (C-H bend, CH₃) |
| 5-Bromoindole | ~3415 | ~3100-3000 | ~1600, 1450 | ~800 | ~600 (C-Br stretch) |
| 5-Methoxyindole | ~3400 | ~3100-3000 | ~1620, 1490 | ~800 | ~1220 (C-O stretch) |
Table 4: Mass Spectrometry - Electron Impact (EI) Fragmentation (m/z)
EI is a hard ionization technique that causes significant fragmentation.[10][11][12]
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) and Proposed Identity |
| Indole | 117 | 116 ([M-H]⁺), 90 ([M-HCN]⁺), 89 ([M-H₂CN]⁺) |
| 3-Methylindole | 131 | 130 ([M-H]⁺, base peak, azaazulenium ion), 115 ([M-CH₃]⁺), 103 ([M-HCN-H]⁺) |
| 5-Bromoindole | 195/197 | 116 ([M-Br]⁺), 90/89 (loss of Br and HCN/H₂CN) |
| 5-Methoxyindole | 147 | 132 ([M-CH₃]⁺, base peak), 104 ([M-CH₃-CO]⁺), 78 |
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized or isolated substituted indole.
Inhibition of a Kinase Signaling Pathway
Many substituted indoles function as kinase inhibitors. This diagram shows a simplified signaling pathway where an indole derivative blocks the action of a protein kinase, preventing the phosphorylation of a downstream substrate and subsequent cellular response.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for obtaining ¹H and ¹³C NMR spectra of indole derivatives.
-
Sample Preparation : Weigh approximately 2-5 mg of the indole sample for ¹H NMR or 15-20 mg for ¹³C NMR.[13]
-
Dissolution : Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[13] Ensure the chosen solvent does not have peaks that overlap with key analyte signals.
-
Transfer : Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. A small plug of cotton wool in the pipette can be used to filter out any particulate matter.[13] The solvent height in the tube should be approximately 4-5 cm.
-
Data Acquisition : Place the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.[13] Insert the sample into the magnet.
-
Spectrometer Setup : Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Run Experiment : Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.[14] For complex structures, 2D experiments like COSY or HSQC can be performed to aid in assignments.[14]
-
Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: KBr Pellet Method
This method is suitable for solid indole samples.
-
Sample and KBr Preparation : Gently grind 1-2 mg of the solid indole sample into a fine powder using an agate mortar and pestle.[15][16] In the same mortar, add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).[15]
-
Mixing : Thoroughly mix the sample and KBr by grinding them together for a minute to ensure a homogenous mixture.[16] Work quickly to minimize moisture absorption by the hygroscopic KBr.[15][17]
-
Pellet Pressing : Transfer the powder mixture into a pellet die. Assemble the die and place it in a hydraulic press.
-
Compression : Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[16][18]
-
Data Acquisition : Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Measurement : Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS): Electron Impact (EI) Method
EI-MS is a classic technique for the structural analysis of volatile, thermally stable organic compounds.
-
Sample Introduction : Introduce a small amount of the sample (sub-microgram) into the instrument, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for mixtures or volatile liquids.[19]
-
Volatilization : The sample is heated under high vacuum to produce gaseous molecules.[20]
-
Ionization : The gaseous molecules enter the ion source where they are bombarded by a high-energy electron beam (typically 70 eV).[21][22] This impact removes an electron from the molecule, creating a positively charged radical molecular ion (M⁺).[21]
-
Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.[22]
-
Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[19]
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z.[19]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. rsc.org [rsc.org]
- 3. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. rsc.org [rsc.org]
- 6. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. shimadzu.com [shimadzu.com]
- 16. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 17. pelletpressdiesets.com [pelletpressdiesets.com]
- 18. youtube.com [youtube.com]
- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. bitesizebio.com [bitesizebio.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Electron Ionization - Creative Proteomics [creative-proteomics.com]
biological activity of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole vs. other SERM precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of various indole-based precursors for Selective Estrogen Receptor Modulators (SERMs). While direct experimental data for 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole is not extensively available in the public domain, this document leverages published data on structurally related indole derivatives to offer a valuable comparison for researchers in the field of estrogen receptor (ER) targeted drug discovery. The focus is on key in vitro assays that are fundamental in the preclinical evaluation of potential SERMs.
Introduction to Indole-Based SERMs
The indole scaffold has emerged as a privileged structure in the design of SERMs, which are compounds that exhibit tissue-selective estrogenic or antiestrogenic effects.[1][2] These molecules can interact with estrogen receptors (ERα and ERβ), leading to conformational changes that recruit different co-regulatory proteins, ultimately resulting in tissue-specific gene regulation.[2] This selective activity allows for beneficial estrogenic effects in some tissues (e.g., bone) while antagonizing estrogen's proliferative effects in others (e.g., breast and uterus).[2] Prominent examples of indole-based SERMs include bazedoxifene, which underscores the therapeutic potential of this chemical class.[3] The precursor molecule, this compound, serves as a key intermediate in the synthesis of bazedoxifene.[4]
Comparative Biological Activity of Indole-Based SERM Precursors
To provide a comparative perspective, this section summarizes the reported biological activities of various indole-based SERM precursors from the scientific literature. The data is presented in tabular format to facilitate a clear comparison of their performance in key preclinical assays.
Estrogen Receptor Binding Affinity
The initial and critical step in SERM activity is binding to the estrogen receptor. The relative binding affinity (RBA) is a measure of how strongly a compound binds to the ER compared to the natural ligand, 17β-estradiol (E2).
Table 1: Estrogen Receptor Alpha (ERα) Binding Affinity of Selected Indole-Based SERM Precursors
| Compound | Relative Binding Affinity (RBA) (%) vs. Estradiol (E2=100%) | Reference |
| 2-Phenylindole (Basic Scaffold) | Varies with substitution (See specific examples) | [5] |
| N-Benzyl-2-phenylindole | 27 | [6] |
| N-Alkyl-2-phenylindole | 41 | [6] |
| Indole-based biomimetic analog (YMA-005) | IC50 = 1.76 nM (ER-α ELISA assay) | [1] |
| Indole-based biomimetic analog (YMA-006) | IC50 = 204.75 nM (ER-α ELISA assay) | [1] |
| Bazedoxifene | High Affinity (for reference) | [2] |
Note: Direct RBA data for this compound is not publicly available. The table presents data for structurally related compounds to provide a general understanding of the ER binding potential of the indole scaffold.
In Vitro Antiproliferative Activity in MCF-7 Breast Cancer Cells
A key characteristic of a SERM for breast cancer therapy is its ability to inhibit the proliferation of estrogen-dependent breast cancer cells, such as the MCF-7 cell line. This is typically quantified by the half-maximal inhibitory concentration (IC50).
Table 2: Antiproliferative Activity of Selected Indole-Based SERM Precursors in MCF-7 Cells
| Compound | IC50 (µM) | Reference |
| Indole-based biomimetic analogs | 28.23 - 57.13 | [1] |
| Novel Indole-based Sulfonylhydrazone (3b) | 4.0 | [7] |
| Indole-aryl amide derivative (5) | >10 | [8] |
| Bis(indolyl)-tetrazine derivatives (5a-l) | 7.57 - 22.52 | [3] |
| Tamoxifen (for reference) | Varies (typically low µM) | [2] |
Note: The antiproliferative activity of this compound in MCF-7 cells has not been reported in the reviewed literature.
Signaling Pathways and Experimental Workflows
The biological effects of SERMs are mediated through their interaction with estrogen receptors and the subsequent modulation of downstream signaling pathways. The following diagrams illustrate the generalized signaling pathway of estrogen and SERMs, and a typical workflow for evaluating the biological activity of SERM precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel bis(indolyl)-tetrazine derivatives as anti-breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Tethered Indoles as Functionalizable Ligands for the Estrogen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Comparative Analysis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole and a Structurally Related Precursor
An Objective Guide for Researchers in Drug Development
In the synthesis of complex pharmaceutical compounds, the purity and characteristics of intermediates are paramount. This guide provides a comparative analysis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, a key intermediate in the synthesis of Bazedoxifene, against a structurally simpler precursor, 5-(benzyloxy)-1H-indole. Bazedoxifene is a selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[1][2] This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform their synthetic strategies and analytical method development.
The molecular weight of this compound has been confirmed as 419.5 g/mol , with a molecular formula of C29H25NO2.[3][4][5]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound and 5-(benzyloxy)-1H-indole for a side-by-side comparison.
| Property | This compound | 5-(benzyloxy)-1H-indole |
| Molecular Formula | C29H25NO2[5] | C15H13NO[6] |
| Molecular Weight | 419.5 g/mol [3][4][5] | 223.27 g/mol [6] |
| Melting Point | 149-153 °C[2] | 100-104 °C |
| Key Structural Features | Indole core with methyl and two benzyloxy-phenyl groups[1] | Indole core with a single benzyloxy group[6] |
| Primary Application | Intermediate for Bazedoxifene synthesis[1][2] | Reactant in various chemical syntheses |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol details a standard method for determining the purity of indole-based pharmaceutical intermediates.
Objective: To determine the purity of this compound and 5-(benzyloxy)-1H-indole samples.
Materials:
-
Reference standards for each compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the reference standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Perform serial dilutions to generate calibration standards at concentrations of 0.5, 0.25, 0.1, 0.05, and 0.01 mg/mL.
-
-
Sample Preparation:
-
Prepare a sample solution of the synthesized compound at a concentration of 0.5 mg/mL in acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 220 nm
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
-
Data Analysis:
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the purity of the sample as a percentage of the main peak area relative to the total peak area.
-
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent purity analysis of this compound.
Caption: Workflow for Synthesis and HPLC Analysis.
This guide provides a foundational comparison and analytical framework for researchers working with this compound and related indole derivatives. The provided data and protocols can be adapted to specific research and development needs.
References
- 1. Buy this compound (EVT-330940) | 198479-63-9 [evitachem.com]
- 2. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 3. This compound [acrospharma.co.kr]
- 4. 5-BENZYLOXY-2-(4-BENZYLOXY-PHENYL)-3-METHYL-1H-INDOLE CAS#: [chemicalbook.com]
- 5. 1H-Indole, 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]- | C29H25NO2 | CID 3824745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
A Comparative Guide to Protecting Groups for Indole Nitrogen
The indole nucleus is a cornerstone of many natural products, pharmaceuticals, and functional materials. However, the acidic N-H proton and the electron-rich nature of the heterocycle can lead to undesired side reactions and instability under various synthetic conditions.[1][2] Protecting the indole nitrogen is a critical strategy to mitigate these issues, enabling complex molecular transformations while preserving the integrity of the indole core.[2][3]
The choice of a suitable protecting group is paramount and depends on several factors, including its stability towards subsequent reaction conditions, the ease and efficiency of its introduction and removal, and its electronic influence on the indole ring's reactivity.[4] Electron-withdrawing groups like tosyl (Ts) and tert-butyloxycarbonyl (Boc) decrease the electron density of the ring, enhancing its stability towards oxidation but reducing its reactivity towards electrophiles.[3][4] Conversely, electron-donating groups such as benzyl (Bn) have the opposite effect.[4]
This guide provides a comparative analysis of common protecting groups for indole nitrogen, supported by quantitative data and detailed experimental protocols to aid researchers in making an informed selection for their specific synthetic needs.
Comparative Overview of Common Protecting Groups
The selection of an appropriate N-protecting group is a critical decision in the synthesis of indole-containing molecules. The following table summarizes the key characteristics of the most widely used protecting groups.
| Protecting Group | Abbreviation | Electronic Effect | Stable To | Labile To |
| tert-Butyloxycarbonyl | Boc | Electron-withdrawing | Base, Hydrogenolysis, Nucleophiles | Strong Acids (e.g., TFA, HCl)[4] |
| Tosyl (p-Toluenesulfonyl) | Ts | Electron-withdrawing | Acid, Oxidation | Strong Bases, Strong Reducing Agents[4] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Electron-neutral | Many nucleophilic and basic conditions | Fluoride ions (e.g., TBAF), Strong Acids[4] |
| Benzyl | Bn | Electron-donating | Acid, Base | Catalytic Hydrogenation[4] |
| Pivaloyl | Piv | Electron-withdrawing | Most standard conditions | Strong bases at high temperatures (e.g., LDA)[4] |
Quantitative Data for Protection and Deprotection Reactions
The efficiency of protection and deprotection reactions is crucial for the overall success of a synthetic route. The following tables provide quantitative data for the introduction and removal of common indole nitrogen protecting groups under various conditions.
Table 1: Protection of Indole Nitrogen
| Protecting Group | Reagents | Base | Solvent | Temp. | Time | Yield (%) |
| Boc | (Boc)₂O | - | MeOH | RT | 3 h | Not specified |
| Boc | (Boc)₂O | - | Water/Acetone | RT | 8-12 min | Good to Excellent[5] |
| SEM | SEM-Cl | NaH | DMF | 0°C to RT | 12-16 h | Not specified |
| Benzyl | Benzyl Bromide | KOH | DMSO | RT | 45 min | 85-89[6] |
| Benzyl | Benzyl Bromide | NaH | DMF | 0°C to RT | 4 h | Good[7] |
| Tosyl | TsCl | NaH | DMF | Not specified | Not specified | Good |
| Pivaloyl | Pivaloyl Chloride | NaH | DMF | Not specified | Not specified | Good |
Table 2: Deprotection of N-Protected Indoles
| Protecting Group | Substrate | Reagents/Method | Solvent | Temp. | Time | Yield (%) |
| Boc | N-Boc Indole | Oxalyl Chloride | Methanol | RT | 1-4 h | Up to 90[8] |
| Boc | N-Boc Indole | NaOMe (catalytic) | Methanol | RT | < 3 h | 85-98[9] |
| Boc | N-Boc Indoles | Microwave | TFE or HFIP | Reflux | Minutes | Quantitative[10] |
| Tosyl | N-Tosyl-5-bromoindole | Cs₂CO₃ | THF/MeOH | RT | 18 h | 98.3 (crude)[11] |
| Tosyl | N-Tosyl-5-nitroindole | Cs₂CO₃ | THF/MeOH | 0-5°C | 0.5 h | 90.4[11] |
| Pivaloyl | N-Pivaloylindole | LDA | THF | 40-45°C | Not specified | Quantitative[1][4] |
| Pivaloyl | Substituted N-Pivaloylindoles | LDA | THF | 40-45°C | Not specified | 85-98[4] |
| Benzyl | N-Benzyl aromatic heterocycles | - | - | - | - | Not specified |
Experimental Protocols
Detailed and reliable experimental procedures are essential for reproducibility. The following section provides step-by-step protocols for the introduction and removal of selected protecting groups.
Protocol 1: N-SEM Protection of a Sterically Hindered Indole[4]
-
To a solution of the indole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) at 0°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1 equivalent).
-
Stir the mixture at 0°C for 1 hour to ensure complete deprotonation.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mild N-Boc Deprotection with Oxalyl Chloride[4]
-
Dissolve the N-Boc protected indole (1 equivalent) in methanol (approximately 0.05 M).
-
Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[4]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected indole.[4]
-
If necessary, purify the product further by chromatography or recrystallization.[4]
Protocol 3: Selective N-Benzylation of 5-(aminomethyl)indole[7]
This protocol follows a three-step protection-alkylation-deprotection strategy to achieve selective N-1 benzylation in the presence of a primary amine.
Step 1: Boc Protection of the Primary Amine
-
To a solution of 5-(aminomethyl)indole (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure and purify by column chromatography to afford tert-butyl ((1H-indol-5-yl)methyl)carbamate.
Step 2: N-Benzylation of the Indole
-
To a solution of the Boc-protected intermediate (1.0 eq.) in anhydrous DMF (0.2 M) at 0°C, add sodium hydride (60% dispersion, 1.2 eq.) portion-wise.
-
Stir at 0°C for 30 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise at 0°C, then allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous ammonium chloride solution at 0°C.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, concentrate, and purify by column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the N-benzylated intermediate (1.0 eq.) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq.) at room temperature and stir for 2 hours.
-
Concentrate under reduced pressure, redissolve in DCM, and wash with saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to obtain the final product.
Protocol 4: Deprotection of N-Pivaloyl Indoles with LDA[1][4]
-
To a solution of the N-pivaloylindole in anhydrous tetrahydrofuran (THF), add lithium diisopropylamide (LDA).
-
Heat the reaction mixture to 40-45°C.
-
Monitor the reaction for completion.
-
Upon completion, quench the reaction appropriately and perform a standard aqueous workup.
-
The deprotected indole is often obtained in high to quantitative yields.[1][4]
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using the DOT language, illustrate the general workflow for indole protection/deprotection and a logical framework for selecting an appropriate protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.org [mdpi.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Lewis Acids in Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Fischer indole synthesis, a venerable and widely utilized method for the construction of the indole nucleus, remains a cornerstone in the synthesis of a vast array of pharmaceutically and biologically active compounds. The choice of the acid catalyst is a critical parameter that profoundly influences the reaction's efficiency, yield, and applicability. While Brønsted acids are commonly employed, Lewis acids offer a distinct set of advantages, including milder reaction conditions and unique selectivities. This guide provides an objective comparison of the performance of various Lewis acids in the Fischer indole synthesis, supported by experimental data to aid in catalyst selection and reaction optimization.
Performance Comparison of Lewis Acids
The efficacy of a Lewis acid catalyst in the Fischer indole synthesis is typically evaluated based on the yield of the indole product, reaction time, and the required temperature. The following table summarizes experimental data for several common Lewis acids, showcasing their performance in specific Fischer indole syntheses. It is important to note that direct comparisons can be challenging due to variations in substrates, solvents, and reaction conditions across different studies.
| Lewis Acid Catalyst | Substrate (Arylhydrazine + Carbonyl) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Phenylhydrazine + Cyclohexanone | Choline chloride·2ZnCl₂ (Ionic Liquid) | 100 | 30 min | 76 | [1] |
| Phenylhydrazine + Ethyl methyl ketone | Choline chloride·2ZnCl₂ (Ionic Liquid) | 100 | 30 min | 80 | [2] | |
| Phenylhydrazine + Various ketones | - | - | - | 48-90 | [2][3] | |
| BF₃·OEt₂ | N-tosyl hydrazones + Arynes | Acetonitrile | Reflux | - | High | [4] |
| Sc(OTf)₃ | Phenylhydrazine + Various ketones | Toluene | 140 | 12 h | High | [5] |
| (10 mol%) | ||||||
| FeCl₃ | Phenylhydrazine + Ketones | - | - | - | Useful catalyst | [6] |
| AlCl₃ | Phenylhydrazine + Ketones | - | - | - | Useful catalyst | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and optimization. Below are representative experimental protocols for the Fischer indole synthesis using different types of Lewis acid catalysts.
General Experimental Protocol
-
Hydrazone Formation (Optional, can be in situ): In a round-bottom flask, dissolve the arylhydrazine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., ethanol, acetic acid). Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete formation. The hydrazone can be isolated by filtration or the solvent can be removed under reduced pressure.
-
Indolization: To the flask containing the hydrazone (or the in situ mixture), add the Lewis acid catalyst (typically 0.1 to 2.0 equivalents). If a solvent is used, it is added at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an ionic liquid is used, the product may be isolated by direct sublimation.[2][8] Otherwise, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the pure indole.
Example Protocol using Zinc Chloride in an Ionic Liquid[2]
-
Reaction Setup: In a reaction vessel, combine phenylhydrazine (1.0 mmol), ethyl methyl ketone (1.0 mmol), and choline chloride·2ZnCl₂ (1.0 equivalent).
-
Reaction Execution: Heat the mixture to 100 °C for 30 minutes.
-
Isolation: The product, 2,3-dimethylindole, can be isolated directly from the ionic liquid by vacuum sublimation.
Example Protocol using Scandium Triflate[5]
-
Reaction Setup: In a sealed tube, combine the arylhydrazine (0.2 mmol), the ketone (0.3 mmol), and Sc(OTf)₃ (10 mol%) in toluene (2.0 mL).
-
Reaction Execution: Heat the mixture at 140 °C for 12 hours under a nitrogen atmosphere.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up, followed by extraction with an organic solvent and purification by column chromatography.
Reaction Workflow and Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid catalyst. The Lewis acid plays a crucial role in activating the carbonyl group for hydrazone formation and facilitating the key[9][9]-sigmatropic rearrangement.
Caption: General workflow of the Lewis acid-catalyzed Fischer indole synthesis.
Conclusion
The selection of an appropriate Lewis acid catalyst is a critical determinant for the success of the Fischer indole synthesis.[10] While traditional Lewis acids like zinc chloride and aluminum chloride are effective and widely used, newer catalysts such as scandium triflate can offer high efficiency under specific conditions.[5][6][7] The use of ionic liquids as both solvent and catalyst presents a greener alternative with simplified product isolation.[2][8] For challenging substrates or to improve reaction times and yields, microwave-assisted synthesis can be a powerful tool.[11] Ultimately, the optimal choice of Lewis acid will depend on the specific substrate, desired reaction conditions, cost, and scalability considerations. This guide provides a starting point for researchers to navigate the diverse landscape of Lewis acid catalysis in the Fischer indole synthesis and to select the most promising conditions for their synthetic targets.
References
- 1. scispace.com [scispace.com]
- 2. Item - The Fischer Indole synthesis in choline chloride.2 zinc chloride ionic liquid and the 1,3 arene-olefin cycloaddition reaction - University of Leicester - Figshare [figshare.le.ac.uk]
- 3. testbook.com [testbook.com]
- 4. The Benzyne Fischer-Indole Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. ijrpr.com [ijrpr.com]
A Comparative Guide to the Antimicrobial and Anticancer Properties of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including potent antimicrobial and anticancer effects. This guide provides an objective comparison of the dual antimicrobial and anticancer properties of selected indole derivatives, supported by experimental data and detailed methodologies to aid in research and development.
Comparative Analysis of Bioactive Indole Derivatives
The following tables summarize the quantitative antimicrobial and anticancer activities of representative indole derivatives, showcasing their potential as dual-acting therapeutic agents. The data has been compiled from various studies to provide a comparative overview.
Table 1: Antimicrobial Activity of Selected Indole Derivatives (Minimum Inhibitory Concentration - MIC)
| Indole Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Indole-3-carbinol | Escherichia coli | >100 | Ampicillin | 3.125 |
| Staphylococcus aureus | >100 | Ampicillin | 3.125 | |
| 3,3'-Diindolylmethane (DIM) | Candida albicans | 16 | Fluconazole | 3.125 |
| Staphylococcus aureus (MRSA) | 32 | Ciprofloxacin | 3.125 | |
| Indole-3-acrylonitrile Derivative (5c) | Staphylococcus aureus | 6.25 | Ciprofloxacin | 3.125 |
| Escherichia coli | 12.5 | Ciprofloxacin | 3.125 | |
| Indole-linked 1,2,4-triazole (3d) | Staphylococcus aureus (MRSA) | 3.125 | Ampicillin | 50 |
| Candida krusei | 3.125 | Fluconazole | 3.125 |
Note: Data is compiled from multiple sources for comparative purposes. Reference compound MICs are provided for context and may vary between studies.
Table 2: Anticancer Activity of Selected Indole Derivatives (Half-maximal Inhibitory Concentration - IC50/GI50)
| Indole Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | IC50 (µM) |
| Indole-3-carbinol | H1299 (Lung) | 449.5[1] | Doxorubicin | ~1 |
| 3,3'-Diindolylmethane (DIM) | MDA-MB-231 (Breast) | 25 | Doxorubicin | ~1 |
| Indole-3-acrylonitrile Derivative (5c) | HL-60(TB) (Leukemia) | 0.0244[2] | Doxorubicin | ~0.5 |
| NCI-H522 (Non-Small Cell Lung) | 0.0866[2] | Doxorubicin | ~0.65 | |
| Indole-linked 1,2,4-triazole (Analogue) | MCF-7 (Breast) | 13.2[3] | Doxorubicin | ~1 |
Note: IC50/GI50 values are highly dependent on the specific assay conditions and cell line. Reference compound IC50s are approximate and for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established standards in the field.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[4][5][6][7][8]
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the indole derivative in a suitable solvent (e.g., DMSO).
- Bacterial Inoculum: Culture the test microorganism overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).[4] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- 96-Well Microtiter Plate: Use sterile, round-bottom 96-well plates.
2. Assay Procedure:
- Add 100 µL of sterile broth to all wells of the microtiter plate.
- Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last well in the series.
- Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
- Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
- Incubate the plate at 37°C for 18-24 hours.
3. Data Analysis:
- The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Cytotoxicity Assay: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]
1. Preparation of Materials:
- Cell Culture: Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
- Test Compound: Prepare a stock solution of the indole derivative in DMSO and make serial dilutions in the culture medium.
- MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
- Solubilization Solution: Dimethyl sulfoxide (DMSO) is commonly used.
2. Assay Procedure:
- Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
- Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO, no compound).
- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- After incubation, add 10 µL of the MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
- Gently shake the plate to ensure complete solubilization.
3. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanisms of Action: Signaling Pathways and Experimental Workflows
Indole derivatives exert their anticancer effects through various mechanisms, including the modulation of key cellular signaling pathways.[1][14][15][16] The following diagrams illustrate some of these pathways and a general experimental workflow for assessing the dual properties of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. protocols.io [protocols.io]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole and its Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole, a key intermediate in the synthesis of Bazedoxifene, against other heterocyclic compounds of interest in medicinal chemistry.[1] While direct comparative performance data is limited, this document consolidates available information on the target compound and structurally related alternatives to guide researchers in their selection and application.
Physicochemical Properties and Synthesis
This compound serves as a crucial building block in pharmaceutical synthesis.[1] Its purity and yield are critical parameters for successful multi-step synthetic processes. The following table summarizes key data points for the target compound, derived from patent literature, which can be considered indicative of typical certificate of analysis parameters.
| Parameter | This compound | Reference |
| Molecular Formula | C29H25NO2 | [2][3] |
| Molecular Weight | 419.51 g/mol | [2][3] |
| Melting Point | 152-153°C | [4] |
| Purity (by HPLC) | 99.5% | [4] |
| Appearance | White product | [4] |
Experimental Protocols: Synthesis of this compound
The following protocol is based on the Fischer indole synthesis method, as described in patent literature, and represents an efficient route to the target compound.[1][4]
Materials:
-
4-Benzyloxy phenyl hydrazine hydrochloride
-
4-Benzyloxy propiophenone
-
Ethanol
-
Acetic Acid (optional, as catalyst)
-
Toluene (alternative solvent)
-
Aluminum Chloride (alternative catalyst)
Procedure (Example 2 from Patent EP2426105A1): [4]
-
Suspend 4-benzyloxy phenyl hydrazine hydrochloride (10 g, 40 mmol) and 4-benzyloxy propiophenone (9.6 g, 40 mmol) in 140 ml of ethanol.
-
Add acetic acid (0.1 ml, 1.7 mmol) to the suspension.
-
Reflux the mixture for 12 hours at a temperature of 75 to 80°C. The product will precipitate during this period.
-
Cool the mixture to 10 to 15°C.
-
Isolate the crystallized product by filtration.
-
Wash the product with chilled ethanol (30 ml) and water (50 ml).
-
The resulting product is 5-benzyloxy-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole with a melting point of 152 to 153°C and a yield of 15.7 g (94%).[4]
Synthesis Workflow Diagram
Caption: Fischer Indole Synthesis Workflow.
Comparative Analysis with Alternative Heterocyclic Scaffolds
While this compound is a valuable intermediate, other heterocyclic compounds are widely explored in drug discovery for their diverse biological activities. The following sections provide a comparative overview of these alternatives.
3.1. Structural Alternatives
A variety of heterocyclic cores are utilized in medicinal chemistry. The choice of scaffold can significantly impact a compound's physicochemical properties and biological activity.
| Scaffold | Key Features | Example Compound Class | Potential Biological Activities |
| Indole | Bicyclic aromatic heterocycle, privileged structure in drug discovery. | Indole-substituted benzothiazoles | MAO-B inhibitors, anti-Parkinsonian.[5] |
| Benzothiazole | Bicyclic, contains sulfur and nitrogen, known for diverse biological activities. | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | MAO-B inhibitors, antioxidant, anti-neuroinflammatory.[5] |
| Pyrazole | Five-membered aromatic ring with two adjacent nitrogen atoms. | Pyrazole derivatives | Antibacterial, anti-inflammatory, analgesic, anticancer.[6][7][8] |
| Pyrazolo[5,1-c][4][9][10]triazole | Fused heterocyclic system. | Pyrazolo[5,1-c][4][9][10]triazole derivatives | Antibacterial.[11] |
Structural Relationship Diagram
Caption: Key Structural Elements and Alternatives.
3.2. Functional Alternatives: Monoamine Oxidase B (MAO-B) Inhibitors
The benzyloxy pharmacophore present in the target compound is also found in a number of potent and selective MAO-B inhibitors.[12] This suggests that indole-based structures bearing benzyloxy groups could be explored for similar activities.
A study on 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives revealed potent and selective MAO-B inhibitory activity.[5] The most potent compound in this series, compound 3h , exhibited a competitive and reversible mode of inhibition.[5]
| Compound | MAO-B IC50 | MAO-A Inhibition | Key Features |
| Compound 3h (Benzothiazole derivative) | 0.062 µM | Weak | Potent and selective MAO-B inhibitor, antioxidant, metal chelator, good BBB permeability.[5] |
| Safinamide | - | - | Marketed anti-Parkinsonian drug with a benzyloxy pharmacophore.[12] |
| Rasagiline | - | - | Marketed anti-Parkinsonian drug.[12] |
Experimental Protocol: MAO Inhibitory Activity Assay (Kynuramine Method) [5] This assay is a standard method for determining the inhibitory activity of compounds against MAO-A and MAO-B.
-
Enzyme Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources.
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compound for a specified time (e.g., 20 minutes) at 37°C in a phosphate buffer (pH 7.4).
-
Substrate Addition: The reaction is initiated by adding the substrate, kynuramine.
-
Reaction Termination: After a further incubation period (e.g., 20 minutes), the reaction is stopped by adding a strong base (e.g., NaOH).
-
Fluorescence Measurement: The product of the reaction, 4-hydroxyquinoline, is measured by fluorescence spectroscopy (excitation at 310 nm, emission at 400 nm).
-
Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Hypothetical Signaling Pathway Involvement
Caption: MAO-B Inhibition and Neuroprotection.
Conclusion
This compound is a well-characterized intermediate with high purity and synthetic accessibility. While direct comparative performance data against other drug candidates is not available, its structural motifs, particularly the indole core and benzyloxy groups, are present in compounds with significant biological activity, such as MAO-B inhibitors. Researchers and drug development professionals are encouraged to consider these structural and functional relationships when designing new therapeutic agents. The experimental protocols and comparative frameworks provided in this guide offer a starting point for the evaluation of this and related compounds in a drug discovery context.
References
- 1. Buy this compound (EVT-330940) | 198479-63-9 [evitachem.com]
- 2. 5-BENZYLOXY-2-(4-BENZYLOXY-PHENYL)-3-METHYL-1H-INDOLE CAS#: [m.chemicalbook.com]
- 3. 1H-Indole, 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]- | C29H25NO2 | CID 3824745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole - Google Patents [patents.google.com]
- 5. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. [PDF] Pyrazole and Its Biological Activity | Semantic Scholar [semanticscholar.org]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
This document provides the essential procedures for the safe and compliant disposal of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole (CAS No. 198479-63-9). The information herein is intended for researchers, scientists, and drug development professionals trained in laboratory safety protocols.
Hazard Identification and Risk Assessment
While this compound is not currently classified as hazardous under GHS/CLP regulations, it is prudent to handle it with care due to its chemical structure and the potential for uncharacterized hazards.[1] A structurally similar compound, 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione, is known to cause skin, eye, and respiratory irritation.[2] Therefore, this compound should be handled as a potentially hazardous substance.
Key Precautionary Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Prevent dust formation and inhalation.[2]
-
Handle in a well-ventilated area, preferably a fume hood.
| Hazard Data Summary | |
| Compound Name | This compound |
| CAS Number | 198479-63-9[1][3][4][5] |
| Known Hazards | Not officially classified, but treat as an irritant.[1][2] |
| Physical Form | Solid |
Personal Protective Equipment (PPE)
All personnel handling this compound for disposal must wear the following minimum PPE:
| PPE Requirement | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator if dust cannot be controlled.[6] |
Disposal Workflow
The disposal of this compound must follow a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8]
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Waste Collection
-
Container Selection: Choose a clean, dry, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are recommended. The container must be in good condition with no cracks or deterioration.[7]
-
Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound" and the CAS number "198479-63-9".
-
Waste Transfer: Carefully transfer the solid waste into the labeled container. Minimize dust generation by avoiding vigorous scooping or pouring. If necessary, perform this step in a fume hood.
-
Secure Closure: Tightly seal the container cap. Do not overfill; leave at least 10% headspace to allow for expansion.
Storage
-
Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[7]
-
Segregation: Ensure the container is stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]
-
Duration: Adhere to institutional and local regulations regarding the maximum storage time for hazardous waste in an SAA.
Final Disposal
-
Arrangement for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for collection.[3][8]
-
Documentation: Complete all required waste disposal forms or manifests as provided by your institution or the disposal service.
-
Handover: Transfer the waste container to authorized personnel for final disposal at an approved waste disposal plant.[2]
Spill and Decontamination Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
PPE: Don appropriate PPE before attempting cleanup.
-
Containment: For a dry spill, gently cover the material with an inert absorbent material like sand or vermiculite. Avoid raising dust.[2]
-
Cleanup: Carefully sweep or vacuum the absorbed material and place it into a labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area with soap and water. Collect all cleaning materials and dispose of them as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EH&S department.
Empty Container Disposal
Empty containers that previously held this compound must be decontaminated before being discarded as regular trash.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid waste.[9]
-
Deface Label: Completely remove or deface the original chemical label on the container.[8]
-
Final Disposal: Once decontaminated and with the label removed, the container can be disposed of in the appropriate recycling or general waste stream, in accordance with institutional policy.[8]
References
- 1. lobachemie.com [lobachemie.com]
- 2. aksci.com [aksci.com]
- 3. chemcia.com [chemcia.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 198479-63-9|this compound|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. vumc.org [vumc.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole. The following procedural guidance is based on the known hazards of structurally related indole and benzyloxy derivatives and general best practices for handling powdered chemical compounds in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
The primary routes of exposure are inhalation, skin contact, and eye contact.[5] Appropriate PPE is the first line of defense to minimize these risks.[6][7]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles.[4][8] A face shield may be required for splash hazards. | Protects eyes from airborne powder and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[9] Gloves should be inspected before use and changed regularly or if contaminated.[9] | Prevents skin contact and absorption. Powder-free gloves are recommended to avoid contamination.[9] |
| Respiratory Protection | NIOSH-approved N95 or P1 respirator. Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes inhalation of fine powder particles.[4] |
| Body Protection | Long-sleeved lab coat.[4][8] Consider a chemical-resistant apron for larger quantities. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes.[7] | Protects feet from spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is essential to ensure personnel safety and prevent contamination.
Experimental Workflow for Handling
Caption: Workflow for the safe handling of the powdered compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Always work within a certified chemical fume hood to ensure adequate ventilation.[10]
-
Don all required PPE as specified in Table 1.
-
Assemble all necessary equipment (spatula, weigh paper/boat, reaction vessel, etc.) within the hood to minimize movement in and out of the containment area.
-
-
Weighing and Transfer:
-
Carefully open the container. Avoid creating dust clouds.
-
Use a clean spatula to portion out the desired amount of the compound onto weigh paper or a weigh boat.
-
Gently tap the spatula to release any adhering powder; do not blow on it.
-
Transfer the weighed compound to the reaction vessel.
-
If dissolving, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling:
-
Securely close the primary container of the chemical.
-
Clean any residual powder from the spatula and weighing vessel using a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
Disposal Plan
Improper disposal can lead to environmental contamination and pose a risk to public health.[8] All waste containing this chemical must be treated as hazardous waste.
Table 2: Waste Disposal Protocol
| Waste Type | Collection and Labeling | Disposal Method |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container.[8] | Arrange for pickup by a licensed hazardous waste disposal company.[8] |
| Contaminated Labware | Includes pipette tips, weigh boats, gloves, and disposable PPE.[8] Collect in a separate, labeled hazardous waste bag or container. | Incineration or other methods approved by the licensed waste disposal company. |
| Liquid Waste | Collect solvent rinses and reaction mixtures in a labeled, sealed, and chemically compatible hazardous waste container. | Arrange for pickup by a licensed hazardous waste disposal company. |
Waste Disposal Workflow
Caption: Step-by-step process for hazardous waste disposal.
Key Disposal Steps:
-
Segregation: Keep solid, liquid, and sharp waste streams separate.
-
Containment: Use appropriate, leak-proof, and clearly labeled containers for each waste type.[8] The label should include "Hazardous Waste" and the full chemical name.[8]
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[8]
-
Disposal: Never dispose of this chemical down the drain or in the regular trash.[8] All waste must be handled by a certified hazardous waste management company.[8]
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure the safe and responsible handling and disposal of this compound.
References
- 1. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole derivatives as multifunctional drugs: Synthesis and evaluation of antioxidant, photoprotective and antiproliferative activity of indole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nspcoatings.co.uk [nspcoatings.co.uk]
- 5. aksci.com [aksci.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. benchchem.com [benchchem.com]
- 9. pppmag.com [pppmag.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
